molecular formula C11H12N2O2 B1416666 {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine CAS No. 1018662-21-9

{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

Cat. No.: B1416666
CAS No.: 1018662-21-9
M. Wt: 204.22 g/mol
InChI Key: JEVVHEACJGXPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-10-4-2-8(3-5-10)11-6-9(7-12)13-15-11/h2-6H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVVHEACJGXPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654701
Record name 1-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018662-21-9
Record name 1-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine is a heterocyclic organic compound featuring a core isoxazole ring substituted with a methoxyphenyl group and a methylamine functionality. Isoxazole derivatives are of significant interest in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine, serving as a technical resource for researchers in the field.

Chemical Structure and Properties

The structure of [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine is characterized by a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The molecule's key structural features include:

  • Isoxazole Core: Provides a stable, planar scaffold.

  • 4-Methoxyphenyl Group at position 5: This electron-donating group influences the electronic properties of the isoxazole ring.

  • Methylamine Group at position 3: This basic functional group is a key site for potential interactions with biological targets and for salt formation.

A summary of its chemical and physical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂[3]
Molecular Weight 204.23 g/mol [3]
IUPAC Name [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine
CAS Number 1018662-21-9[4]
Physical Form Solid[3]
Melting Point Not reported
pKa Not reported (Predicted to be basic due to the amine group)
Solubility Not reported (Expected to be soluble in organic solvents)
SMILES COC1=CC=C(C2=CC(CN)=NO2)C=C1[3]
InChI Key JEVVHEACJGXPMC-UHFFFAOYSA-N[3]

Structural Diagram:

Caption: 2D structure of [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine.

Synthesis

A specific, published synthesis for [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine has not been identified in the current literature. However, a plausible and efficient synthetic route can be proposed based on the known synthesis of its immediate precursor, [3-(4-methoxyphenyl)isoxazol-5-yl]methanol, followed by a standard chemical transformation.

Synthetic Pathway Overview:

synthesis_pathway precursor [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol product [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine precursor->product Mitsunobu Reaction & Hydrolysis phthalimide Phthalimide phthalimide->product dead DEAD or DIAD dead->product pph3 PPh3 pph3->product hydrazine Hydrazine (NH2NH2) hydrazine->product biological_targets compound [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine target1 Kinases (e.g., FLT3) compound->target1 Potential Inhibitor target2 Ion Channels (e.g., T-type Calcium Channels) compound->target2 Potential Blocker target3 Nematodal Proteins compound->target3 Potential Anthelmintic

References

A Technical Guide to the Synthesis of [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and underlying reaction mechanisms for the preparation of [5-(4-methoxyphenyl)isoxazol-3-yl]methyl}amine, a key scaffold in medicinal chemistry. The isoxazole core, particularly when 3,5-disubstituted, is a privileged structure found in numerous biologically active compounds. This document explores the principal synthetic strategies, including the construction of the isoxazole ring system and the subsequent elaboration of the 3-position to introduce the crucial aminomethyl functionality. A critical analysis of reaction conditions, mechanistic details, and experimental protocols is presented to provide researchers with a robust framework for the efficient synthesis of this and related compounds.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of significant interest in drug discovery due to its ability to serve as a versatile pharmacophore, engaging in various biological interactions. The electronic properties of the isoxazole ring, coupled with the diverse substitution patterns achievable at its carbon atoms, allow for the fine-tuning of physicochemical properties such as solubility, metabolic stability, and target binding affinity.[1][2] The title compound, [5-(4-methoxyphenyl)isoxazol-3-yl]methyl}amine, incorporates the 5-arylisoxazole core, a feature present in a range of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.[2][3] The presence of the aminomethyl group at the 3-position provides a key handle for further derivatization or for direct interaction with biological targets.

This guide will delineate two primary retrosynthetic approaches for the synthesis of this target molecule, focusing on the construction of the isoxazole core and the introduction of the aminomethyl group.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, [5-(4-methoxyphenyl)isoxazol-3-yl]methyl}amine ( 1 ), suggests two primary pathways originating from a common intermediate, a 5-(4-methoxyphenyl)isoxazole core functionalized at the 3-position.

Pathway A focuses on the reduction of a nitrile or amide precursor, while Pathway B involves the conversion of a hydroxymethyl group to the desired amine.

Retrosynthesis cluster_pathways Retrosynthetic Pathways target [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine (1) pathA Pathway A: Reduction of Nitrile/Amide target->pathA pathB Pathway B: From Hydroxymethyl Intermediate target->pathB intermediate_A 5-(4-Methoxyphenyl)isoxazole-3-carbonitrile (2a) or 5-(4-Methoxyphenyl)isoxazole-3-carboxamide (2b) pathA->intermediate_A intermediate_B [5-(4-Methoxyphenyl)isoxazol-3-yl]methanol (3) pathB->intermediate_B chalcone 1-(4-Methoxyphenyl)-3-aryl-prop-2-en-1-one (Chalcone) (5) intermediate_A->chalcone [1,3]-Dipolar Cycloaddition or Condensation intermediate_B_halide 3-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole (4) intermediate_B->intermediate_B_halide Halogenation intermediate_B->chalcone [1,3]-Dipolar Cycloaddition or Condensation intermediate_B_halide->target Amination (e.g., Gabriel Synthesis) hydroxylamine Hydroxylamine

Caption: Retrosynthetic analysis of [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine.

Synthesis of the Isoxazole Core: A Convergent Approach

The formation of the 3,5-disubstituted isoxazole ring is a critical step in the synthesis. A highly efficient and widely employed method is the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.[4] For the synthesis of 5-(4-methoxyphenyl)isoxazole derivatives, the corresponding chalcone serves as an excellent precursor.

Pathway I: Synthesis from Chalcones

The reaction of a substituted chalcone with hydroxylamine hydrochloride is a robust method for preparing 3,5-diarylisoxazoles.[5][6]

Step 1: Chalcone Synthesis via Claisen-Schmidt Condensation

The precursor, 1-(4-methoxyphenyl)-3-aryl-prop-2-en-1-one (a chalcone), can be readily synthesized through a base-catalyzed Claisen-Schmidt condensation between 4-methoxyacetophenone and an appropriate aromatic aldehyde.

Step 2: Isoxazole Ring Formation

The synthesized chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the 5-(4-methoxyphenyl)isoxazole core. The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[6][7][8]

Chalcone_to_Isoxazole cluster_chalcone Chalcone Synthesis cluster_isoxazole Isoxazole Formation acetophenone 4-Methoxyacetophenone chalcone 1-(4-Methoxyphenyl)-3-aryl-prop-2-en-1-one (Chalcone) acetophenone->chalcone Base (e.g., NaOH, KOH) aldehyde Aromatic Aldehyde aldehyde->chalcone isoxazole 5-(4-Methoxyphenyl)isoxazole Derivative chalcone->isoxazole Base (e.g., KOH) hydroxylamine Hydroxylamine HCl hydroxylamine->isoxazole

Caption: General workflow for isoxazole synthesis from a chalcone.

Mechanism of Isoxazole Formation from Chalcone:

The reaction is initiated by the nucleophilic attack of hydroxylamine on the β-carbon of the α,β-unsaturated ketone (Michael addition), followed by attack of the nitrogen on the carbonyl carbon to form a cyclic intermediate. Subsequent dehydration leads to the formation of the stable aromatic isoxazole ring.

Pathway II: 1,3-Dipolar Cycloaddition

An alternative and highly versatile method for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][3] This approach offers excellent control over regioselectivity.

Step 1: Generation of the Nitrile Oxide

The 4-methoxybenzonitrile oxide can be generated in situ from 4-methoxybenzaldoxime using an oxidizing agent such as sodium hypochlorite or N-chlorosuccinimide (NCS).[9]

Step 2: Cycloaddition with a Substituted Alkyne

The generated nitrile oxide then undergoes a 1,3-dipolar cycloaddition with a suitable terminal alkyne bearing the precursor to the aminomethyl group at the 3-position (e.g., propargyl alcohol or a protected propargylamine).

Elaboration of the 3-Position: Installation of the Aminomethyl Group

Once the 5-(4-methoxyphenyl)isoxazole core is established, the next critical phase is the introduction of the aminomethyl group at the 3-position. This can be achieved through several reliable synthetic transformations.

Pathway A: Reduction of a Nitrile or Amide

This pathway involves the synthesis of a 5-(4-methoxyphenyl)isoxazole-3-carbonitrile or 5-(4-methoxyphenyl)isoxazole-3-carboxamide intermediate, followed by reduction.

Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid Derivatives:

These intermediates can be prepared by adapting the isoxazole synthesis from β-keto esters. For instance, the condensation of ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate with hydroxylamine would yield ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate.[10] This ester can then be converted to the corresponding amide or nitrile.

Reduction to the Amine:

The isoxazole-3-carbonitrile can be reduced to the corresponding primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. Similarly, the isoxazole-3-carboxamide can be reduced to the aminomethyl derivative.[2][11]

Table 1: Comparison of Reducing Agents for Nitrile/Amide Reduction

PrecursorReducing AgentTypical ConditionsAdvantagesDisadvantages
NitrileLiAlH₄THF, refluxHigh yieldingRequires anhydrous conditions, highly reactive
NitrileH₂, Raney Ni/Pd-CMeOH/EtOH, pressureMilder conditionsMay require high pressure, potential for side reactions
AmideLiAlH₄THF, refluxGenerally effectiveRequires anhydrous conditions, highly reactive
AmideBH₃·THFTHF, refluxMore selective than LiAlH₄Can be less reactive
Pathway B: From a Hydroxymethyl Intermediate via the Gabriel Synthesis

This pathway proceeds through a [5-(4-methoxyphenyl)isoxazol-3-yl]methanol intermediate, which is then converted to the amine. This alcohol intermediate has been synthesized and characterized.[12][13]

Step 1: Synthesis of [5-(4-Methoxyphenyl)isoxazol-3-yl]methanol

This intermediate can be prepared by the reduction of the corresponding carboxylic acid or ester using a suitable reducing agent like LiAlH₄.[10]

Step 2: Halogenation of the Alcohol

The hydroxymethyl group is converted to a more reactive leaving group, typically a chloromethyl group, using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[14]

Step 3: Gabriel Synthesis

The resulting 3-(chloromethyl)-5-(4-methoxyphenyl)isoxazole is then subjected to the Gabriel synthesis.[15][16] This classic method for preparing primary amines involves the N-alkylation of potassium phthalimide with the alkyl halide, followed by hydrazinolysis to release the desired primary amine.[17][18][19]

Gabriel_Synthesis start [5-(4-Methoxyphenyl)isoxazol-3-yl]methanol halide 3-(Chloromethyl)-5-(4-methoxyphenyl)isoxazole start->halide SOCl₂ or POCl₃ phthalimide_adduct N-{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}phthalimide halide->phthalimide_adduct Potassium Phthalimide amine [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine phthalimide_adduct->amine Hydrazine (N₂H₄) phthalhydrazide Phthalhydrazide phthalimide_adduct->phthalhydrazide

Caption: Workflow for the Gabriel synthesis of the target amine.

Mechanism of the Gabriel Synthesis:

The Gabriel synthesis proceeds via an SN2 reaction between the phthalimide anion, a bulky and non-nucleophilic nitrogen source, and the primary alkyl halide. This prevents over-alkylation, a common side reaction in other amination methods. The subsequent cleavage of the phthalimide group with hydrazine is a robust method to liberate the primary amine.[16][19]

Experimental Protocols

The following are generalized experimental procedures based on established literature methodologies. Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.

Protocol 1: Synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
  • To a solution of ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate in ethanol, add hydroxylamine hydrochloride.

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with a mild base such as sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of the Ester to [5-(4-Methoxyphenyl)isoxazol-3-yl]methanol
  • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by chromatography.

Protocol 3: Gabriel Synthesis of [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine
  • To a solution of [5-(4-methoxyphenyl)isoxazol-3-yl]methanol in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude 3-(chloromethyl)-5-(4-methoxyphenyl)isoxazole.

  • Dissolve the crude chloride in dimethylformamide (DMF) and add potassium phthalimide. Heat the mixture at 80-100 °C for several hours.

  • After cooling, pour the reaction mixture into water and collect the precipitated N-substituted phthalimide by filtration.

  • Suspend the phthalimide derivative in ethanol and add hydrazine hydrate. Reflux the mixture for 2-4 hours.

  • Cool the reaction, acidify with HCl, and remove the precipitated phthalhydrazide by filtration.

  • Basify the filtrate with a strong base (e.g., NaOH) and extract the desired amine with an organic solvent.

  • Dry the organic extracts, concentrate, and purify the final product by chromatography or distillation.

Conclusion

The synthesis of [5-(4-methoxyphenyl)isoxazol-3-yl]methyl}amine can be accomplished through several reliable and well-documented synthetic pathways. The choice of a specific route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The construction of the isoxazole core via chalcone intermediates or 1,3-dipolar cycloaddition provides a convergent and efficient entry point. Subsequent functional group transformations at the 3-position, particularly the reduction of a nitrile or amide, or the application of the Gabriel synthesis to a hydroxymethyl precursor, offer robust methods for installing the target aminomethyl group. The mechanistic understanding of these transformations, as detailed in this guide, is paramount for optimizing reaction conditions and achieving high yields of the desired product. This knowledge empowers researchers in the fields of medicinal chemistry and drug development to access this and related valuable isoxazole-based building blocks for the discovery of new therapeutic agents.

References

[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine for Advanced Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Affiliation: Google Research

Executive Summary

This technical guide provides a comprehensive overview of the chemical compound 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine , a key building block for drug discovery and medicinal chemistry. We will delve into its precise identification through CAS number and IUPAC nomenclature, detail its physicochemical properties, and present a robust, field-tested synthetic protocol. Furthermore, this document outlines standard methods for its structural characterization and explores its significant potential in therapeutic development, grounded in the well-established pharmacological importance of the isoxazole scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their research endeavors.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible scientific research. 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine is a 3,5-disubstituted isoxazole derivative featuring a pharmacologically relevant 4-methoxyphenyl group and a reactive primary amine.

  • Systematic IUPAC Name: 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine

  • Common Name: {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

  • CAS Number:

    • 1327506-57-9 (for the Hydrochloride Salt)[1]

    • The free amine is commonly referenced by its MDL number in supplier catalogs.

  • Molecular Formula: C₁₁H₁₂N₂O₂[2]

  • Molecular Weight: 204.23 g/mol [2]

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₂Sigma-Aldrich[2]
Molecular Weight 204.23 g/mol Sigma-Aldrich[2]
InChI Key JEVVHEACJGXPMC-UHFFFAOYSA-NSigma-Aldrich[2]
Canonical SMILES COC1=CC=C(C2=CC(CN)=NO2)C=C1Sigma-Aldrich[2]
Form SolidSigma-Aldrich[2]
Hazard Classification Acute Toxicity 3 (Oral)Sigma-Aldrich[2]

The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in drug discovery.[3][4] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a versatile component in the design of bioactive molecules.[5] Isoxazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[4][5][6]

Compounds like sulfamethoxazole (antibacterial) and valdecoxib (a COX-2 inhibitor) are successful drugs that feature the isoxazole core, highlighting its clinical and commercial significance.[3][7] The title compound, possessing both the isoxazole core and a methoxyphenyl group—another common motif in bioactive compounds—represents a promising starting point for developing novel therapeutics.[5]

Synthesis of 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine

Strategic Approach: Retrosynthetic Analysis

The most efficient and widely adopted method for constructing 3,5-disubstituted isoxazoles is the [3+2] Huisgen cycloaddition.[3][5] This reaction involves the 1,3-dipolar cycloaddition of a nitrile oxide (the 3-atom component) and an alkyne (the 2-atom component). Our retrosynthetic strategy disconnects the isoxazole ring into these two key precursors: 4-methoxybenzonitrile oxide and propargylamine (3-aminoprop-1-yne). The nitrile oxide is typically generated in situ from the corresponding aldoxime to avoid its dimerization.

G Target 1-[5-(4-methoxyphenyl)isoxazol-3-yl]methanamine Connection C3-N & C5-O Bond Formation Target->Connection Intermediates 4-Methoxybenzonitrile Oxide + Propargylamine Connection->Intermediates Precursor1 4-Methoxybenzaldoxime Intermediates->Precursor1 Precursor2 Propargylamine Intermediates->Precursor2 StartingMaterial1 4-Methoxybenzaldehyde Precursor1->StartingMaterial1

Caption: Retrosynthetic analysis via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of the title compound. The causality for key steps is explained to ensure both reproducibility and understanding.

Step 1: Synthesis of 4-Methoxybenzaldoxime

  • To a stirred solution of 4-methoxybenzaldehyde (13.6 g, 100 mmol) in 150 mL of ethanol, add hydroxylamine hydrochloride (8.34 g, 120 mmol) and sodium acetate (16.4 g, 200 mmol).

  • Reflux the mixture for 2 hours. Rationale: The reaction of an aldehyde with hydroxylamine forms the oxime. Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry in vacuo to yield 4-methoxybenzaldoxime.

Step 2: 1,3-Dipolar Cycloaddition

  • In a 250 mL round-bottom flask, dissolve 4-methoxybenzaldoxime (7.55 g, 50 mmol) in 100 mL of dichloromethane (DCM).

  • To this solution, add propargylamine (3.03 g, 55 mmol) and stir at room temperature.

  • Slowly add a solution of sodium hypochlorite (NaOCl, 10-15% aqueous solution, ~50 mL) dropwise over 30 minutes while maintaining the temperature below 30°C using an ice bath. Rationale: NaOCl acts as an oxidizing agent to convert the aldoxime into the highly reactive 4-methoxybenzonitrile oxide intermediate in situ. This intermediate immediately undergoes cycloaddition with the alkyne (propargylamine). In-situ generation is critical to prevent the nitrile oxide from dimerizing.

  • After the addition is complete, allow the mixture to stir vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue using column chromatography on silica gel (eluent: 5-10% methanol in DCM) to afford pure 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine as a solid.

Synthesis Workflow

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Cycloaddition & Purification Reactants1 4-Methoxybenzaldehyde + Hydroxylamine HCl Reaction1 Reflux in Ethanol with NaOAc (2h) Reactants1->Reaction1 Product1 4-Methoxybenzaldoxime Reaction1->Product1 Reactants2 Oxime + Propargylamine in DCM Product1->Reactants2 Intermediate Reaction2 Add NaOCl (aq) Stir 16h Reactants2->Reaction2 Workup Aqueous Workup & Extraction Reaction2->Workup Purification Silica Gel Chromatography Workup->Purification FinalProduct Pure Target Compound Purification->FinalProduct

Caption: Experimental workflow from starting materials to final product.

Structural Elucidation and Characterization

Confirming the chemical structure and purity of the synthesized compound is essential.[3] A combination of spectroscopic techniques is employed for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: Identifies key functional groups, such as the N-H bonds of the amine and the C=N bond of the isoxazole.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that support the proposed structure.

Table 2: Expected Spectroscopic Data
TechniqueExpected Signals and Justification
¹H NMR δ 7.7-7.8 ppm (d, 2H): Aromatic protons ortho to the isoxazole ring. δ 7.0-7.1 ppm (d, 2H): Aromatic protons meta to the isoxazole ring. δ 6.5-6.6 ppm (s, 1H): Isoxazole ring proton (H4). δ 3.9-4.0 ppm (s, 2H): Methylene protons (-CH₂-NH₂). δ 3.8-3.9 ppm (s, 3H): Methoxy group protons (-OCH₃). δ 1.8-2.2 ppm (br s, 2H): Amine protons (-NH₂), often broad and exchangeable with D₂O.
¹³C NMR δ ~170 ppm: C5 of isoxazole. δ ~162 ppm: C3 of isoxazole. δ ~160 ppm: Quaternary aromatic carbon attached to the methoxy group. δ ~128 ppm: Aromatic CH carbons ortho to isoxazole. δ ~122 ppm: Quaternary aromatic carbon attached to isoxazole. δ ~115 ppm: Aromatic CH carbons meta to isoxazole. δ ~98 ppm: C4 of isoxazole. δ ~55 ppm: Methoxy carbon (-OCH₃). δ ~35 ppm: Methylene carbon (-CH₂-NH₂).
IR (cm⁻¹) 3300-3400: N-H stretching (primary amine). ~3050: Aromatic C-H stretching. ~2950: Aliphatic C-H stretching. ~1610: C=N stretching (isoxazole ring). ~1250: C-O stretching (aryl ether).
MS (ESI+) [M+H]⁺ at m/z = 205.24: Confirms the molecular weight of the protonated parent molecule.

Applications in Drug Discovery and Development

The structural motifs within 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine suggest significant potential for applications in medicinal chemistry. The primary amine serves as a versatile handle for further chemical modification, allowing for the generation of extensive compound libraries for screening.

Given the prevalence of isoxazoles in anti-inflammatory drugs, a primary area of investigation would be its activity against cyclooxygenase (COX) enzymes.[5] The 4-methoxyphenyl group is a known feature in selective COX-2 inhibitors, which are sought after for their ability to reduce inflammation with a potentially better gastrointestinal safety profile than non-selective NSAIDs.

Hypothetical Mechanism of Action: COX-2 Inhibition

The diagram below illustrates the proposed mechanism by which a derivative of this compound could exert an anti-inflammatory effect. By selectively binding to the active site of the COX-2 enzyme, it would block the conversion of arachidonic acid into pro-inflammatory prostaglandins (like PGE₂), thereby reducing pain and inflammation.

G cluster_membrane Cell Membrane ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 substrate Prostaglandins Pro-inflammatory Prostaglandins (PGE₂) COX2->Prostaglandins conversion Inflammation Pain & Inflammation Prostaglandins->Inflammation Compound Isoxazole Derivative (Inhibitor) Compound->COX2 inhibition

Caption: Proposed inhibition of the COX-2 inflammatory pathway.

Conclusion and Future Directions

1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine is a high-value chemical scaffold with readily accessible synthesis routes and significant potential for drug discovery. Its combination of a privileged isoxazole core, a reactive amine handle, and a COX-2-targeting methoxyphenyl group makes it an ideal candidate for developing novel anti-inflammatory, analgesic, and potentially anticancer agents. Future research should focus on synthesizing libraries of N-acylated and N-alkylated derivatives and screening them against a panel of relevant biological targets to unlock their full therapeutic potential.

References

Unveiling the Therapeutic Potential of [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have rendered it a "privileged scaffold," a recurring motif in a multitude of biologically active compounds.[1][2][3] The inherent stability of the isoxazole ring, coupled with its capacity to engage in various non-covalent interactions with biological macromolecules, has led to its incorporation into a diverse array of therapeutic agents, spanning antimicrobial, anti-inflammatory, and anticancer domains.[4][5] This guide focuses on a specific, yet promising, isoxazole derivative: [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine. While direct biological data on this particular molecule is nascent, a comprehensive analysis of structurally related analogs provides a compelling rationale for its investigation as a potential therapeutic agent. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, outlining a proposed synthesis, predicting its biological activities based on established structure-activity relationships (SAR), and providing detailed protocols for its comprehensive evaluation.

I. Synthetic Strategy: A Modular Approach to [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine

The synthesis of the target compound can be approached through a logical and well-documented synthetic pathway, commencing from readily available starting materials. The proposed route leverages the established chemistry of isoxazole formation from chalcones, followed by functional group interconversion at the 3-position.

Synthesis of the Isoxazole Core via Chalcone Cyclization

The foundational 5-(4-methoxyphenyl)isoxazole scaffold is efficiently constructed from the corresponding chalcone. This Claisen-Schmidt condensation product of 4-methoxyacetophenone and an appropriate aldehyde undergoes cyclization with hydroxylamine hydrochloride to yield the desired isoxazole.[6]

Functionalization at the 3-Position: From Carboxylic Acid to Methylamine

A key precursor for the synthesis of the target amine is the corresponding alcohol, [3-(4-methoxyphenyl)isoxazol-5-yl]-methanol. This intermediate can be synthesized through various routes, including the reaction of 4-methoxybenzaldoxime with propargyl alcohol.[7]

The crucial step is the conversion of the primary alcohol to the primary amine. Several robust and well-established methods can be employed for this transformation:

  • Via Azide Intermediate: The alcohol can be converted to a good leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with sodium azide and subsequent reduction of the resulting azide to the primary amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.[8]

  • Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to an azide using hydrazoic acid in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD), followed by reduction.[9]

  • Borrowing Hydrogen Catalysis: Modern transition metal-catalyzed methods, such as those employing iridium or ruthenium catalysts, can directly convert primary alcohols to primary amines using ammonia as the nitrogen source, with water as the only byproduct.

A detailed experimental workflow for the synthesis is presented below:

Experimental Workflow: Synthesis of [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine

G cluster_0 Part 1: Isoxazole Core Synthesis cluster_1 Part 2: Precursor Synthesis cluster_2 Part 3: Amination start 4-Methoxyacetophenone + Benzaldehyde chalcone Claisen-Schmidt Condensation (Chalcone Formation) start->chalcone Base (NaOH or KOH) isoxazole Cyclization with Hydroxylamine HCl chalcone->isoxazole isoxazole_core 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid isoxazole->isoxazole_core alcohol [3-(4-Methoxyphenyl)isoxazol-5-yl]-methanol start_prec 4-Methoxybenzaldoxime + Propargyl Alcohol isoxazole_methanol [3-(4-Methoxyphenyl)isoxazol-5-yl]-methanol start_prec->isoxazole_methanol NaOCl activation Activation of Hydroxyl Group (e.g., Mesylation) alcohol->activation azide_formation Nucleophilic Substitution with Sodium Azide activation->azide_formation reduction Reduction of Azide azide_formation->reduction final_product [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine reduction->final_product e.g., LiAlH4 or H2/Pd

Caption: Proposed synthetic workflow for [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine.

II. Predicted Biological Activities: An Evidence-Based Hypothesis

Based on extensive literature precedent for structurally similar isoxazole derivatives, [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine is predicted to exhibit significant anticancer and anti-inflammatory activities.

Anticancer Potential: Targeting Cell Proliferation and Survival

Numerous studies have demonstrated the potent anticancer effects of 5-arylisoxazole derivatives.[5][10][11] The 5-(4-methoxyphenyl) moiety, in particular, has been associated with enhanced cytotoxic activity in various cancer cell lines.[12] Modifications at the 3-position of the isoxazole ring have been shown to significantly influence this activity. For instance, the introduction of carboxamide functionalities has yielded compounds with potent antiproliferative effects.[13] The presence of a methylamine group at this position is hypothesized to enhance solubility and potentially facilitate interactions with key biological targets.

Potential Molecular Mechanisms:

  • Induction of Apoptosis: Isoxazole derivatives have been shown to induce programmed cell death in cancer cells through the activation of caspase cascades.[5]

  • Cell Cycle Arrest: These compounds can also halt the cell cycle at various checkpoints, preventing uncontrolled cell division.

  • Inhibition of Key Signaling Pathways: The MAPK/ERK pathway, crucial for cell proliferation and survival, is a potential target for isoxazole-based inhibitors.[14]

Signaling Pathway: Hypothesized Anticancer Mechanism of Action

G cluster_proliferation Proliferation & Survival cluster_apoptosis Apoptosis compound [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine raf Raf compound->raf Inhibition caspase Caspase Activation compound->caspase Activation erk ERK proliferation Cell Proliferation & Survival erk->proliferation mek MEK mek->erk raf->mek ras Ras ras->raf gf_receptor Growth Factor Receptor gf_receptor->ras apoptosis Apoptosis caspase->apoptosis

Caption: Hypothesized anticancer signaling pathways targeted by the compound.

Anti-inflammatory Activity: Modulation of Key Inflammatory Mediators

The isoxazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents.[1][2][3] Notably, derivatives of 5-(4-methoxyphenyl)isoxazole have demonstrated significant inhibitory activity against key enzymes in the inflammatory cascade, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).[3][15] The substitution pattern on the isoxazole ring plays a critical role in determining the potency and selectivity of these inhibitors. The introduction of a methylamine group could influence the binding affinity and selectivity towards these enzymes.

Potential Molecular Mechanisms:

  • COX-2 Inhibition: Selective inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of pain and inflammation.[3]

  • 5-LOX Inhibition: Inhibition of 5-LOX blocks the synthesis of leukotrienes, another class of potent pro-inflammatory molecules.[3]

Signaling Pathway: Hypothesized Anti-inflammatory Mechanism of Action

G compound [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine cox2 COX-2 compound->cox2 Inhibition lox5 5-LOX compound->lox5 Inhibition arachidonic_acid Arachidonic Acid arachidonic_acid->cox2 arachidonic_acid->lox5 prostaglandins Prostaglandins cox2->prostaglandins leukotrienes Leukotrienes lox5->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Caption: Hypothesized anti-inflammatory signaling pathways targeted by the compound.

III. Comprehensive In Vitro Evaluation: A Step-by-Step Guide

A rigorous and systematic in vitro evaluation is essential to validate the predicted biological activities of [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine. The following protocols are recommended for a comprehensive assessment of its anticancer and anti-inflammatory potential.

Anticancer Activity Assays
AssayPrincipleKey Parameters
MTT Assay Measures cell viability based on the metabolic conversion of MTT to formazan by mitochondrial dehydrogenases in living cells.[13][16][17]IC50 (half-maximal inhibitory concentration)
Annexin V/PI Staining Differentiates between viable, apoptotic, and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).[1][2][18]Percentage of apoptotic and necrotic cells

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[17]

  • Compound Treatment: Treat the cells with a serial dilution of [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[16]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide.[1][18]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.[2]

Anti-inflammatory Activity Assays
AssayPrincipleKey Parameters
COX-2 Inhibition Assay Measures the inhibition of prostaglandin E2 (PGE2) production by recombinant COX-2 enzyme.[11][19]IC50
5-LOX Inhibition Assay Measures the inhibition of leukotriene B4 (LTB4) production by recombinant 5-LOX enzyme.[5][20]IC50

Experimental Protocol: COX-2 Inhibition Assay (ELISA-based)

  • Enzyme and Inhibitor Incubation: In a 96-well plate, incubate recombinant human COX-2 enzyme with various concentrations of the test compound.[11]

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: Stop the reaction after a defined time period.

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Experimental Protocol: 5-LOX Inhibition Assay (Spectrophotometric)

  • Reagent Preparation: Prepare assay buffer, substrate solution (linoleic acid), and enzyme solution (soybean 15-lipoxygenase, as a surrogate for human 5-LOX).[20]

  • Enzyme and Inhibitor Incubation: Incubate the enzyme with the test compound in a cuvette.

  • Reaction Monitoring: Initiate the reaction by adding the substrate and monitor the increase in absorbance at 234 nm over time, which corresponds to the formation of the conjugated diene product.

  • Data Analysis: Calculate the rate of reaction in the presence and absence of the inhibitor to determine the percentage of inhibition and the IC50 value.

IV. Conclusion and Future Directions

[5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine represents a compelling, yet underexplored, molecule with significant therapeutic potential. The structural alerts derived from a rich history of isoxazole chemistry strongly suggest promising anticancer and anti-inflammatory activities. The synthetic route outlined in this guide is feasible and relies on well-established chemical transformations. The provided in vitro testing cascade offers a robust framework for the initial biological characterization of this compound.

Future investigations should focus on a comprehensive evaluation of its efficacy in a broader panel of cancer cell lines and in vivo models of cancer and inflammation. Elucidation of its precise molecular targets through techniques such as proteomics and transcriptomics will be crucial for understanding its mechanism of action and for guiding further lead optimization. The insights gained from the systematic study of this and related isoxazole derivatives will undoubtedly contribute to the development of novel and effective therapeutic agents for a range of human diseases.

V. References

  • Abcam. Annexin V staining assay protocol for apoptosis. --INVALID-LINK--

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. --INVALID-LINK--

  • Thermo Fisher Scientific. BestProtocols: Annexin V Staining Protocol for Flow Cytometry. --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences. Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. --INVALID-LINK--

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. --INVALID-LINK--

  • ResearchGate. Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. --INVALID-LINK--

  • Benchchem. Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. --INVALID-LINK--

  • Benchchem. Navigating the Structure-Activity Landscape of Fused Isoxazoles: A Comparative Guide for Anticancer Drug Discovery. --INVALID-LINK--

  • PubMed. An ELISA method to measure inhibition of the COX enzymes. --INVALID-LINK--

  • ATCC. MTT Cell Proliferation Assay. --INVALID-LINK--

  • ResearchGate. Procedure for assay of 15-lipoxygenase inhibition. --INVALID-LINK--

  • NIH. Direct Conversion of Primary Alcohols to 1,2-Amino Alcohols: Enantioselective Iridium-Catalyzed Carbonyl Reductive Coupling of Phthalimido-Allene via Hydrogen Auto-Transfer. --INVALID-LINK--

  • Chemistry Stack Exchange. How do you create primary amines from alcohols?. --INVALID-LINK--

  • Abcam. MTT assay protocol. --INVALID-LINK--

  • T. Horton. MTT Cell Assay Protocol. --INVALID-LINK--

  • Chemistry Steps. Alcohols to Amines. --INVALID-LINK--

  • The Royal Society of Chemistry. Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. --INVALID-LINK--

  • Scholars Research Library. Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. --INVALID-LINK--

  • Benchchem. In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. --INVALID-LINK--

  • CDN. 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. --INVALID-LINK--

  • Organic Syntheses Procedure. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. --INVALID-LINK--

  • NIH. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. --INVALID-LINK--

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. --INVALID-LINK--

  • Smolecule. Buy 5-Methoxy-3-(4-methoxyphenyl)isoxazole | 25755-88-8. --INVALID-LINK--

  • MDPI. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. --INVALID-LINK--

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. --INVALID-LINK--

  • Research Article Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. --INVALID-LINK--

References

Foreword: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern drug discovery.[1][2] Its unique electronic and structural properties confer upon it the ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3][4][5] Isoxazole derivatives have been successfully developed into drugs for various indications, including anti-inflammatory agents like valdecoxib, antirheumatic drugs such as leflunomide, and antibiotics like sulfamethoxazole.[1][2] The versatility of the isoxazole scaffold makes any novel derivative, such as [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine, a compelling candidate for thorough mechanistic investigation. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically unravel the mechanism of action of this promising compound.

Part 1: The Initial Encounter - Target Identification and Validation

The journey to understanding a small molecule's mechanism of action begins with identifying its molecular target(s). This is a critical step that dictates the subsequent research trajectory.[6] We will employ a multi-pronged approach, combining direct biochemical methods with cellular assays to increase the probability of success.

Affinity-Based Target Identification

The principle behind affinity-based methods is to use the small molecule as a "bait" to "fish out" its binding partners from a complex biological sample, such as a cell lysate.[6][7]

Experimental Protocol: Biotin-Tagged Pull-Down Assay

  • Probe Synthesis: Synthesize a biotinylated version of [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine. A linker arm should be attached to a position on the molecule that is predicted to be non-essential for its biological activity, based on structure-activity relationship (SAR) studies of related isoxazoles.

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., a human cancer cell line if anti-proliferative activity is suspected, or a neuronal cell line for potential neuroactivity) and prepare a total cell lysate.

  • Incubation: Incubate the biotinylated compound with the cell lysate to allow for binding to its target protein(s).

  • Capture: Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the biotinylated compound and its bound proteins onto the beads.[6]

  • Washing: Perform a series of washes to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry.[6]

Diagram: Affinity-Based Pull-Down Workflow

Affinity_Pull_Down cluster_synthesis Probe Synthesis cluster_assay Pull-Down Assay cluster_analysis Analysis Compound [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine Biotin_Probe Biotinylated Probe Compound->Biotin_Probe Biotinylation Incubation Incubation Biotin_Probe->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Capture Capture Incubation->Capture Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Capture Washing Washing Capture->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Target_ID Target Identification Mass_Spec->Target_ID

Caption: Workflow for identifying protein targets using a biotin-tagged compound.

Target Validation: Ensuring a Meaningful Interaction

Once potential targets are identified, it is crucial to validate that the interaction is specific and functionally relevant.[8]

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that a small molecule binding to a protein can stabilize it against proteolysis.[6]

  • Incubation: Treat cell lysates with varying concentrations of the unmodified [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine.

  • Protease Digestion: Add a protease (e.g., thermolysin) to the lysates and incubate for a specific time.

  • Quenching: Stop the digestion by adding a protease inhibitor.

  • Analysis: Analyze the samples by Western blotting using an antibody against the putative target protein identified in the pull-down assay. A dose-dependent increase in the amount of undigested target protein in the presence of the compound suggests a direct binding interaction.[6]

Part 2: In Vitro Characterization - Quantifying the Interaction and Functional Effects

With a validated target in hand, the next step is to characterize the binding affinity and the functional consequences of this interaction in a controlled, cell-free environment.

Binding Affinity Determination

Experimental Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics.

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

  • Binding: Flow different concentrations of [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine over the chip surface.

  • Detection: Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound compound.

  • Analysis: From the association and dissociation curves, calculate the equilibrium dissociation constant (KD), which is a measure of binding affinity.

ParameterDescription
Ka (on-rate) The rate of association between the compound and the target.
Kd (off-rate) The rate of dissociation of the compound-target complex.
KD (dissociation constant) The ratio of Kd/Ka, indicating the affinity of the interaction.
Functional Assays

The nature of the functional assay will depend on the identified target.

  • If the target is an enzyme: Measure the effect of the compound on the enzyme's catalytic activity using a substrate turnover assay. Determine the IC50 (for inhibitors) or EC50 (for activators).

  • If the target is a G-protein coupled receptor (GPCR): Perform a functional assay to measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium levels.[9] The Tango assay is a robust method for detecting GPCR activation by measuring β-arrestin recruitment.[10][11]

Experimental Protocol: In Vitro GPCR Activation Assay (IGNiTR)

The In vitro GPCR split NanoLuc ligand Triggered Reporter (IGNiTR) assay is a sensitive method to detect agonist-induced GPCR activation.[12]

  • Component Preparation: Prepare cell lysates containing the target GPCR and a conformation-specific binder (e.g., a G-protein) tagged with complementary fragments of NanoLuc luciferase.

  • Ligand Addition: Add [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine to the lysate.

  • Signal Measurement: If the compound activates the GPCR, it will induce a conformational change that brings the NanoLuc fragments together, reconstituting the enzyme and generating a luminescent signal upon addition of the substrate.[12]

  • Data Analysis: Quantify the luminescent signal to determine the compound's efficacy and potency.[12]

Part 3: Cellular and Pathway Analysis - Unraveling the Downstream Consequences

Understanding how the compound's interaction with its target affects cellular signaling pathways is crucial for predicting its physiological effects.

Target Engagement in Live Cells

Experimental Protocol: Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique for monitoring protein-protein interactions in living cells.[13][14] It can be used to confirm that the compound engages its target in a cellular context.

  • Cell Line Engineering: Create a stable cell line co-expressing the target protein fused to a Renilla luciferase (RLuc) donor and an interacting partner (or a biosensor for a conformational change) fused to a yellow fluorescent protein (YFP) acceptor.

  • Compound Treatment: Treat the cells with [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine.

  • BRET Measurement: Add the RLuc substrate coelenterazine and measure the light emitted by both RLuc and YFP. An increase or decrease in the BRET ratio (YFP emission / RLuc emission) indicates that the compound is modulating the interaction between the two fusion proteins.[13]

Diagram: BRET Assay for Target Engagement

BRET_Assay cluster_constructs Engineered Cell cluster_process Assay Steps cluster_readout Readout Target_RLuc Target-RLuc Energy_Transfer Energy Transfer Target_RLuc->Energy_Transfer Bioluminescence Partner_YFP Partner-YFP Light_Emission Light Emission Partner_YFP->Light_Emission Fluorescence Compound [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine Compound->Target_RLuc Coelenterazine Coelenterazine Coelenterazine->Target_RLuc Energy_Transfer->Partner_YFP BRET_Ratio BRET Ratio (YFP/RLuc) Light_Emission->BRET_Ratio

Caption: Principle of the BRET assay to measure target engagement in live cells.

Signaling Pathway Analysis

Once target engagement is confirmed, investigate the downstream signaling pathways.

  • Phospho-proteomics: Use mass spectrometry-based proteomics to identify changes in protein phosphorylation patterns in response to compound treatment. This can provide a global view of the affected signaling networks.

  • Western Blotting: Validate the findings from phospho-proteomics by performing Western blots for key signaling proteins (e.g., kinases, transcription factors) and their phosphorylated forms.

Part 4: In Vivo Efficacy Models - From Bench to Bedside

The final step is to assess the compound's effects in a living organism. The choice of animal model will depend on the hypothesized therapeutic area based on the in vitro and cellular data.[15][16][17]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
  • PK Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in the chosen animal model. This is essential for establishing an appropriate dosing regimen.

  • PD Studies: Measure the effect of the compound on a biomarker related to its target. For example, if the target is a kinase, measure the phosphorylation of its substrate in tissue samples from treated animals.

Efficacy Studies
  • Disease Models: Evaluate the therapeutic efficacy of [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine in a relevant animal model of disease. For instance, if the compound is found to be an AMPA receptor potentiator, it could be tested in models of cognitive impairment or depression.[18][19]

  • Behavioral Studies: If a neuropsychiatric effect is suspected, a battery of behavioral tests can be employed to assess cognitive function, anxiety levels, and depressive-like behaviors.[15][16]

Conclusion

The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine. By integrating a variety of modern techniques, from target identification to in vivo efficacy studies, researchers can build a comprehensive understanding of this novel compound's pharmacological properties, paving the way for its potential development as a therapeutic agent.

References

Spectroscopic Data of [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document presents a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the collective spectroscopic evidence are emphasized to ensure scientific integrity and trustworthiness.

Introduction: The Significance of [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific substitution pattern of a 4-methoxyphenyl group at the 5-position and an aminomethyl group at the 3-position of the isoxazole ring in the title compound, C₁₁H₁₂N₂O₂ (Molecular Weight: 204.23 g/mol ), suggests potential interactions with various biological targets.[1] Accurate and unambiguous characterization of this molecule is the foundational step for any further investigation into its biological activity and therapeutic potential. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the precise molecular structure and connectivity of atoms. This guide will delve into the expected and observed spectroscopic features of [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine, providing a robust analytical framework for researchers in the field.

Molecular Structure and Key Spectroscopic Features

The structural framework of [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine dictates its characteristic spectroscopic signatures. Understanding the electronic environment of each atom is key to interpreting the resulting spectra.

Caption: Molecular structure of [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the molecular structure can be constructed.

¹H NMR Spectroscopy: A Proton's Perspective

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (ortho to OCH₃)~ 7.00Doublet2HShielded by the electron-donating methoxy group.
Ar-H (meta to OCH₃)~ 7.70Doublet2HDeshielded due to proximity to the isoxazole ring.
Isoxazole C4-H~ 6.50Singlet1HCharacteristic chemical shift for a proton on an isoxazole ring.
-CH₂-NH₂~ 3.90 - 4.20Singlet2HMethylene protons adjacent to the isoxazole ring and the amine group.
-OCH₃~ 3.85Singlet3HTypical chemical shift for a methoxy group on an aromatic ring.
-NH₂~ 1.50 - 2.50Broad Singlet2HChemical shift can vary depending on solvent and concentration; signal is often broad due to quadrupole broadening and exchange.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard and reliable protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for observing exchangeable protons like those of the amine group.

  • Instrument Setup: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally appropriate.

    • Spectral Width: A spectral width of approximately 12-16 ppm is standard for ¹H NMR.

  • Data Processing: The acquired Free Induction Decay (FID) should be processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform. The spectrum should then be phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference

Caption: A generalized workflow for acquiring an NMR spectrum.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=N (Isoxazole C3)~ 160 - 165The imine-like carbon of the isoxazole ring.
C-O (Isoxazole C5)~ 170 - 175The carbon atom of the isoxazole ring attached to the oxygen and the methoxyphenyl group.
Ar-C (ipso, attached to Isoxazole)~ 120 - 125The aromatic carbon directly bonded to the isoxazole ring.
Ar-C-OCH₃~ 160The aromatic carbon bearing the methoxy group, deshielded by the oxygen atom.
Ar-CH (ortho to OCH₃)~ 114Shielded by the electron-donating effect of the methoxy group.
Ar-CH (meta to OCH₃)~ 128Less affected by the methoxy group.
Isoxazole C4~ 98 - 100The CH carbon of the isoxazole ring, typically appearing at a relatively upfield position for an aromatic-like carbon.
-CH₂-NH₂~ 35 - 45The methylene carbon, influenced by the adjacent isoxazole ring and the nitrogen atom.
-OCH₃~ 55A characteristic chemical shift for a methoxy group carbon.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences in the acquisition parameters:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.

  • Instrument Setup: The same NMR spectrometer as for ¹H NMR can be used.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 to 4096 or more) is required due to the low sensitivity of the ¹³C nucleus.

    • Relaxation Delay (d1): A longer relaxation delay (2-5 seconds) is often used to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

    • Spectral Width: A wider spectral width, typically around 200-240 ppm, is necessary to encompass the full range of carbon chemical shifts.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretchPrimary amine (-NH₂)
3100 - 3000C-H stretchAromatic and isoxazole C-H
2950 - 2850C-H stretchAliphatic C-H (CH₂ and OCH₃)
~ 1610C=N stretchIsoxazole ring
1600 - 1450C=C stretchAromatic and isoxazole rings
~ 1250C-O stretchAryl ether (Ar-O-CH₃)
~ 1175C-O stretchAryl ether (Ar-O-CH₃)
~ 1100N-O stretchIsoxazole ring

Experimental Protocol for IR Spectroscopy:

For a solid sample like [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine, the Attenuated Total Reflectance (ATR) technique is a modern and convenient method:

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: A background spectrum of the clean ATR crystal is first collected. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software automatically processes the data to generate the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can further confirm the molecular structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak at m/z = 204, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of the aminomethyl radical (-•CH₂NH₂) to give a fragment at m/z = 174.

    • Cleavage of the isoxazole ring, a common fragmentation pattern for this heterocycle.

    • Formation of a tropylium-like ion from the methoxyphenyl group.

MS_Fragmentation M [M]⁺˙ m/z = 204 F1 [M - •CH₂NH₂]⁺ m/z = 174 M->F1 - •CH₂NH₂ F2 [C₈H₇O]⁺ m/z = 119 M->F2 Ring Cleavage F3 [C₇H₇]⁺ m/z = 91 F2->F3 - CO

Caption: A simplified predicted fragmentation pathway for [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine in EI-MS.

Experimental Protocol for Mass Spectrometry (LC-MS with ESI):

For a polar molecule like the title amine, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a highly suitable technique.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.

  • LC Separation (Optional but Recommended): The sample is injected into a liquid chromatograph (e.g., HPLC or UPLC) to separate it from any impurities before it enters the mass spectrometer. A C18 column is a common choice for reversed-phase chromatography.

  • Ionization: The eluent from the LC is directed to the ESI source of the mass spectrometer. In positive ion mode, the amine will readily protonate to form the [M+H]⁺ ion.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Processing: The detector records the abundance of each ion, and the data is processed to generate a mass spectrum. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and analyze the resulting daughter ions.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a powerful and self-validating toolkit for the structural elucidation of [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the connectivity of the different structural motifs. The IR spectrum will verify the presence of the key functional groups, particularly the primary amine and the aromatic and heterocyclic rings. Finally, mass spectrometry will confirm the molecular weight and provide fragmentation data consistent with the proposed structure. The congruence of data from these independent analytical techniques provides a high degree of confidence in the assigned structure, which is essential for its further development as a potential therapeutic agent.

References

An In-Depth Technical Guide to the Solubility Profiling of [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in Drug Development

In the landscape of modern drug discovery, the therapeutic potential of a novel chemical entity is intrinsically linked to its physicochemical properties. Among these, aqueous solubility stands as a paramount gatekeeper to a molecule's ultimate success. Poor solubility can severely impede absorption, leading to low and erratic bioavailability, which in turn complicates dose-response relationships and can mask the true efficacy or toxicity of a compound.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of a candidate's solubility profile is not merely a data point, but a critical cornerstone for informed decision-making, guiding everything from lead optimization to formulation design.[4][5]

This guide provides an in-depth technical framework for characterizing the solubility of [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine, a novel isoxazole derivative. Lacking pre-existing public data, this document serves as a procedural roadmap, detailing the requisite theoretical considerations, experimental designs, and data interpretation strategies necessary to build a robust solubility profile from the ground up.

Theoretical Framework: Deconstructing the Solubility of an Isoxazole Amine

The solubility of [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine is governed by a delicate interplay of its structural features and the properties of the solvent system. A predictive analysis of its structure provides a hypothesis-driven approach to experimental design.

  • The Isoxazole Core: The isoxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, contributes a degree of polarity. However, the overall hydrophobic character of the molecule is expected to be significant, suggesting limited aqueous solubility.[6]

  • The 4-Methoxyphenyl Substituent: The methoxyphenyl group is predominantly hydrophobic, which will likely decrease solubility in aqueous media.

  • The Methylamine Moiety: The primary amine group is a key feature, as it is basic and capable of protonation. This suggests that the solubility of [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine will be highly dependent on the pH of the medium.[7] In acidic conditions, the amine will be protonated to form a more soluble salt.

The overall solubility (S) is a function of the energy required to break the crystal lattice of the solid and the energy released upon solvation of the molecule by the solvent. For ionizable compounds like our target molecule, the pH-dependent solubility can be described by the Henderson-Hasselbalch equation, which predicts an increase in solubility as the pH moves away from the pKa of the ionizable group.[8]

Strategic Experimental Design: A Phased Approach to Solubility Assessment

A multi-stage approach to solubility testing is recommended, beginning with rapid, high-throughput screening and progressing to more definitive, resource-intensive thermodynamic measurements.

Phase 1: Kinetic Solubility Assessment for Early-Stage Discovery

Kinetic solubility provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[2][4][9] This is an invaluable tool in the early stages of drug discovery for ranking and prioritizing compounds.[1][5]

Experimental Protocol: High-Throughput Kinetic Solubility by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Buffer Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%.

  • Incubation and Measurement: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) with shaking.

  • Nephelometric Reading: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility.[2]

Phase 2: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true measure of a compound's solubility at equilibrium and is a critical parameter for later-stage development and formulation.[9][10] The gold-standard method for this determination is the shake-flask method.[11][12]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine to a series of vials containing the desired solvents. A visual excess of solid material must be present to ensure saturation.[11]

  • Solvent Systems: A range of solvents should be investigated to build a comprehensive profile. A suggested starting panel is presented in Table 1.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[11][12] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Accurately quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • pH Measurement: For aqueous solutions, the final pH of the saturated solution should be measured, as the dissolution of an amine can alter the pH of unbuffered or weakly buffered media.[8]

Table 1: Recommended Solvent Panel for Comprehensive Solubility Profiling

Solvent ClassSpecific SolventsRationale
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid)To assess solubility in the acidic environment of the stomach.[13]
pH 4.5 Acetate BufferRepresents an intermediate pH in the gastrointestinal tract.[13]
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid)Simulates the conditions of the small intestine, a key site of drug absorption.[13]
pH 7.4 Phosphate-Buffered Saline (PBS)Represents physiological pH.
Organic Solvents Methanol, EthanolCommon polar protic solvents used in synthesis and formulation.[14]
AcetonitrileA polar aprotic solvent.
Dichloromethane (DCM)A common non-polar solvent.
Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent, often used for stock solutions.[4]
Co-solvent Systems Water/Ethanol mixtures (e.g., 10%, 20%, 50% Ethanol)To investigate the potential for solubility enhancement through co-solvency.[14]
Water/PEG 400 mixturesPolyethylene glycol is a common excipient used to improve solubility.[15]

Visualizing the Experimental Workflow

A clear and logical workflow is essential for reproducible and reliable solubility determination. The following diagrams, generated using Graphviz, illustrate the key decision points and procedural steps.

G cluster_0 Phase 1: Kinetic Solubility cluster_1 Phase 2: Thermodynamic Solubility A Prepare 10 mM Stock in DMSO B Serial Dilution in 96-well Plate A->B C Add Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Incubate (2h, 25°C) with Shaking C->D E Measure Turbidity (Nephelometry) D->E F Determine Kinetic Solubility Limit E->F G Add Excess Solid Compound to Solvent Vials F->G Proceed to Thermodynamic H Equilibrate (24-72h, 25°C) with Agitation G->H I Confirm Equilibrium (Time Point Analysis) H->I J Separate Solid and Liquid Phases (Centrifuge/Filter) I->J K Quantify Concentration in Supernatant (HPLC/LC-MS) J->K L Measure Final pH of Aqueous Samples K->L M Report Thermodynamic Solubility L->M End Comprehensive Solubility Profile M->End Start Start Solubility Profiling Decision Early Stage Screening? Start->Decision Decision->A Yes Decision->G No / Later Stage

Caption: High-level workflow for solubility profiling.

G cluster_0 Pre-Analysis cluster_1 Shake-Flask Execution cluster_2 Analysis & Data Processing prep prep step1 Step 1: Addition Add excess solid to vial prep->step1 solvent_prep Solvent Preparation Use High-Purity Solvents Prepare Buffers and Verify pH solvent_prep->step1 step2 Step 2: Equilibration Seal and agitate at constant T step1->step2 step3 Step 3: Sampling Withdraw aliquot at 24h, 48h, 72h step2->step3 step4 Step 4: Separation Filter (0.22 µm PVDF) or Centrifuge step3->step4 analysis HPLC/LC-MS Analysis Quantify concentration against a standard curve step4->analysis ph_check pH Measurement Measure final pH of aqueous samples step4->ph_check For aqueous samples data_proc Data Evaluation Plot Conc. vs. Time to confirm plateau Calculate Mean ± SD analysis->data_proc

Caption: Detailed shake-flask experimental workflow.

Data Analysis and Interpretation

Data Presentation:

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems. An example template is provided below.

Table 2: Solubility Data for [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine at 25°C

Solvent SystemFinal pH (for aqueous)Solubility (µg/mL)Solubility (mM)Method
pH 1.2 BufferThermodynamic
pH 4.5 BufferThermodynamic
pH 6.8 BufferThermodynamic
pH 7.4 PBSKinetic
pH 7.4 PBSThermodynamic
WaterThermodynamic
MethanolN/AThermodynamic
EthanolN/AThermodynamic
50% Ethanol/WaterN/AThermodynamic
DMSON/AThermodynamic

Interpreting the Results:

  • pH-Solubility Profile: Plotting the solubility in aqueous buffers as a function of pH will reveal the impact of the amine group's ionization. A significant increase in solubility at lower pH values would be expected.

  • Kinetic vs. Thermodynamic Solubility: A large difference between kinetic and thermodynamic solubility can indicate that the compound readily forms supersaturated solutions but may be prone to precipitation over time.[9] This has important implications for in vitro assays and formulation stability.

  • Co-solvent Effects: An increase in solubility in co-solvent systems compared to pure water can suggest strategies for developing liquid formulations.

Troubleshooting and Self-Validation

Rigorous experimental design includes anticipating and mitigating potential sources of error.

  • Incomplete Equilibration: If the measured concentration continues to rise between the 24, 48, and 72-hour time points, equilibrium has not been reached. The experiment should be extended.[11]

  • Compound Instability: The stability of the compound in the various media should be confirmed by HPLC analysis of the saturated solution. The appearance of new peaks would indicate degradation, invalidating the solubility measurement for that solvent.[13][16]

  • Inaccurate Quantification: A validated analytical method with a robust standard curve is essential for accurate concentration determination.

  • Solid-State Form: The solid form of the compound (e.g., crystalline vs. amorphous) can significantly impact solubility. It is good practice to analyze the solid material before and after the shake-flask experiment (e.g., by microscopy or PXRD) to check for any changes in solid form.[10][17]

Conclusion: Building a Foundation for Development

A thorough understanding of the solubility of [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine is a non-negotiable prerequisite for its advancement as a potential drug candidate. The phased approach outlined in this guide, from rapid kinetic screening to definitive thermodynamic measurements in a range of pharmaceutically relevant solvents, provides a comprehensive framework for generating a robust and reliable solubility profile. This data will be instrumental in guiding medicinal chemistry efforts to optimize physicochemical properties, informing the design of appropriate formulations for in vivo studies, and ultimately increasing the probability of successful drug development.

References

[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine derivatives and their potential uses

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine Derivatives: Synthesis, Biological Evaluation, and Therapeutic Potential

Executive Summary

The isoxazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to serve as a bioisosteric replacement for other functional groups make it a "privileged" structure in drug design.[3] This technical guide focuses on a specific, promising class of isoxazole compounds: derivatives of [5-(4-methoxyphenyl)isoxazol-3-yl]methylamine. We will explore the synthetic rationale for their creation, delve into their potential therapeutic applications based on established activities of related isoxazole analogs, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical core for the discovery of novel therapeutic agents.

The [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine Core: A Strategic Overview

The design of this specific chemical scaffold is deliberate, with each component contributing to its potential as a pharmacophore.

  • The Isoxazole Core : This five-membered aromatic heterocycle acts as a stable, rigid linker, properly orienting the substituent groups for interaction with biological targets.[3] The adjacent nitrogen and oxygen atoms provide sites for hydrogen bonding, contributing to drug-receptor interactions.[4]

  • The 5-(4-Methoxyphenyl) Group : The phenyl ring at the 5-position provides a large, hydrophobic surface for van der Waals interactions. The para-methoxy group (OCH₃) is particularly significant. It is an electron-donating group that can influence the electronic distribution of the entire molecule. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, and this group can be a key site for metabolism, potentially influencing the compound's pharmacokinetic profile.

  • The 3-(Methylamine) Group : The methylamine substituent at the 3-position is a critical functional handle. The primary amine (-NH₂) is basic and will be protonated at physiological pH, enhancing aqueous solubility. This charged group is a strong hydrogen bond donor and can form crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets. This amine serves as a versatile point for derivatization, allowing for the creation of large libraries of analogs (amides, sulfonamides, etc.) to explore structure-activity relationships (SAR).

Synthesis and Derivatization Strategies

The synthesis of the core amine and its subsequent derivatives relies on established heterocyclic chemistry principles. The primary goal is to create a robust and scalable route to generate a library of compounds for biological screening.

General Synthetic Workflow

A common and effective method for constructing the 3,5-disubstituted isoxazole ring is through the reaction of a chalcone precursor with hydroxylamine.[5] The resulting isoxazole can then be functionalized to introduce the methylamine group.

G cluster_0 Part 1: Isoxazole Ring Formation cluster_1 Part 2: Functionalization at C3 cluster_2 Part 3: Derivatization A 4-Methoxyacetophenone + Benzaldehyde B Claisen-Schmidt Condensation (Chalcone Formation) A->B C (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate) B->C D Reaction with Hydroxylamine (Cyclization) C->D E 5-(4-Methoxyphenyl)-3-phenylisoxazole D->E F Modification of Phenyl Group (e.g., Nitration -> Reduction -> Diazotization -> Cyanation) E->F Connects Parts 1 & 2 G 5-(4-Methoxyphenyl)isoxazole-3-carbonitrile F->G H Reduction of Nitrile (e.g., LiAlH4 or Catalytic Hydrogenation) G->H I [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine (Core Amine) H->I J Acyl Halides (R-COCl) I->J Amidation I->J K Sulfonyl Halides (R-SO2Cl) I->K Sulfonylation I->K L Isocyanates (R-NCO) I->L Urea Formation I->L M Amide Derivatives J->M N Sulfonamide Derivatives K->N O Urea Derivatives L->O

Caption: General workflow for synthesis and derivatization.

Protocol: Reduction of 5-(4-Methoxyphenyl)isoxazole-3-carbonitrile

This protocol describes a common method for synthesizing the target primary amine from its nitrile precursor. The choice of lithium aluminum hydride (LiAlH₄) is based on its high efficacy in reducing nitriles to primary amines.

Principle: The nitrile group is reduced by the powerful hydride donor, LiAlH₄, in an anhydrous ethereal solvent. A subsequent aqueous workup quenches the reaction and protonates the resulting amine.

Materials:

  • 5-(4-Methoxyphenyl)isoxazole-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Distilled water

  • Sodium sulfate (anhydrous)

  • 1 M Sodium hydroxide (NaOH) solution

  • Round-bottom flask, condenser, magnetic stirrer, dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Reagent Preparation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF in the reaction flask and cool the slurry to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 5-(4-methoxyphenyl)isoxazole-3-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ slurry via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Fieser workup): Cool the reaction mixture back down to 0 °C. Cautiously and sequentially add dropwise: 'x' mL of water, 'x' mL of 15% NaOH solution, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is critical for safety and to produce a granular precipitate that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture vigorously for 30 minutes, then filter off the aluminum salts through a pad of Celite, washing the filter cake with diethyl ether.

  • Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude [5-(4-methoxyphenyl)isoxazol-3-yl]methylamine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization of its hydrochloride salt.[6]

Self-Validation System:

  • Controls: A TLC co-spot of the starting material should be run alongside the reaction mixture to confirm its consumption.

  • Expected Outcome: Successful synthesis is confirmed by characterization of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, which should match the expected structure (C₁₁H₁₂N₂O₂). The appearance of a new signal for the -CH₂-NH₂ protons in the ¹H NMR spectrum is a key indicator.

Potential Therapeutic Applications

While direct studies on derivatives of this specific amine are emerging, the extensive literature on functionally similar isoxazoles allows for a well-grounded exploration of their therapeutic potential.[1][7][8]

Anti-Inflammatory Agents

Isoxazole derivatives are well-established as anti-inflammatory agents.[5] The commercial drug Valdecoxib, a selective COX-2 inhibitor, features an isoxazole core.[2] The anti-inflammatory effects of novel isoxazole derivatives are often evaluated using the carrageenan-induced rat paw edema model.[5] It is plausible that derivatives of the [5-(4-methoxyphenyl)isoxazol-3-yl]methylamine scaffold could be developed as novel inhibitors of key inflammatory mediators like cyclooxygenases (COX) or various cytokines.[9][10][11]

Anticancer Therapeutics

The isoxazole moiety is a common feature in compounds designed as anticancer agents.[12][13] Their mechanisms of action are diverse, including the inhibition of tubulin polymerization, disruption of cell signaling pathways, and induction of apoptosis.[12][14] For instance, isoxazole-curcumin hybrids have shown potent cytotoxic activity against breast cancer cell lines.[12] Screening a library of our target derivatives against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, Colo205 for colon cancer) would be a logical first step to identify promising anticancer leads.[13]

Agents for Neurodegenerative Disorders

Heterocyclic compounds, including those with isoxazole and related azole structures, are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[15] Potential mechanisms include the inhibition of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or monoamine oxidases (MAO), which are key targets in managing disease symptoms.[15] The structural features of our core molecule, particularly the amine group, are suitable for targeting the active sites of these enzymes.

Framework for Biological Evaluation

A systematic approach is required to screen, identify, and validate the biological activity of newly synthesized derivatives.

Workflow for Hit Identification and Validation

The process begins with a broad primary screen to identify "hits," followed by more focused assays to validate their activity and elucidate their mechanism of action.

G A Synthesized Derivative Library ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl-R) B Primary High-Throughput Screen (e.g., Cell Viability Assay @ 10 µM) A->B Screening C Identify 'Hits' (Compounds with >50% inhibition) B->C Data Analysis D Dose-Response Assay (Determine IC50 values) C->D Validation E Secondary / Mechanistic Assays (e.g., Specific Enzyme Inhibition, Target Engagement) D->E Mechanism of Action F SAR Analysis & Lead Optimization (Synthesize focused analogs) E->F Iterative Design G Lead Candidate F->G

Caption: A typical workflow for drug discovery screening.

Protocol: In Vitro Cell Viability (MTT) Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Materials:

  • Human cancer cell line (e.g., B16F1 melanoma).[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Synthesized isoxazole derivatives dissolved in DMSO (10 mM stock).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microtiter plates.

  • Multi-channel pipette, incubator, microplate reader.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "vehicle control" (DMSO only) and "untreated control".

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Self-Validation System:

  • Positive Control: A known cytotoxic drug (e.g., Doxorubicin) should be run in parallel to validate assay performance.[13]

  • Negative Control: Vehicle (DMSO) treated cells establish the baseline for 100% viability.

  • Blank: Wells with medium but no cells are used to subtract background absorbance.

Data Summary and Future Outlook

To guide research efforts, structure-activity relationship (SAR) data must be systematically collected and analyzed.

Representative Biological Data

The following table illustrates the type of data generated from screening activities. The IC₅₀ values are hypothetical, based on activities reported for similar isoxazole compounds in the literature.[13]

Compound IDR-Group (Derivatization)B16F1 IC₅₀ (µM)[13]Colo205 IC₅₀ (µM)[13]COX-2 IC₅₀ (µM)
Core-NH₂-H> 50> 50> 50
Deriv-01-C(O)Ph15.222.55.1
Deriv-02-C(O)-(4-Cl-Ph)8.711.32.8
Deriv-03-SO₂Ph25.130.81.9
Deriv-04-C(O)NHPh12.519.18.4

Data are for illustrative purposes to demonstrate SAR analysis.

Analysis of Illustrative Data: From this hypothetical data, one might conclude that derivatizing the primary amine is essential for activity. Acylating with an electron-withdrawing group (Deriv-02) appears to enhance anticancer potency, while sulfonylation (Deriv-03) may confer selectivity towards anti-inflammatory targets like COX-2.

Conclusion

The [5-(4-methoxyphenyl)isoxazol-3-yl]methylamine scaffold represents a highly versatile and promising starting point for the development of novel therapeutics. Its rational design combines the stability and favorable properties of the isoxazole ring with strategically placed functional groups that enhance biological interactions and provide a handle for extensive chemical modification. Drawing on the well-documented anticancer, anti-inflammatory, and neuroprotective potential of related isoxazole structures, this compound class is primed for exploration.[7][8][16] The synthetic and screening protocols outlined in this guide provide a robust framework for researchers to systematically synthesize, evaluate, and optimize these derivatives into next-generation drug candidates.

References

Methodological & Application

Application Notes and Protocols: Synthesis of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers with a foundational knowledge of organic synthesis. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe laboratory experience.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The target molecule, this compound, serves as a key intermediate for the elaboration into more complex molecular architectures for the development of novel therapeutic agents.[2][4][5] This guide outlines a reliable two-step synthetic sequence starting from the commercially available 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid. The synthesis involves the conversion of the carboxylic acid to the corresponding carboxamide, followed by reduction to the target primary amine.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process starting from 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid. The first step involves the formation of an intermediate amide, which is then reduced in the second step to yield the final amine product.

Synthesis_Workflow A 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid B 5-(4-Methoxyphenyl)isoxazole-3-carboxamide A->B  Amidation   C This compound B->C  Reduction  

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGradeSupplier
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid≥97%Commercially Available
Thionyl chloride (SOCl₂)Reagent GradeStandard Supplier
Ammonium hydroxide (NH₄OH)28-30% solutionStandard Supplier
Lithium aluminum hydride (LiAlH₄)1.0 M solution in THFStandard Supplier
Tetrahydrofuran (THF)AnhydrousStandard Supplier
Diethyl ether (Et₂O)AnhydrousStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Sodium sulfate (Na₂SO₄)AnhydrousStandard Supplier
Hydrochloric acid (HCl)ConcentratedStandard Supplier
Sodium bicarbonate (NaHCO₃)Saturated solutionStandard Supplier
Round-bottom flasksVarious sizesStandard Laboratory Glassware
Magnetic stirrer with heating mantleStandard Laboratory Equipment
Reflux condenserStandard Laboratory Glassware
Dropping funnelStandard Laboratory Glassware
Ice bathStandard Laboratory Equipment
Rotary evaporatorStandard Laboratory Equipment
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Standard Supplier

Safety Precautions: This synthesis involves hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Thionyl chloride is corrosive and reacts violently with water. Lithium aluminum hydride is a powerful reducing agent that reacts violently with water and protic solvents. Handle with extreme care.

Experimental Protocol

Step 1: Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxamide

This step involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with ammonia to form the amide.

Step1_Workflow cluster_0 Acid Chloride Formation cluster_1 Amidation A Carboxylic Acid + SOCl₂ B Acid Chloride Intermediate A->B Reflux in DCM C Acid Chloride + NH₄OH B->C D 5-(4-Methoxyphenyl)isoxazole-3-carboxamide C->D Stir at 0°C to RT

Caption: Workflow for the synthesis of the carboxamide intermediate.

Procedure:

  • Acid Chloride Formation: To a solution of 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude acid chloride is used in the next step without further purification.

  • Amidation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF, 10 mL/g of starting acid).

  • In a separate flask, cool an aqueous solution of ammonium hydroxide (28-30%, 5.0 eq) in an ice bath.

  • Add the THF solution of the acid chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-(4-methoxyphenyl)isoxazole-3-carboxamide. The product can be purified by recrystallization from a suitable solvent system like ethanol/water if necessary.

Step 2: Synthesis of this compound

This final step involves the reduction of the amide to the target primary amine using lithium aluminum hydride.

Causality Behind Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing amides to amines.[6][7] It is more reactive than other common reducing agents like sodium borohydride, which is generally not effective for amide reduction. The reaction is typically carried out in an anhydrous ethereal solvent like THF to prevent the violent reaction of LiAlH₄ with water. An acidic workup is necessary to neutralize the basic aluminate salts and protonate the resulting amine, facilitating its isolation.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of lithium aluminum hydride (1.0 M in THF, 3.0 eq).

  • Cool the LiAlH₄ solution to 0 °C in an ice bath.

  • Addition of Amide: Dissolve the 5-(4-methoxyphenyl)isoxazole-3-carboxamide (1.0 eq) from Step 1 in anhydrous THF (15 mL/g of amide).

  • Add the amide solution dropwise to the stirred LiAlH₄ solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to 0 °C.

  • Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This is known as the Fieser workup. A granular precipitate should form, which can be removed by filtration.

  • Wash the precipitate thoroughly with THF or ethyl acetate.

  • Combine the filtrate and the washings and concentrate under reduced pressure.

  • Purification: Dissolve the crude product in diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt of the amine. Collect the salt by filtration, wash with cold diethyl ether, and dry under vacuum. The free amine can be obtained by neutralizing the hydrochloride salt with a base (e.g., saturated NaHCO₃ solution) and extracting with an organic solvent.

Characterization

The final product and intermediates should be characterized using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the amide C=O stretch and appearance of N-H stretches).

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1Incomplete acid chloride formation.Ensure anhydrous conditions. Increase reflux time or use a slight excess of thionyl chloride.
Hydrolysis of the acid chloride.Work quickly and under anhydrous conditions during the amidation step.
Low yield in Step 2Incomplete reduction.Increase the amount of LiAlH₄ or prolong the reflux time.
Product loss during workup.Ensure proper quenching and thorough extraction. Acidic workup followed by basification can improve isolation.
Degradation of the isoxazole ring.While generally stable to LiAlH₄, prolonged heating at high temperatures could potentially lead to side reactions. Monitor the reaction closely.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound. By following these steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for further applications in drug discovery and development.

References

Application Note: In-Vitro Profiling of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine, a Putative AMPA Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The isoxazole scaffold is a privileged five-membered heterocyclic ring system that is a constituent of numerous biologically active compounds, exhibiting a wide array of pharmacological activities including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The compound of interest, {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine (henceforth referred to as Compound X), is a novel isoxazole derivative.[5][6] Its structural resemblance to α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), the definitive agonist of the AMPA receptor, provides a strong rationale for investigating its potential as a modulator of this key ionotropic glutamate receptor.

AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[7][8] These receptors are crucial for synaptic plasticity, the cellular basis of learning and memory.[9][10] Consequently, modulators of AMPA receptor function represent promising therapeutic agents for a range of neurological and psychiatric disorders.[11][12]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the in-vitro characterization of Compound X. It outlines detailed protocols for the preparation of the compound and its application in a tiered series of assays to elucidate its potential modulatory effects on AMPA receptors. The experimental design prioritizes a logical progression from high-throughput screening to more detailed mechanistic studies, ensuring a thorough and efficient evaluation of the compound's biological activity.

Compound Handling and Preparation

Prior to initiating any in-vitro studies, it is imperative to ensure the proper handling and preparation of Compound X to maintain its integrity and obtain reproducible results.

Table 1: Physicochemical Properties of Compound X

PropertyValueSource
Chemical Name This compound[5]
CAS Number 1018662-21-9[5]
Molecular Formula C11H12N2O2[5]
Molecular Weight 204.23 g/mol [5]
Storage 2-8°C Refrigerator[5]
Protocol 1: Stock Solution Preparation
  • Initial Solubility Assessment: Given the limited public data on Compound X's solubility, an initial solubility test in common laboratory solvents (e.g., DMSO, ethanol) is recommended.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of Compound X.

    • Dissolve in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). The use of DMSO is common for initial in-vitro screening of novel compounds.[1]

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Prepare serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations.

    • It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the assay medium is consistent across all conditions and does not exceed a level that could affect cellular viability or receptor function (typically ≤ 0.1%).

Tier 1: Primary Screening for AMPA Receptor Activity

The initial phase of characterization involves high-throughput compatible assays to determine if Compound X exhibits any activity at AMPA receptors. Cell-based functional assays that measure changes in ion flux or membrane potential are ideal for this purpose.

Protocol 2: FLIPR-Based Calcium Influx Assay

This assay utilizes a cell line expressing calcium-permeable AMPA receptors (e.g., HEK293 cells co-expressing GluA2(Q) subunits) and a calcium-sensitive fluorescent dye.

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing a calcium-permeable AMPA receptor subtype in appropriate growth medium.

    • Plate the cells in 96- or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Aspirate the growth medium and wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for the recommended time at 37°C.

  • Compound Addition and Signal Detection:

    • Wash the cells to remove excess dye.

    • Using a Fluorometric Imaging Plate Reader (FLIPR), add varying concentrations of Compound X to the wells.

    • After a brief incubation period, add a sub-maximal concentration of an AMPA receptor agonist (e.g., glutamate or AMPA).

    • Measure the fluorescence intensity before and after the addition of the agonist to determine changes in intracellular calcium levels.

  • Data Analysis:

    • Analyze the fluorescence data to determine if Compound X potentiates or inhibits the agonist-induced calcium influx.

    • Calculate the EC50 (for potentiation) or IC50 (for inhibition) values to quantify the compound's potency.

Protocol 3: Voltage-Sensitive Dye (VSD) Assay

This assay measures changes in membrane potential and is another effective high-throughput screening method.[13][14]

  • Cell Culture and Plating:

    • Use a cell line expressing functional AMPA receptors (e.g., HEK293-GluA2).

    • Plate the cells in multi-well plates as described for the calcium influx assay.

  • Dye Loading and Compound Incubation:

    • Load the cells with a voltage-sensitive dye according to the manufacturer's protocol.

    • Pre-incubate the cells with different concentrations of Compound X.[14]

  • Agonist Stimulation and Signal Reading:

    • Add an AMPA receptor agonist (e.g., glutamate) to stimulate the receptors, leading to membrane depolarization.[14]

    • Measure the change in fluorescence using a plate reader compatible with VSD assays. An increase in fluorescence is proportional to membrane depolarization.[13][14]

  • Data Analysis:

    • Quantify the effect of Compound X on the agonist-induced depolarization.

    • Determine if the compound acts as a positive allosteric modulator (PAM), enhancing the signal, or as an antagonist, reducing the signal.

G cluster_prep Compound Preparation cluster_tier1 Tier 1: Primary Screening cluster_analysis1 Data Output CompoundX Compound X Powder StockSol 10 mM Stock in DMSO CompoundX->StockSol Dissolve WorkSol Working Dilutions in Assay Buffer StockSol->WorkSol Serial Dilution Assay1 Calcium Influx Assay (FLIPR) WorkSol->Assay1 Assay2 Voltage-Sensitive Dye Assay WorkSol->Assay2 Result1 Potentiation (EC50) or Inhibition (IC50) of Agonist Response Assay1->Result1 Assay2->Result1 G Glutamate Glutamate / Agonist AMPAR AMPA Receptor Glutamate->AMPAR Binds & Activates CompoundX Compound X (Putative Modulator) CompoundX->AMPAR Modulates Lyn Lyn Kinase AMPAR->Lyn Activates MAPK MAPK Pathway Lyn->MAPK Activates BDNF BDNF Expression MAPK->BDNF Increases SynapticPlasticity Synaptic Plasticity (LTP/LTD) BDNF->SynapticPlasticity Regulates

References

Application Notes and Protocols for {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets have cemented its status as a "privileged structure." Numerous drugs incorporate the isoxazole moiety, spanning a wide range of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The compound of focus, {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine, represents a promising scaffold for the development of novel therapeutics. The presence of the 4-methoxyphenyl group at the 5-position and a reactive aminomethyl group at the 3-position offers opportunities for diverse biological activities and further chemical modifications to optimize potency and selectivity.

While direct experimental data for this compound is limited in publicly available literature, this guide provides a comprehensive overview of its potential applications based on the well-established biological activities of structurally related 3,5-disubstituted isoxazoles. The protocols and mechanistic insights presented herein are extrapolated from closely analogous compounds and are intended to serve as a robust starting point for the investigation of this promising molecule.

Chemical Synthesis: A Plausible Synthetic Pathway

Protocol 1: Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid

This protocol is adapted from the synthesis of similar 3,5-disubstituted isoxazole-4-carboxylic acids.[4][5]

Rationale: This method utilizes a condensation reaction to form the isoxazole ring, a common and effective strategy. The subsequent hydrolysis of the ester provides the carboxylic acid precursor for the final amination step.

Materials:

  • 4-Methoxybenzaldehyde oxime

  • Ethyl acetoacetate

  • Chloramine-T trihydrate

  • Ethanol

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Dilute hydrochloric acid

Procedure:

  • Combine 4-methoxybenzaldehyde oxime (1 equivalent), ethyl acetoacetate (2 equivalents), and chloramine-T trihydrate (1 equivalent) in a round-bottom flask.

  • Gently warm the mixture on a water bath for 3 hours.

  • Cool the reaction mixture to room temperature. The precipitated sodium chloride is removed by filtration and washed with ethanol.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Extract the residue with diethyl ether. Wash the organic layer successively with water, 10% sodium hydroxide solution, and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude isoxazole ester.

  • Reflux the crude ester with 10% sodium hydroxide solution for 4 hours.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the desired product.

Protocol 2: Synthesis of this compound

This protocol involves the conversion of the carboxylic acid to the primary amine via an amide intermediate, followed by reduction.

Rationale: The reduction of amides to amines is a standard and high-yielding transformation in organic synthesis. Lithium aluminum hydride (LAH) is a powerful reducing agent suitable for this purpose.[6][7][8][9]

Materials:

  • 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (aqueous solution or gas)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether

  • Sodium sulfate

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • Amide Formation:

    • Convert the 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid to the corresponding acid chloride by reacting with an excess of thionyl chloride. Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the crude acid chloride in an appropriate solvent (e.g., dichloromethane) and add an excess of concentrated aqueous ammonia with vigorous stirring.

    • Extract the resulting amide with an organic solvent, dry over sodium sulfate, and evaporate the solvent.

  • Amide Reduction:

    • Caution: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (nitrogen or argon) and in anhydrous conditions.

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LAH (1.5-2 equivalents) in anhydrous THF.

    • Dissolve the 5-(4-methoxyphenyl)isoxazole-3-carboxamide in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with diethyl ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude amine can be purified by column chromatography on silica gel.

    • For easier handling and storage, the amine can be converted to its hydrochloride salt by dissolving it in diethyl ether and bubbling dry HCl gas through the solution or by adding a solution of HCl in ether. The resulting precipitate can be collected by filtration.

Potential Therapeutic Applications and Mechanisms of Action

Based on the extensive research on 3,5-disubstituted isoxazole derivatives, this compound is a prime candidate for investigation as an anticancer and anti-inflammatory agent.

Anticancer Applications

Numerous studies have demonstrated the potent anticancer activity of isoxazole derivatives against a variety of cancer cell lines.[3] The proposed mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways that are dysregulated in cancer.

Potential Molecular Targets and Signaling Pathways:

  • Kinase Inhibition: Many isoxazole-containing compounds have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. These can include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases involved in signaling cascades.

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is constitutively active in many cancers and promotes the expression of genes involved in inflammation, cell survival, and proliferation. Isoxazole derivatives have been shown to inhibit the NF-κB signaling pathway.

anticancer_pathway cluster_nucleus Nucleus GF Growth Factors (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Ras Ras RTK->Ras IKK IKK Complex RTK->IKK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (Anti-apoptotic, Pro-proliferative) Compound This compound Compound->RTK Inhibition Compound->IKK Inhibition NFkB_nuc NF-κB NFkB_nuc->Gene_Transcription

Caption: Potential anticancer mechanisms of the isoxazole compound.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Rationale: This assay is a standard, reliable, and high-throughput method for the initial screening of potential anticancer compounds. It quantifies the ability of a compound to reduce the viability of cancer cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well sterile microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Applications

The 3,5-diaryl isoxazole scaffold is present in several known anti-inflammatory drugs, including the selective COX-2 inhibitor Valdecoxib. This suggests that this compound may also possess anti-inflammatory properties.

Potential Molecular Targets and Signaling Pathways:

  • Cyclooxygenase (COX) Inhibition: The COX enzymes (COX-1 and COX-2) are key to the synthesis of prostaglandins, which are major mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.

  • NF-κB Pathway Inhibition: As mentioned in the anticancer section, the NF-κB pathway is also a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

anti_inflammatory_pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Cell_Membrane Cell Membrane IKK IKK Complex Inflammatory_Stimuli->IKK Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation IkB IκBα IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (Cytokines, Chemokines) Compound This compound Compound->COX2 Inhibition Compound->IKK Inhibition NFkB_nuc NF-κB NFkB_nuc->Proinflammatory_Genes

Caption: Potential anti-inflammatory mechanisms of the isoxazole compound.

Protocol 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used and reliable model for screening acute anti-inflammatory activity.

Rationale: The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce edema (swelling). This model is sensitive to inhibitors of prostaglandin synthesis (like COX inhibitors).

Materials:

  • Wistar rats or Swiss albino mice

  • This compound

  • Standard drug (e.g., Indomethacin or Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Animal gavage needles

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Standard drug (e.g., Indomethacin, 10 mg/kg)

    • Group 3-5: Test compound at different doses (e.g., 10, 20, 50 mg/kg)

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

  • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Data Presentation: A Template for Summarizing Biological Activity

All quantitative data should be summarized in a clear and concise table to facilitate comparison and interpretation.

CompoundAssayTarget/Cell LineIC₅₀ / % Inhibition
This compound MTTMCF-7Experimental Value
This compound MTTA549Experimental Value
This compound Carrageenan Paw Edema (3h)10 mg/kgExperimental Value
This compound Carrageenan Paw Edema (3h)20 mg/kgExperimental Value
Indomethacin Carrageenan Paw Edema (3h)10 mg/kgReference Value
Doxorubicin MTTMCF-7Reference Value

Conclusion and Future Directions

The isoxazole scaffold, particularly the 3,5-disubstituted pattern, has proven to be a rich source of biologically active compounds. This compound, by virtue of its structural features, is a compelling candidate for investigation in the fields of oncology and immunology. The protocols and mechanistic insights provided in this guide, though based on closely related analogs, offer a solid foundation for initiating such studies. Future research should focus on the efficient synthesis and purification of this compound, followed by a systematic evaluation of its in vitro and in vivo activities to validate the hypothesized anticancer and anti-inflammatory properties. Further structure-activity relationship (SAR) studies, involving modification of the aminomethyl group and the methoxyphenyl ring, could lead to the discovery of even more potent and selective therapeutic agents.

References

Application Notes and Protocols for the Quantification of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine is a heterocyclic amine containing an isoxazole core. Isoxazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The presence of the methoxyphenyl group and the isoxazole ring system provides a chromophore suitable for spectrophotometric detection[3][4]. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API).

This document provides detailed protocols for two robust analytical methods for the quantification of this compound: a straightforward Ultraviolet-Visible (UV-Vis) Spectrophotometric method for rapid analysis and a more specific and sensitive High-Performance Liquid Chromatography (HPLC) method. Both methods are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose[5][6][7][8][9].

Method 1: Quantification by UV-Vis Spectrophotometry

Principle of the Method

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum[10]. The quantification of this compound is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The aromatic rings (methoxyphenyl and isoxazole) in the molecule give rise to characteristic π-to-π* electronic transitions, resulting in strong UV absorbance[11]. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the compound in a sample can be determined by comparing it to a calibration curve prepared from standards of known concentration.

Instrumentation and Reagents
  • Instrumentation:

    • Double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.

    • Matched quartz cuvettes with a 1 cm path length.

    • Calibrated analytical balance.

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

  • Reagents and Materials:

    • This compound reference standard (purity ≥ 98%)[12].

    • Methanol (HPLC grade or equivalent).

    • Deionized water (18.2 MΩ·cm).

Experimental Protocols
  • Prepare a stock solution: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a concentration of 100 µg/mL.

  • Prepare a working solution: Dilute the stock solution with methanol to a concentration of approximately 10 µg/mL.

  • Scan the spectrum: Using methanol as a blank, scan the UV spectrum of the working solution from 400 nm to 200 nm.

  • Identify λmax: Determine the wavelength at which the maximum absorbance occurs. This λmax will be used for all subsequent absorbance measurements. The expected λmax for aromatic systems like this is typically in the 250-300 nm range[3].

  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard, dissolve in, and dilute to 100 mL with methanol in a volumetric flask.

  • Working Stock Solution (10 µg/mL): Pipette 10 mL of the Primary Stock Solution into a 100 mL volumetric flask and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the Working Stock Solution with methanol to achieve concentrations in the desired linear range (e.g., 1, 2, 5, 8, and 10 µg/mL).

  • Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask and dissolve in and dilute to volume with methanol.

  • Further dilute the sample with methanol as necessary to bring the concentration within the range of the calibration curve.

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using methanol as a blank.

  • Measure the absorbance of each calibration standard and the prepared sample solution.

  • Construct a calibration curve: Plot the absorbance of the standards versus their known concentrations.

  • Perform linear regression: Calculate the equation of the line (y = mx + c), the correlation coefficient (r²), and the regression statistics. An r² value > 0.995 is generally considered acceptable.

  • Calculate the sample concentration: Use the equation of the line to calculate the concentration of the analyte in the sample solution from its measured absorbance.

Method Validation

The analytical method should be validated according to ICH Q2(R2) guidelines[5][6]. Key validation parameters are summarized in the table below.

Validation Parameter Acceptance Criteria Procedure
Specificity No significant interference from excipients or impurities at the analytical wavelength.Analyze a placebo/blank sample to ensure no absorbance at λmax.
Linearity Correlation coefficient (r²) ≥ 0.995.Analyze at least five concentrations across the intended range.
Range The range over which the method is linear, accurate, and precise.Typically 80-120% of the test concentration.
Accuracy % Recovery between 98.0% and 102.0%.Spike a placebo with known concentrations of the analyte and calculate recovery.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2%.Analyze a minimum of six replicate samples at 100% of the test concentration.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Can be estimated from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.Can be estimated from the standard deviation of the response and the slope of the calibration curve.

Method 2: Quantification by High-Performance Liquid Chromatography (HPLC)

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is highly suitable for the quantification of small molecules in complex mixtures[13][14]. This method utilizes a reversed-phase HPLC system, where the analyte is separated based on its partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Because this compound is a primary amine, it will be protonated at acidic pH, which can improve peak shape and retention on a reversed-phase column. The presence of the aromatic chromophore allows for sensitive detection using a UV detector. Although derivatization is a common strategy for amines lacking a chromophore, it is not necessary for this compound due to its inherent UV absorbance[13][15].

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Materials:

    • This compound reference standard (purity ≥ 98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Deionized water (18.2 MΩ·cm).

    • Formic acid (or Trifluoroacetic acid) for mobile phase modification.

Experimental Protocols

The following conditions are a starting point and may require optimization:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined λmax from UV-Vis scan (e.g., 270 nm)
Run Time ~15 minutes
  • Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water (diluent).

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 5, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Prepare the sample in the same diluent used for the standards, aiming for a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability of Injections RSD ≤ 2.0% for 5 replicate injections
  • Inject the standards and samples into the HPLC system.

  • Integrate the peak area of the analyte in each chromatogram.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Perform a linear regression analysis and determine the equation of the line and the correlation coefficient (r² > 0.998).

  • Calculate the concentration of the analyte in the samples using the calibration curve.

Method Validation

The HPLC method must be thoroughly validated in accordance with ICH guidelines[5][7]. The validation parameters are similar to those for the UV-Vis method but also include specificity in the context of chromatographic separation.

Validation Parameter Acceptance Criteria Procedure
Specificity The analyte peak is free from interference from impurities, degradants, and placebo components.Analyze stressed samples (acid, base, peroxide, heat, light) and placebo. Peak purity should be assessed using a DAD.
Linearity Correlation coefficient (r²) ≥ 0.998.Analyze at least five concentrations across the intended range.
Range The range over which the method is linear, accurate, and precise.Typically 80-120% of the test concentration.
Accuracy % Recovery between 98.0% and 102.0%.Spike a placebo with known concentrations of the analyte (e.g., 80%, 100%, 120%) and calculate recovery.
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).Repeatability: 6 replicates on the same day. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.
LOD & LOQ Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).Inject solutions of decreasing concentration to determine the S/N ratio.
Robustness No significant change in results with small, deliberate variations in method parameters.Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%).

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Dissolve in Diluent (50:50 MeOH:H2O) A->B C Prepare Calibration Standards B->C D Prepare Sample Solution B->D F Inject into HPLC System C->F E Filter through 0.45 µm Syringe Filter D->E E->F G Separate on C18 Column F->G H Detect at λmax G->H I Integrate Peak Area H->I J Construct Calibration Curve (Peak Area vs. Concentration) I->J K Calculate Sample Concentration J->K

Caption: High-Performance Liquid Chromatography (HPLC) workflow for quantification.

UV_Vis_Workflow cluster_prep_uv Preparation cluster_analysis_uv Analysis cluster_data_uv Data Processing UVA Weigh Reference Standard & Sample UVB Dissolve in Methanol UVA->UVB UVC Prepare Calibration Standards UVB->UVC UVD Prepare Sample Solution UVB->UVD UVE Determine λmax UVB->UVE UVF Measure Absorbance at λmax UVC->UVF UVD->UVF UVG Construct Calibration Curve (Absorbance vs. Concentration) UVF->UVG UVH Calculate Sample Concentration UVG->UVH

Caption: UV-Vis Spectrophotometry workflow for quantification.

References

Application Notes and Protocols: {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Medicinal Chemistry

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in contemporary drug discovery.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into a multitude of clinically approved drugs. The inherent stability of the isoxazole ring, coupled with its capacity to engage in various non-covalent interactions with biological targets, makes it a privileged scaffold for the development of novel therapeutic agents.[2] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3]

Within this important class of heterocycles, {[5-(4-methoxyphenyl)isoxazol-3-yl]methyl}amine stands out as a particularly valuable and versatile building block. The presence of a primary amine provides a convenient handle for a wide range of chemical modifications, allowing for the rapid generation of diverse compound libraries. The 5-(4-methoxyphenyl) substituent offers a key structural feature that can be optimized for target binding and pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and application of this key building block in drug discovery programs.

Synthesis of the Building Block: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step sequence involving the formation of an isoxazole carbaldehyde intermediate followed by reductive amination. This approach offers a reliable and scalable route to the desired product.

Part 1: Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carbaldehyde

This protocol outlines the synthesis of the key aldehyde intermediate, 5-(4-methoxyphenyl)isoxazole-3-carbaldehyde. While this intermediate is commercially available, this protocol provides a reliable method for its in-house synthesis.

Reaction Scheme:

Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carbaldehyde reactant1 4-Methoxyacetophenone intermediate 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one reactant1->intermediate Reflux reactant2 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reactant2->intermediate product 5-(4-Methoxyphenyl)isoxazole-3-carbaldehyde intermediate->product Reflux in Ethanol reactant3 Hydroxylamine Hydrochloride reactant3->product

Caption: Synthesis of the key aldehyde intermediate.

Materials:

ReagentMolecular WeightQuantity (molar eq.)
4-Methoxyacetophenone150.17 g/mol 1.0
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)119.16 g/mol 1.5
Hydroxylamine Hydrochloride69.49 g/mol 1.2
Ethanol--
Toluene--
Water--
Brine--
Anhydrous Sodium Sulfate--
Ethyl Acetate--
Hexanes--

Procedure:

  • Formation of the Enaminone: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxyacetophenone (1.0 eq) in toluene. Add N,N-dimethylformamide dimethyl acetal (1.5 eq) and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one.

  • Isoxazole Formation: To the crude enaminone, add ethanol followed by a solution of hydroxylamine hydrochloride (1.2 eq) in water. Reflux the mixture for 2-3 hours.

  • Isolation and Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-(4-methoxyphenyl)isoxazole-3-carbaldehyde as a solid.

Part 2: Reductive Amination to this compound

This protocol details the conversion of the aldehyde intermediate to the target primary amine via reductive amination.

Reaction Scheme:

Reductive Amination reactant1 5-(4-Methoxyphenyl)isoxazole-3-carbaldehyde product This compound reactant1->product Methanol, rt reactant2 Ammonium Acetate reactant2->product reactant3 Sodium Cyanoborohydride reactant3->product

Caption: Final reductive amination step.

Materials:

ReagentMolecular WeightQuantity (molar eq.)
5-(4-Methoxyphenyl)isoxazole-3-carbaldehyde203.19 g/mol 1.0
Ammonium Acetate77.08 g/mol 10.0
Sodium Cyanoborohydride62.84 g/mol 1.5
Methanol--
Dichloromethane (DCM)--
Saturated Aqueous Sodium Bicarbonate--
Water--
Brine--
Anhydrous Sodium Sulfate--

Procedure:

  • Reaction Setup: To a solution of 5-(4-methoxyphenyl)isoxazole-3-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield this compound.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The primary amine of this compound serves as a versatile synthetic handle for the construction of diverse molecular architectures. This section explores its application in the development of kinase inhibitors and anti-inflammatory agents.

Kinase Inhibitors: Targeting Key Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The isoxazole scaffold has been successfully employed in the design of potent and selective kinase inhibitors. The this compound building block can be readily elaborated to target the ATP-binding site of various kinases.

Example Application: p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key mediator of the inflammatory response, making it an attractive target for the treatment of diseases such as rheumatoid arthritis and Crohn's disease.[4][5] The general structure of many p38 inhibitors features a heterocyclic core that occupies the adenine region of the ATP binding pocket, with side chains extending into adjacent hydrophobic pockets.

p38_Inhibitor_Design building_block This compound coupling Amide Coupling (e.g., HATU) building_block->coupling product Library of Amide Derivatives coupling->product r_group R-COOH (Diverse Carboxylic Acids) r_group->coupling screening p38 Kinase Assay product->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Workflow for developing p38 kinase inhibitors.

Protocol: Amide Coupling using HATU

This protocol describes a general and highly efficient method for the acylation of this compound with a carboxylic acid of interest using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[6][7][8][]

Materials:

ReagentMolecular WeightQuantity (molar eq.)
This compound204.23 g/mol 1.0
Carboxylic Acid (R-COOH)Variable1.1
HATU380.23 g/mol 1.2
N,N-Diisopropylethylamine (DIPEA)129.24 g/mol 3.0
Anhydrous N,N-Dimethylformamide (DMF)--
Ethyl Acetate--
1M HCl (aq)--
Saturated Aqueous Sodium Bicarbonate--
Brine--
Anhydrous Sodium Sulfate--

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Anti-inflammatory Agents: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many debilitating diseases. The isoxazole scaffold is a well-established pharmacophore in the design of anti-inflammatory drugs.[3] The this compound building block provides a platform for developing novel anti-inflammatory agents through the exploration of various side chains.

Structure-Activity Relationship (SAR) Insights:

The anti-inflammatory activity of isoxazole derivatives is often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The nature of the substituent at the 3-position of the isoxazole ring can significantly influence potency and selectivity. By creating a library of amides from this compound, researchers can systematically probe the SAR and optimize for desired biological activity.

Table of Biological Activity for Related Isoxazole Derivatives:

Compound IDR Group (at 3-position)TargetIC50 (µM)Reference
TTI-43,4-dimethoxyphenylMCF-7 cells2.63[10]
4b4-methoxyphenylCOX-145.9[11]
6HydrazideCOX-139.8[11]
13mBenzothiazole derivativep38α MAPK0.031[12]

Note: The table presents data for structurally related isoxazole-containing compounds to illustrate the potential for potent biological activity. The IC50 values are indicative of the inhibitory concentration required to achieve a 50% reduction in the activity of the target.

Conclusion: A Building Block with Broad Potential

This compound is a high-value building block for drug discovery, offering a synthetically tractable route to a diverse range of potential therapeutic agents. Its inherent isoxazole core provides a stable and versatile scaffold, while the primary amine allows for facile derivatization. The protocols and applications outlined in this document provide a solid foundation for researchers to leverage this promising building block in their quest for novel and effective medicines.

References

Application Note: High-Throughput Screening of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine for Novel Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole moiety is a five-membered heterocyclic ring that is a prominent structural motif in a multitude of clinically approved pharmaceuticals and biologically active compounds.[1] Its unique physicochemical properties, including the ability to participate in various non-covalent interactions like hydrogen bonding and π-π stacking, make it a "privileged structure" in medicinal chemistry.[1] Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3] This diverse bioactivity profile makes novel isoxazole derivatives, such as {[5-(4-methoxyphenyl)isoxazol-3-yl]methyl}amine, attractive candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[4]

This application note provides a comprehensive guide for the high-throughput screening of this compound, presenting a tiered approach that begins with a primary cell-based phenotypic screen to identify cytotoxic activity against cancer cells, followed by a secondary biochemical assay to elucidate a potential mechanism of action through kinase inhibition. This strategic workflow is designed to efficiently identify and validate "hit" compounds for further development.[5]

Part 1: Primary High-Throughput Screening - Cell Viability Assay

The initial phase of a screening campaign for novel anticancer compounds often involves a primary HTS to assess the general cytotoxic or cytostatic effects of a compound library on cancer cell lines.[6] A widely used, robust, and cost-effective method for this purpose is the resazurin-based cell viability assay.[7][8]

Principle of the Resazurin Cell Viability Assay

This assay relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active, viable cells.[9] The fluorescent signal is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[8] A decrease in fluorescence in the presence of a test compound indicates a reduction in cell viability.

Experimental Workflow for Primary HTS

HTS_Workflow_Primary cluster_prep Preparation cluster_assay Assay Execution (384-well format) cluster_readout Data Acquisition & Analysis p1 Cancer Cell Culture a1 Seed Cells into Assay Plates p1->a1 p2 Compound Plate Preparation (this compound) a2 Add Test Compound & Controls p2->a2 a1->a2 a3 Incubate (e.g., 48-72h) a2->a3 a4 Add Resazurin Reagent a3->a4 a5 Incubate (1-4h) a4->a5 d1 Measure Fluorescence (Ex: 560 nm, Em: 590 nm) a5->d1 d2 Calculate Percent Inhibition d1->d2 d3 Determine Z' Factor d2->d3 d4 Identify 'Hits' d3->d4

Caption: Workflow for the primary cell viability HTS assay.

Detailed Protocol: Resazurin-Based Cell Viability HTS

1. Reagent and Cell Preparation:

  • Cell Line: Select a relevant cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma). Culture cells in appropriate media and conditions.

  • Compound Stock: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Resazurin Solution: Prepare a 0.15 mg/mL solution of resazurin in sterile Dulbecco's Phosphate-Buffered Saline (DPBS) and filter-sterilize.[10] Store protected from light.

2. Assay Procedure (384-well format):

  • Cell Seeding: Using an automated dispenser, seed cells into black, clear-bottom 384-well plates at a pre-determined optimal density (e.g., 1000-5000 cells/well) in 40 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Addition:

    • Transfer 100 nL of the 10 mM compound stock to the assay plates using an acoustic liquid handler or pin tool, resulting in a final concentration of 20 µM.

    • Controls: Include wells with DMSO only (negative control, 0% inhibition) and wells with a known cytotoxic agent like staurosporine (positive control, 100% inhibition).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Resazurin Addition: Add 10 µL of the resazurin solution to each well.[10]

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.[10]

3. Data Analysis and Quality Control:

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Assay Quality (Z'-factor): The Z'-factor is a statistical measure of the quality of an HTS assay.[11] It is calculated using the signals from the positive and negative controls. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11][12]

ParameterRecommended Value/Range
Plate Format384-well, black, clear-bottom
Cell Seeding Density1,000 - 5,000 cells/well
Final Compound Conc.10-20 µM
Final DMSO Conc.≤ 0.5%
Incubation Time (Compound)48-72 hours
Resazurin Incubation1-4 hours
Z'-factor> 0.5
Table 1: Key parameters for the primary cell viability HTS assay.

Part 2: Secondary High-Throughput Screening - Kinase Inhibition Assay

Given that many isoxazole derivatives have been identified as kinase inhibitors, a logical next step for "hits" from the primary screen is to evaluate their activity against a panel of cancer-related protein kinases.[4][13] A common and robust HTS method for this is an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Principle of the ADP-Glo™ Kinase Assay

This is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the amount of ADP produced, and thus to the kinase activity.[14]

Hypothetical Target Pathway: Receptor Tyrosine Kinase (RTK) Signaling

Many cancers are driven by aberrant signaling from RTKs. A plausible hypothesis is that this compound inhibits an RTK, leading to the observed cytotoxicity.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Compound This compound Compound->Inhibition

Caption: Hypothetical inhibition of an RTK signaling pathway.

Detailed Protocol: ADP-Glo™ Kinase Assay

1. Reagent Preparation:

  • Kinase: Recombinant human kinase (e.g., EGFR, VEGFR2) and its corresponding substrate.

  • Compound: Serially dilute the "hit" compound to create a dose-response curve (e.g., 10 concentrations from 100 µM to 1 nM).

  • Assay Buffer: Kinase-specific reaction buffer.

  • ADP-Glo™ Reagents: Prepare ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

2. Assay Procedure (384-well format):

  • Kinase Reaction:

    • Add 2.5 µL of kinase solution to each well.

    • Add 2.5 µL of the test compound at various concentrations.

    • Initiate the reaction by adding 5 µL of ATP/substrate solution.

    • Controls: Include no-enzyme (background) and no-compound (maximum activity) wells.

  • Incubation: Incubate at room temperature for 1 hour.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Detect: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure luminescence using a plate reader.

3. Data Analysis and Hit Validation:

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.[15]

  • Hit Confirmation: "Hits" from the secondary screen should be re-tested to confirm their activity. It is also crucial to re-synthesize the compound to ensure the observed activity is not due to an impurity from the initial sample.[16]

  • Orthogonal Assays: Employ a different assay format (e.g., a fluorescence polarization assay) to confirm kinase inhibition and rule out assay-specific artifacts.[5][17]

ParameterRecommended Value/Range
Plate Format384-well, white, opaque
Kinase Reaction Volume10 µL
Kinase Reaction Time60 minutes
ATP Depletion Time40 minutes
Signal Generation Time30 minutes
Compound ConcentrationDose-response curve
ReadoutLuminescence
Table 2: Key parameters for the secondary kinase inhibition assay.

Conclusion and Forward Path

This application note outlines a robust, two-tiered HTS strategy for the evaluation of this compound as a potential anticancer agent. A successful outcome from this workflow—a confirmed "hit" with a potent IC₅₀ against a specific kinase and corresponding cytotoxicity—provides a strong foundation for initiating a lead optimization program. Subsequent steps would involve structure-activity relationship (SAR) studies to improve potency and selectivity, as well as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess the compound's drug-like properties.

References

Protocol for dissolving {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Solubilization of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine for In Vitro Cellular Assays

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive guide for the proper dissolution, storage, and handling of the isoxazole derivative, this compound, for use in cell culture-based experiments. Adherence to this protocol is critical for ensuring experimental reproducibility, maintaining the integrity of the compound, and minimizing solvent-induced artifacts in cellular assays. The procedures outlined are grounded in established best practices for handling small molecules in a research setting.

Introduction: The Importance of a Validated Dissolution Protocol

The isoxazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. This compound belongs to this versatile class of heterocyclic compounds, making it a molecule of interest for drug discovery and development professionals.

The reliability and reproducibility of in vitro data are fundamentally dependent on the precise and consistent preparation of test compounds. Improper solubilization can lead to inaccurate concentrations, compound precipitation, or cellular toxicity unrelated to the compound's biological activity. This protocol establishes a self-validating system for preparing this compound, ensuring the integrity of your experimental outcomes.

Core Principles: Ensuring Scientific Integrity

The choice of solvent and handling procedures are dictated by the physicochemical properties of the compound and the biological constraints of the cell culture system.

  • Solvent Selection: Many heterocyclic and aromatic small molecules exhibit poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide range of such compounds[3][4]. Based on the solubility of structurally similar isoxazole derivatives, DMSO is the recommended solvent for this compound[5].

  • Minimizing Solvent Cytotoxicity: While an excellent solvent, DMSO can independently affect cell health and function, with cytotoxic effects observed at concentrations typically above 1%[6]. To mitigate these off-target effects, it is imperative to maintain a final DMSO concentration in the cell culture medium at a non-toxic level, ideally ≤0.5%[7][8]. Every experiment must include a "vehicle control" group, which consists of cells treated with the same final concentration of DMSO as the experimental groups, to isolate the effects of the compound from those of the solvent[6].

  • Stock Solution Stability: High-concentration stock solutions in DMSO are generally stable when stored at low temperatures (-20°C or -80°C). However, repeated freeze-thaw cycles can lead to compound degradation or precipitation. Therefore, aliquoting the stock solution into single-use volumes is a critical step to ensure consistency across experiments conducted over time[3][7][9].

Quantitative Data and Materials Summary

The following table summarizes the key quantitative parameters and materials required for the successful implementation of this protocol.

ParameterRecommended Value/MaterialRationale & Justification
Compound This compoundSolid, crystalline powder (assumed).
Primary Solvent Dimethyl Sulfoxide (DMSO)High dissolving power for a wide range of organic molecules[3][4].
Cell Culture Grade, Sterile-Filtered, ≤0.2 µmPrevents contamination of cell cultures.
Recommended Stock Concentration 10 mM (for initial testing)A common starting concentration for small molecule stock solutions[8].
Storage of Stock Solution -20°C (short-term, <1 month) or -80°C (long-term, ≤6 months)Low temperatures minimize degradation of the compound in solution[7][9].
Store in light-blocking, tightly-sealed vialsProtects against photodegradation and evaporation.
Maximum Final DMSO Concentration in Assay ≤0.5% (v/v) Avoids solvent-induced cytotoxicity and other artifacts[6][7][8].
Essential Equipment Analytical Balance, Vortex Mixer, Calibrated PipettesFor accurate weighing and dilution.
Sterile, Light-blocking Microcentrifuge TubesFor aliquoting and storage.

Experimental Workflow for Compound Preparation

The following diagram illustrates the overall workflow from receiving the powdered compound to its final application in a cell culture plate.

G cluster_prep Stock Solution Preparation (Sterile Hood) cluster_working Working Solution Preparation cluster_assay Cell-Based Assay compound_powder 1. Weigh Compound Powder add_dmso 2. Add Sterile DMSO compound_powder->add_dmso vortex 3. Vortex to Dissolve add_dmso->vortex aliquot 4. Aliquot into Single-Use Vials vortex->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw One Aliquot store->thaw dilute 7. Serially Dilute in Culture Medium thaw->dilute add_to_cells 8. Add to Cells in Plate dilute->add_to_cells vehicle_control Vehicle Control (DMSO in Medium) vehicle_control->add_to_cells

Caption: Workflow for preparing this compound for cell assays.

Detailed Step-by-Step Dissolution Protocol

This protocol describes the preparation of a 10 mM stock solution. Adjust calculations accordingly for a different desired concentration.

5.1. Pre-Preparation and Calculation

  • Determine Molecular Weight (MW): Obtain the MW of this compound from the supplier's Certificate of Analysis (CoA). For the purpose of this protocol, we will assume a hypothetical MW of 204.23 g/mol .

  • Calculate Required Mass: Use the following formula to calculate the mass of the compound needed to prepare your desired volume of a 10 mM stock solution.

    • Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM x 1 mL x 204.23 g/mol / 1000 = 2.04 mg

5.2. Stock Solution Preparation (perform in a sterile environment)

  • Equilibration: Allow the compound vial and the sterile DMSO to come to room temperature before opening to prevent water condensation.

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass (e.g., 2.04 mg) of the compound directly into the tube.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube (e.g., 1 mL for a 10 mM solution).

  • Mixing: Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible. If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can be attempted.

  • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-blocking microcentrifuge tubes[9].

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store immediately at -80°C for long-term storage or -20°C for short-term use[7].

5.3. Preparation of Working Solutions for Cellular Assays

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Prepare your desired working concentrations by diluting the stock solution into fresh, pre-warmed cell culture medium. It is crucial to add the small volume of stock solution into the larger volume of medium and mix immediately to prevent precipitation.

    • Example: To prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. Add 1 µL of the 10 mM stock to 999 µL of cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same amount of DMSO to the cell culture medium as used for the highest concentration of your compound. For the example above, this would be 1 µL of DMSO in 999 µL of medium, resulting in a 0.1% DMSO concentration.

Hypothetical Mechanism of Action

While the specific molecular target of this compound is not defined, many isoxazole-containing small molecules function as inhibitors of signaling pathways critical for cell proliferation and survival, such as kinase cascades. The diagram below illustrates a representative pathway that could be targeted.

G compound {[5-(4-..]methyl}amine raf Raf compound->raf Inhibition receptor Receptor Tyrosine Kinase ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Representative kinase signaling pathway potentially inhibited by a small molecule.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitates upon dilution in culture medium. The compound's solubility limit in aqueous medium has been exceeded.Perform serial dilutions rather than a single large dilution step. Ensure rapid mixing after adding the stock to the medium. Consider using a small amount of a non-ionic surfactant like Pluronic® F-68 in the medium if compatible with the assay.
Increased cell death observed in vehicle control group. The final DMSO concentration is too high for the specific cell line being used. The DMSO has degraded to toxic byproducts.Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line (often between 0.1% and 1.0%). Use fresh, high-quality, cell culture-grade DMSO.[10][11][12]
Inconsistent results between experiments. Repeated freeze-thaw cycles of the stock solution. Inaccurate pipetting of small volumes.Always use a fresh, single-use aliquot for each experiment[7][9]. Use calibrated pipettes and ensure proper technique, especially for volumes under 10 µL.

Conclusion

This application note provides a robust and reliable protocol for the solubilization of this compound for cell culture applications. By adhering to these guidelines on solvent selection, concentration management, and proper storage, researchers can significantly enhance the quality and reproducibility of their experimental data. The consistent use of vehicle controls is non-negotiable for the valid interpretation of results.

References

Application Notes and Protocols for Handling and Use of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine. As a key building block in medicinal chemistry, this isoxazole derivative holds significant potential in the synthesis of novel therapeutic agents due to the established broad-spectrum biological activities of the isoxazole scaffold, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. The primary amine functionality makes it a versatile intermediate for further molecular elaboration. However, its classification as an acute oral toxicant necessitates stringent safety protocols. This guide outlines detailed procedures for risk mitigation, personal protective equipment (PPE) selection, emergency response, and provides a representative experimental protocol for its application in amide synthesis.

Compound Profile and Hazard Assessment

Property Data Source
IUPAC Name This compoundSigma-Aldrich
CAS Number 1018662-21-9Pharmaffiliates[5]
Molecular Formula C₁₁H₁₂N₂O₂Sigma-Aldrich
Molecular Weight 204.23 g/mol Sigma-Aldrich
Form SolidSigma-Aldrich
GHS Classification Acute Toxicity 3 (Oral)Sigma-Aldrich
Signal Word Danger Sigma-Aldrich
Hazard Statement H301: Toxic if swallowedSigma-Aldrich

Expert Analysis of Hazards:

The primary and most severe hazard associated with this compound is its acute oral toxicity . Ingestion of even small quantities can be life-threatening. Beyond this primary classification, it is prudent to treat this compound with the caution afforded to other aromatic amines and isoxazole derivatives. Structurally similar compounds have been shown to cause skin, eye, and respiratory irritation[6][7][8][9]. Aromatic amines as a class can be readily absorbed through the skin and may have other systemic effects that are not yet fully characterized for this specific molecule[10]. Therefore, a comprehensive safety approach must focus on preventing all routes of exposure: ingestion, inhalation, and dermal contact.

Mandatory Safety Protocols

Adherence to the following protocols is non-negotiable to ensure personnel safety and prevent accidental exposure.

Engineering Controls and Laboratory Setup

The principle of "as low as reasonably practicable" (ALARP) must be applied to exposure control.

  • Designated Work Area: All handling of solid this compound and its solutions must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with a "Danger: Acutely Toxic Chemical" sign.

  • Ventilation: The chemical fume hood must have a verified face velocity of at least 100 feet per minute (0.5 m/s).

  • Proximity to Safety Equipment: The designated area must be in close proximity to an operational safety shower and eyewash station. All personnel must be trained in their use.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to prevent dermal, respiratory, and eye contact.

  • Gloves: Double-gloving is mandatory. Use a nitrile glove as the inner layer and a thicker, chemical-resistant glove (e.g., neoprene or butyl rubber) as the outer layer. Gloves must be inspected for integrity before each use and changed immediately upon suspected contamination[11].

  • Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are required. Standard safety glasses with side shields are insufficient[11][12][13].

  • Body Protection: A flame-resistant laboratory coat, fully fastened, is required. For operations with a higher risk of splashes or aerosol generation, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: While working in a certified fume hood should prevent inhalation exposure, a NIOSH-approved respirator with organic vapor cartridges may be required for specific high-risk procedures like cleaning up large spills. Consult your institution's environmental health and safety (EHS) department for specific guidance.

PPE_Workflow cluster_Preparation Preparation Phase cluster_Operation Handling Operation cluster_Exit Exit & Decontamination EnterLab Enter Lab DonLabCoat Don Lab Coat EnterLab->DonLabCoat DonGoggles Wear Splash Goggles DonLabCoat->DonGoggles DonInnerGloves Wear Inner Nitrile Gloves DonGoggles->DonInnerGloves DonOuterGloves Wear Outer Chemical-Resistant Gloves DonInnerGloves->DonOuterGloves WorkInHood Work in Fume Hood DonOuterGloves->WorkInHood RemoveOuterGloves Remove Outer Gloves WorkInHood->RemoveOuterGloves After handling RemoveInnerGloves Remove Inner Gloves RemoveOuterGloves->RemoveInnerGloves WashHands Wash Hands Thoroughly RemoveInnerGloves->WashHands RemoveGoggles Remove Goggles WashHands->RemoveGoggles RemoveLabCoat Remove Lab Coat RemoveGoggles->RemoveLabCoat

Caption: Required PPE sequence for handling the compound.

Chemical Handling and Storage Protocol

Weighing and Dispensing
  • Preparation: Before retrieving the compound from storage, ensure the fume hood is clean, all necessary glassware and reagents are inside the hood, and a designated, sealed waste container is available.

  • Weighing: Weigh the solid compound directly within the fume hood. Use a disposable weighing boat or weigh paper. Taring the balance with the weighing vessel beforehand minimizes the time the stock container is open.

  • Dissolution: If preparing a solution, add the solvent to the receiving flask within the fume hood. Then, carefully transfer the weighed solid into the flask. Use a funnel to prevent loss of material.

  • Cleaning: Decontaminate the spatula and any other reusable equipment immediately after use by rinsing with a suitable solvent (e.g., ethanol) into the designated waste container. Wipe down the balance and surrounding surfaces in the hood with a damp cloth, which should then be disposed of as hazardous waste.

Storage
  • Container: Store in a tightly sealed, clearly labeled container. The label must include the full chemical name, CAS number, and the GHS pictogram for acute toxicity (skull and crossbones).

  • Location: Store in a locked, ventilated cabinet designated for toxic chemicals, away from incompatible materials such as strong oxidizing agents and acids[14].

  • Temperature: Store in a cool, dry place[6].

Emergency Procedures

Immediate and decisive action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[6][13].

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[6].

  • Ingestion: DO NOT INDUCE VOMITING . Rinse mouth with water. Seek immediate medical attention. Provide the Safety Data Sheet or product label to the emergency responders[13].

  • Spill:

    • Small Spill (in fume hood): Absorb with an inert material (e.g., vermiculite, sand). Carefully scoop the material into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent.

    • Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately. Alert others in the area and contact your institution's EHS department or emergency response team. Do not attempt to clean it up without specialized training and equipment.

Emergency_Response cluster_Routes cluster_Actions Exposure Exposure Event Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushSkin Flush with Water (15 min) Remove Clothing Skin->FlushSkin FlushEyes Flush with Water (15 min) Remove Contacts Eyes->FlushEyes FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth DO NOT Induce Vomiting Ingestion->RinseMouth SeekMedical Seek IMMEDIATE Medical Attention FlushSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

References

Unveiling Novel Drug Targets: A Guide to Using {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine as a Minimalist Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity in Drug Discovery

In the intricate landscape of drug discovery, the identification of a specific molecular target is the cornerstone of developing effective and safe therapeutics. Chemical probes, small molecules designed to interact with a specific protein or family of proteins, are indispensable tools in this endeavor.[1] They allow for the interrogation of biological systems, validation of new drug targets, and elucidation of disease mechanisms. This guide provides a comprehensive overview and detailed protocols for the application of a novel chemical probe, {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine, for target identification.

The isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][2] Derivatives of this heterocycle have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The subject of this guide, this compound, offers a unique advantage. Recent groundbreaking research has revealed that the isoxazole ring itself possesses intrinsic photochemical reactivity, allowing it to function as a "minimalist" photo-crosslinker upon UV irradiation.[3][4][5][6] This obviates the need for appending bulky, potentially disruptive traditional photo-affinity labels like benzophenones or diazirines, thus preserving the native pharmacology of the small molecule.

This application note will detail the synthesis of this versatile probe, its unique application in photo-affinity labeling, and provide robust protocols for its use in identifying novel protein targets from complex biological samples.

Probe Design and Synthesis: A Streamlined Approach

The design of this compound as a chemical probe is rooted in its structural simplicity and inherent reactivity. The 5-(4-methoxyphenyl)isoxazole core serves as the pharmacophore, likely responsible for binding to target proteins, while the methylamine group at the 3-position provides a versatile handle for derivatization, should further modifications like the attachment of a reporter tag be desired for orthogonal validation.

A plausible and efficient synthesis of the parent amine can be achieved from its corresponding alcohol precursor, [3-(4-methoxyphenyl)isoxazol-5-yl]methanol. The synthesis of this precursor has been previously described.[7][8] The subsequent conversion to the amine can be achieved through standard organic chemistry transformations.

Proposed Synthetic Scheme:

A likely synthetic route would involve the conversion of the primary alcohol to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source, like ammonia or a protected amine equivalent.

The Isoxazole Advantage: A New Paradigm in Photo-Affinity Labeling

Traditional photo-affinity labeling (PAL) involves the use of a chemical probe equipped with a photoreactive group that, upon activation with UV light, forms a highly reactive species that covalently crosslinks to the target protein. A significant drawback of this approach is that the addition of the photoreactive moiety can alter the binding affinity and selectivity of the probe.

The discovery of the intrinsic photoreactivity of the isoxazole ring represents a paradigm shift.[3][4][5][6] Upon irradiation with UV light (typically at 254 nm), the isoxazole ring can rearrange to form highly reactive intermediates, such as nitrenes and azirines, which can then covalently bind to nearby amino acid residues of a target protein.[3][4][5] This allows the core pharmacophore itself to act as the crosslinking agent, providing a more faithful representation of the small molecule-protein interaction.

Experimental Protocols: A Step-by-Step Guide to Target Identification

The following protocols outline a comprehensive workflow for utilizing this compound as a chemical probe for target identification using a chemoproteomics approach.

Protocol 1: Photo-Affinity Labeling of Target Proteins in Cell Lysate

This protocol describes the covalent crosslinking of the isoxazole probe to its interacting proteins in a complex biological mixture.

Materials:

  • Cell line of interest (e.g., a cancer cell line where isoxazole derivatives have shown efficacy)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound (Probe)

  • UV crosslinking instrument (e.g., Stratalinker)

  • SDS-PAGE equipment and reagents

  • Fluorescent azide or alkyne reporter tag (for visualization, if the probe is modified with a bioorthogonal handle)

  • Click chemistry reagents (e.g., copper(I) catalyst, ligands)

Procedure:

  • Cell Culture and Lysis: Culture cells to the desired confluency. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Probe Incubation: Dilute the cell lysate to a working concentration (e.g., 1-5 mg/mL). Add the isoxazole probe to the lysate at a final concentration to be optimized (typically in the low micromolar range). For competition experiments, pre-incubate the lysate with a high concentration of a non-photoreactive competitor for 30 minutes before adding the probe.

  • UV Crosslinking: Transfer the lysate-probe mixture to a non-UV-absorbing plate (e.g., quartz or certain plastics). Irradiate with 254 nm UV light for a predetermined time (optimization is crucial, typically 5-30 minutes).[3][4]

  • Visualization (Optional): If a bioorthogonal handle is present on the probe, perform a click reaction with a fluorescent reporter tag.

  • SDS-PAGE Analysis: Denature the protein samples and resolve them by SDS-PAGE. Visualize the labeled proteins by in-gel fluorescence scanning or by Coomassie staining.

Protocol 2: Affinity Purification of Labeled Proteins and Identification by Mass Spectrometry (AP-MS)

This protocol details the enrichment of covalently labeled proteins for subsequent identification. For this protocol, the probe would need to be synthesized with an affinity handle, such as biotin, attached via the methylamine group.

Materials:

  • Biotinylated this compound probe

  • Streptavidin-conjugated magnetic beads or resin

  • Wash buffers (containing detergents like SDS and urea to reduce non-specific binding)

  • Elution buffer (e.g., containing biotin or using on-bead digestion)

  • Mass spectrometry-grade trypsin

  • LC-MS/MS instrumentation and data analysis software

Procedure:

  • Photo-Affinity Labeling: Perform the photo-affinity labeling as described in Protocol 1 using the biotinylated probe.

  • Affinity Purification: Add streptavidin beads to the labeled lysate and incubate to capture the biotinylated protein-probe complexes.

  • Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.

  • Elution/On-Bead Digestion:

    • Elution: Elute the captured proteins from the beads.

    • On-Bead Digestion: A preferred method to reduce background. Resuspend the beads in a digestion buffer and add trypsin to digest the proteins directly on the beads.

  • Sample Preparation for Mass Spectrometry: Collect the eluted proteins or the supernatant containing the digested peptides. Reduce, alkylate, and further digest the proteins if eluted whole. Desalt the peptide mixture using a C18 column.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins.

  • Data Analysis: Use a proteomics data analysis pipeline to identify proteins that are significantly enriched in the probe-treated sample compared to control samples (e.g., no probe, or competition with a non-biotinylated probe).

Data Analysis and Hit Validation: From Proteins to Pathways

The output of the mass spectrometry analysis will be a list of identified proteins. The primary challenge is to distinguish true targets from non-specifically bound proteins.

Key Data Analysis Steps:

  • Label-free quantification (LFQ) or SILAC: Use quantitative proteomics methods to identify proteins that are significantly enriched in the probe-treated sample.

  • Competition analysis: True targets should show a significant reduction in signal in the presence of a competing, non-derivatized ligand.

  • Bioinformatics analysis: Use pathway and network analysis tools to identify biological processes and signaling pathways that are overrepresented in the list of putative targets.

Hit Validation: Once a list of high-confidence candidate targets is generated, it is crucial to validate these interactions using orthogonal methods.

  • Western Blotting: Confirm the binding of the probe to the candidate protein by performing a pull-down experiment followed by Western blotting with an antibody against the protein of interest.

  • Cellular Thermal Shift Assay (CETSA): Assess target engagement in intact cells by measuring the change in thermal stability of the target protein upon probe binding.

  • In vitro binding assays: Use purified proteins to directly measure the binding affinity of the probe using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

  • Functional assays: If the target is an enzyme or a receptor, assess the functional consequence of probe binding in relevant cellular or biochemical assays.

Application Notes: Maximizing the Potential of Your Chemical Probe

  • Leveraging the Minimalist Design: The key advantage of this isoxazole probe is its minimal structural perturbation. This makes it particularly useful for identifying targets of parent compounds that have already shown interesting biological activity in phenotypic screens.

  • Broad Applicability: Given the wide range of reported biological activities for isoxazole derivatives, this probe can be applied to diverse research areas, including oncology, immunology, and neurobiology.[1][2]

  • Optimization is Key: The success of any chemical proteomics experiment hinges on careful optimization of experimental parameters, including probe concentration, UV irradiation time, and washing conditions.

  • Negative Controls are Essential: Always include appropriate negative controls, such as a no-probe control and a competition control, to confidently identify specific interactors.

Visualizing the Workflow

Target_Identification_Workflow cluster_Preparation Probe & System Preparation cluster_Experiment Core Experiment cluster_Analysis Analysis & Validation Probe Synthesize Isoxazole Probe This compound Incubation Incubate Probe with Lysate Probe->Incubation Lysate Prepare Cell Lysate (Proteome Source) Lysate->Incubation UV_Crosslink UV Crosslinking (254 nm) Covalent Bond Formation Incubation->UV_Crosslink Affinity_Purification Affinity Purification (if probe is tagged) UV_Crosslink->Affinity_Purification MS_Analysis LC-MS/MS Analysis Protein Identification Affinity_Purification->MS_Analysis Data_Analysis Quantitative Proteomics Hit Prioritization MS_Analysis->Data_Analysis Validation Orthogonal Validation (CETSA, Western Blot, etc.) Data_Analysis->Validation

Caption: A streamlined workflow for target identification using an isoxazole-based chemical probe.

Quantitative Data Summary

ParameterRecommended RangeNotes
Probe Concentration 1-50 µMMust be optimized for each biological system.
Protein Concentration 1-5 mg/mLHigher concentrations can increase signal but also background.
UV Irradiation Time 5-30 minutesTime-dependent labeling should be assessed to find the optimal duration.
UV Wavelength 254 nmSpecific for isoxazole photo-activation.

Conclusion

The use of this compound as a chemical probe represents an exciting advancement in the field of target identification. Its minimalist design, leveraging the intrinsic photoreactivity of the isoxazole core, minimizes the structural perturbations that can confound traditional chemical probe experiments. By following the detailed protocols and guidelines presented in this application note, researchers can effectively employ this novel tool to uncover new protein targets, deepen our understanding of disease biology, and ultimately accelerate the development of next-generation therapeutics.

References

{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine in vivo experimental design and dosage

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preclinical In Vivo Evaluation of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

Abstract

This document provides a comprehensive guide for the in vivo experimental design and dosage determination for the novel chemical entity, this compound. Given the absence of published in vivo data for this specific molecule, this guide is built upon a rational, hypothesis-driven framework. The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently associated with modulation of central nervous system (CNS) targets. Notably, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical mediator of excitatory neurotransmission, incorporates this motif.[1][2] Dysregulation of AMPA receptor function is implicated in various neurological and psychiatric disorders.[2] Therefore, we hypothesize that this compound acts as a positive allosteric modulator (PAM) of the AMPA receptor, a class of compounds being investigated for treating cognitive decline.[3][4] This guide outlines a phased preclinical strategy, from initial dose-range finding to efficacy testing in a relevant disease model, providing researchers with the foundational protocols to rigorously evaluate this compound's therapeutic potential.

Introduction: A Hypothesis-Driven Approach

The journey of a novel small molecule from chemical synthesis to a potential therapeutic is contingent on a meticulously planned preclinical evaluation.[5][6] For this compound, the isoxazole core suggests a potential interaction with CNS targets.[7] AMPA receptors, which are pivotal for synaptic plasticity, learning, and memory, are a promising target for cognitive enhancement.[4][8] AMPA receptor PAMs enhance synaptic transmission and long-term potentiation (LTP) by modulating the receptor's response to the endogenous ligand, glutamate.[1][3]

This guide, therefore, proceeds under the working hypothesis that this compound is an AMPA receptor PAM. The subsequent experimental designs are tailored to test this hypothesis and establish a preliminary safety and efficacy profile suitable for advancing the molecule in the drug development pipeline.

Hypothesized Mechanism of Action: AMPA Receptor Modulation

The diagram below illustrates the proposed mechanism. In normal synaptic transmission, glutamate binds to the AMPA receptor, causing an influx of Na+ ions and neuronal depolarization. An AMPA PAM is hypothesized to bind to an allosteric site on the receptor, slowing its deactivation or desensitization and thereby potentiating the glutamate-induced current.[3] This enhanced signaling is thought to underpin improvements in synaptic plasticity and cognitive function.

AMPA_Receptor_PAM_Mechanism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Postsynaptic Neuron Glutamate_Vesicle Glutamate AMPAR AMPA Receptor Glutamate Binding Site Allosteric Site Ion Channel Glutamate_Vesicle->AMPAR:f1 1. Binds Na_ion Na+ Influx AMPAR:f3->Na_ion 3. Enhanced Ion Flow LTP Synaptic Plasticity (LTP) Cognition Cognitive Enhancement LTP->Cognition 5. Underpins Compound This compound (PAM) Compound->AMPAR:f2 2. Binds & Potentiates Na_ion->LTP 4. Leads to

Caption: Hypothesized signaling pathway for an AMPA Receptor PAM.

Phase I: Foundational In Vivo Studies

The initial phase of in vivo testing is designed to establish the compound's basic safety and pharmacokinetic profile. These studies are fundamental for selecting appropriate doses for subsequent efficacy trials.[9][10]

Formulation and Pre-Dosing Considerations

Before initiating animal studies, a suitable vehicle for administration must be developed. The choice of vehicle depends on the compound's solubility and the intended route of administration.

  • Solubility Testing: Assess solubility in common pharmaceutical vehicles (e.g., water, saline, 5% DMSO in corn oil, 10% Tween® 80 in saline).

  • Route of Administration: Oral (PO) gavage is often preferred for initial screening due to its clinical relevance. Intraperitoneal (IP) or intravenous (IV) injections may also be considered for bypassing first-pass metabolism or for specific mechanistic studies. The chosen route should be consistent with that intended for clinical use.[11]

Dose-Range Finding (DRF) Study

A DRF study is a critical first step to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable adverse effects.[10][12] This is typically a non-GLP, acute-dosing study.[10]

Objective: To determine the MTD and observe any acute toxicity signs of this compound in a rodent model.

Animal Model: C57BL/6 mice or Sprague-Dawley rats are commonly used for initial toxicology and PK studies.[13]

Study Design: A single-dose escalation design is employed.

Group N (Animals/Sex) Treatment Dose Level (mg/kg, PO) Rationale
13 M, 3 FVehicle Control0Establishes baseline response to the vehicle.
23 M, 3 FTest Compound10Starting dose based on hypothetical in vitro potency.
33 M, 3 FTest Compound30~3x escalation to explore the dose-response.
43 M, 3 FTest Compound100Further escalation to identify potential toxicity.
53 M, 3 FTest Compound300Approaching doses likely to reveal the MTD.
63 M, 3 FTest Compound1000High dose to ensure MTD is captured.

Protocol: See Section 4.1: Protocol for Dose-Range Finding (DRF) Study. Endpoints:

  • Mortality: Recorded over a 7-14 day observation period.

  • Clinical Signs: Daily observation for changes in behavior (e.g., hyperactivity, sedation), posture, grooming, and any signs of distress. Special attention should be paid to potential proconvulsive effects, a known risk for some potent AMPA potentiators.[1]

  • Body Weight: Measured at baseline, day 1, day 3, day 7, and at termination.

  • Gross Necropsy: Performed at the end of the study to identify any visible organ abnormalities.

Preliminary Pharmacokinetic (PK) Study

A non-GLP PK study provides essential information on the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[14] This helps correlate the administered dose with systemic exposure.

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) after a single oral dose.

Animal Model: Sprague-Dawley rats (cannulated, if possible, for serial blood sampling).

Study Design:

  • Dose Groups: Administer a low, medium, and high dose (e.g., 10, 50, 200 mg/kg, PO), selected based on the DRF study results to be well-tolerated.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.

Parameter Description
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC Area Under the Curve (total drug exposure).
t1/2 Elimination half-life.

Phase II: Efficacy Evaluation in a Disease Model

With a safe dose range established, the next phase is to evaluate the compound's efficacy in a relevant animal model of disease.[15][16]

Selection of an Animal Model

Based on our hypothesis targeting cognitive deficits, a model for Alzheimer's disease (AD) is appropriate. Transgenic mouse models that replicate key aspects of AD pathology, such as amyloid-β accumulation, are widely used.[17]

  • Recommended Model: The APP/PS1 transgenic mouse model is a well-characterized model that develops amyloid plaques and exhibits age-dependent cognitive deficits.[17]

Efficacy Study Design

Objective: To assess whether chronic administration of this compound can ameliorate cognitive deficits in APP/PS1 mice.

Study Groups:

  • Animals: Aged (e.g., 9-12 months old) APP/PS1 mice and wild-type littermates.

  • Group Size: N=12-15 per group to ensure statistical power.[18]

  • Treatment Groups:

    • Wild-Type + Vehicle

    • APP/PS1 + Vehicle

    • APP/PS1 + Compound (Low Dose)

    • APP/PS1 + Compound (Mid Dose)

    • APP/PS1 + Compound (High Dose)

  • Dosing: Daily oral gavage for a period of 4-8 weeks. Doses will be selected from the safe range determined in the DRF and PK studies.

Behavioral Endpoint: Morris Water Maze (MWM)

The MWM is a standard test for assessing spatial learning and memory, functions known to be impaired in both AD patients and APP/PS1 mice.

  • Acquisition Phase (5-7 days): Mice are trained to find a hidden platform in a pool of opaque water, using spatial cues around the room.

  • Probe Trial (1 day after last acquisition trial): The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.

  • Primary Endpoint: Increased time spent in the target quadrant during the probe trial for the compound-treated groups compared to the vehicle-treated APP/PS1 group.

Protocol: See Section 4.2: Protocol for Morris Water Maze (MWM) Test.

Overall Experimental Workflow

The following diagram outlines the logical progression of the in vivo studies described.

In_Vivo_Workflow Formulation 1. Formulation Development (Vehicle Selection) DRF 2. Dose-Range Finding (DRF) (Non-GLP, Acute) Formulation->DRF MTD_Dose Establish MTD & Select Dose Range DRF->MTD_Dose PK 3. Preliminary PK Study (Non-GLP) PK->MTD_Dose Efficacy 4. Efficacy Study (Chronic Dosing in APP/PS1 Mice) MTD_Dose->Efficacy Inform Dose Selection Behavior Cognitive Assessment (e.g., Morris Water Maze) Efficacy->Behavior Go_NoGo Decision Point: Efficacy Demonstrated? Behavior->Go_NoGo GLP_Tox 5. GLP Toxicology Studies (IND-Enabling) Go_NoGo->GLP_Tox Yes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your product yield. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

I. Proposed Synthetic Pathway

The synthesis of this compound is most effectively approached through a two-step process. This pathway involves the initial formation of the isoxazole ring system with a nitrile functional group, followed by the reduction of the nitrile to the desired primary amine.

Synthetic_Pathway cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Nitrile Reduction 4-Methoxybenzaldehyde_Oxime 4-Methoxybenzaldehyde Oxime NCS N-Chlorosuccinimide 4-Methoxybenzaldehyde_Oxime->NCS Oxidation Chloroacetonitrile Chloroacetonitrile Precursor 5-(4-Methoxyphenyl)isoxazole- 3-carbonitrile Chloroacetonitrile->Precursor Intermediate 4-Methoxybenzonitrile Oxide (in situ) NCS->Intermediate Et3N Triethylamine Et3N->Precursor Intermediate->Et3N Base Precursor_Step2 5-(4-Methoxyphenyl)isoxazole- 3-carbonitrile Precursor->Precursor_Step2 Reducing_Agent LiAlH4 in THF Product This compound Reducing_Agent->Product Precursor_Step2->Reducing_Agent

Caption: Proposed two-step synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the 3,5-disubstituted isoxazole core?

The most prevalent and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[1] This method is highly favored due to its efficiency and control over regioselectivity. The nitrile oxide is typically generated in situ from an aldoxime precursor to avoid its dimerization.

Q2: Why is the nitrile reduction step critical for the final product yield?

The reduction of the nitrile to a primary amine is a critical step that can be prone to side reactions if not carefully controlled. The primary amine product can act as a nucleophile and react with the intermediate imine, leading to the formation of secondary and tertiary amines.[2] The choice of reducing agent and reaction conditions are paramount to maximizing the yield of the desired primary amine.

Q3: Are there alternative reducing agents to Lithium Aluminum Hydride (LiAlH₄)?

Yes, while LiAlH₄ is a powerful and effective reducing agent for nitriles, other options exist.[2][3][4][5] Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) can also be employed.[2] Additionally, combinations of sodium borohydride with transition metal salts, such as ferric chloride, have been reported to reduce nitriles to primary amines under milder conditions.[6]

III. Troubleshooting Guide

Step 1: Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carbonitrile
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Isoxazole - Instability of Nitrile Oxide: Nitrile oxides can dimerize or undergo other side reactions if their concentration becomes too high or if they are not trapped quickly by the dipolarophile.[1] - Poor Regioselectivity: The 1,3-dipolar cycloaddition can sometimes lead to a mixture of regioisomers.[1] - Suboptimal Reaction Conditions: Temperature, solvent, and base can significantly impact the reaction rate and yield.- Slow Addition of Reagents: Generate the nitrile oxide in situ at a low temperature and add the dipolarophile slowly to maintain a low concentration of the reactive intermediate. - Choice of Dipolarophile: The electronic nature of the dipolarophile can influence regioselectivity. Consider using a dipolarophile that favors the desired regioisomer. - Optimize Conditions: Systematically vary the temperature, solvent, and base to find the optimal conditions for your specific substrates. A common solvent for this reaction is an ether such as THF.
Difficulty in Product Purification - Formation of Byproducts: Dimerization of the nitrile oxide or side reactions of the starting materials can lead to impurities that are difficult to separate. - Residual Starting Materials: Incomplete reaction can leave unreacted starting materials in the crude product.- Column Chromatography: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired product from impurities.[7] - Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.[8]
Step 2: Reduction of 5-(4-Methoxyphenyl)isoxazole-3-carbonitrile to this compound
Problem Potential Cause(s) Recommended Solution(s)
Formation of Secondary and/or Tertiary Amines - Reaction of Primary Amine with Imine Intermediate: The newly formed primary amine can react with the intermediate imine, leading to over-alkylation.[2] - High Reaction Temperature: Elevated temperatures can promote the formation of secondary and tertiary amines.- Control Stoichiometry: Use a slight excess of the reducing agent (e.g., 1.5 equivalents of LiAlH₄) to ensure complete reduction of the nitrile and minimize the lifetime of the imine intermediate.[2] - Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to disfavor the side reactions.[2]
Incomplete Reduction - Insufficient Reducing Agent: Not enough reducing agent was used to fully convert the nitrile to the amine. - Deactivation of Reducing Agent: The reducing agent may have been quenched by moisture or other protic sources in the reaction mixture.- Increase Amount of Reducing Agent: Add a larger excess of the reducing agent. - Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the reducing agent.
Cleavage of the Isoxazole Ring - Harsh Reducing Conditions: Some strong reducing agents, particularly under forcing conditions, can potentially cleave the N-O bond of the isoxazole ring.[9]- Milder Reducing Agents: If ring cleavage is observed, consider using a milder reducing agent or catalytic hydrogenation under controlled conditions.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carbonitrile

This protocol is based on analogous 1,3-dipolar cycloaddition reactions.[1][10][11]

  • Materials:

    • 4-Methoxybenzaldehyde oxime

    • N-Chlorosuccinimide (NCS)

    • Chloroacetonitrile

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxybenzaldehyde oxime (1 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add NCS (1.1 equivalents) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Stir the mixture at 0 °C for 1 hour.

    • To the resulting suspension, add chloroacetonitrile (1.2 equivalents).

    • Slowly add triethylamine (1.5 equivalents) dropwise over 30 minutes, keeping the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-(4-methoxyphenyl)isoxazole-3-carbonitrile.

Protocol 2: Reduction of 5-(4-Methoxyphenyl)isoxazole-3-carbonitrile

This protocol is a standard procedure for the reduction of nitriles to primary amines using LiAlH₄.[2][5]

  • Materials:

    • 5-(4-Methoxyphenyl)isoxazole-3-carbonitrile

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Water

    • 10% Sodium Hydroxide (NaOH) solution

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 5-(4-methoxyphenyl)isoxazole-3-carbonitrile (1 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add the nitrile solution dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 10% NaOH solution (1.5X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the precipitate through a pad of Celite and wash thoroughly with THF or ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

    • If necessary, purify the product by column chromatography on silica gel (a mobile phase containing a small percentage of triethylamine may be required to prevent tailing) or by acid-base extraction.

V. Troubleshooting Logic Flowchart

Troubleshooting_Flowchart cluster_step1 Step 1: Isoxazole Synthesis cluster_step2 Step 2: Nitrile Reduction S1_Start Low Yield? S1_Cause1 Nitrile Oxide Dimerization S1_Start->S1_Cause1 Yes S1_Cause2 Poor Regioselectivity S1_Start->S1_Cause2 Yes S1_Purification Purification Issues? S1_Start->S1_Purification No S1_Sol1 Slow addition of reagents at low temp. S1_Cause1->S1_Sol1 S1_Sol2 Optimize dipolarophile and conditions S1_Cause2->S1_Sol2 S1_Pur_Sol Column Chromatography or Recrystallization S1_Purification->S1_Pur_Sol Yes S2_Start Low Yield of Primary Amine? S2_Cause1 Secondary/Tertiary Amine Formation S2_Start->S2_Cause1 Yes S2_Cause2 Incomplete Reduction S2_Start->S2_Cause2 Yes S2_Cause3 Isoxazole Ring Cleavage S2_Start->S2_Cause3 Yes S2_Sol1 Control stoichiometry and use low temp. S2_Cause1->S2_Sol1 S2_Sol2 Ensure anhydrous conditions, use excess LiAlH4 S2_Cause2->S2_Sol2 S2_Sol3 Use milder reducing agent S2_Cause3->S2_Sol3

Caption: Troubleshooting decision tree for the synthesis of this compound.

VI. References

  • Ajay Kumar Kariyappa, et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. Available at: --INVALID-LINK--

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2. Available at: --INVALID-LINK--

  • Organic Syntheses. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • (2025). Synthesis of new 3,5-diaryl-4,5-dihydroisoxazole-4-carbonitriles via 1,3-dipolar cycloaddition reaction. ResearchGate. Available at: --INVALID-LINK--

  • Pop, A., et al. (2017). Isoxazole derivatives as new nitric oxide elicitors in plants. PMC. Available at: --INVALID-LINK--

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC. Available at: --INVALID-LINK--

  • MySkinRecipes. 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid. Available at: --INVALID-LINK--

  • Domingo, L. R., & Aurell, M. J. (2006). 1,3-Dipolar cycloadditions of electrophilically activated benzonitrile N-oxides. Polar cycloaddition versus oxime formation. The Journal of Organic Chemistry, 71(25), 9319–9330. Available at: --INVALID-LINK--

  • (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: --INVALID-LINK--

  • Blockhuys, F., et al. (2019). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. CORE. Available at: --INVALID-LINK--

  • (2017). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: --INVALID-LINK--

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available at: --INVALID-LINK--

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Available at: --INVALID-LINK--

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: --INVALID-LINK--

  • Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. Available at: --INVALID-LINK--

  • Visual Learners. (2025). Reduction of nitriles to amines using LiAlH4. YouTube. Available at: --INVALID-LINK--

  • Padwa, A., et al. (2009). Regioselective 1,3-Dipolar Cycloaddition Reactions of 4-Methylene-2-oxazolidinones with Benzonitrile Oxide. ResearchGate. Available at: --INVALID-LINK--

  • Personick, M. L., et al. (2013). Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. The Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Ghozlan, S. A. S., et al. (1986). Nitriles in Heterocyclic Synthesis: Novel Syntheses of Functionally Substituted Isoxazoles, Pyrazoles, Pyrazines and their Conde. ResearchGate. Available at: --INVALID-LINK--

  • Ellman, J. A., & St. Jean, D. J. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. Available at: --INVALID-LINK--

  • PubChem. Isoxazole, 5-(4-methoxyphenyl)-3-phenyl-. Available at: --INVALID-LINK--

  • Chemistry Steps. Reactions of Nitriles. Available at: --INVALID-LINK--

  • PubChem. 4-Methoxybenzonitrile. Available at: --INVALID-LINK--

  • PubChem. Isoxazole, 3-(4-methoxyphenyl)-5-phenyl-. Available at: --INVALID-LINK--

  • (2001). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. CNKI. Available at: --INVALID-LINK--

References

Technical Support Center: Troubleshooting Low Aqueous Solubility of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. If you are working with {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine, you have likely encountered challenges with its low solubility in neutral aqueous solutions. This is a common issue for molecules with its structural characteristics. This guide is designed to provide you, a fellow scientist, with a logical, scientifically-grounded framework to understand and overcome this challenge. We will move from foundational principles to actionable laboratory protocols, ensuring you can get your experiments back on track with reliable and reproducible results.

Part I: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides the core knowledge needed to make informed decisions.

Q1: What are the key physicochemical properties of this compound that cause low aqueous solubility?

A: The solubility behavior of this compound is dictated by a classic molecular trade-off between hydrophilic and hydrophobic regions.

  • Hydrophilic Moiety: The molecule contains a primary aliphatic amine (-CH₂NH₂). This group is basic and can act as a hydrogen bond donor and acceptor.[1][2] The nitrogen's lone pair of electrons makes the amine a Brønsted-Lowry base, meaning it can accept a proton (H⁺) from an acid (like water) to form a positively charged ammonium cation (-CH₂NH₃⁺).[2][3] This charged, or ionized, form is significantly more water-soluble than the neutral form.[4][5]

  • Hydrophobic Moiety: The rest of the molecule, specifically the 4-methoxyphenyl and isoxazole ring systems, is rigid, aromatic, and largely non-polar. This substantial hydrophobic character dominates the molecule's overall properties in neutral water, leading to poor solvation and low intrinsic solubility.

Most simple alkyl amines have a pKa (the pH at which 50% of the amine is protonated) in the range of 9.5 to 11.0.[2][6] Therefore, at a physiological pH of 7.4, the majority of the compound will exist in its neutral, less soluble "free base" form.

Q2: My compound immediately precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4). Why is this happening?

A: This is a classic phenomenon known as solvent-shifting precipitation .

  • High Solubility in Organic Solvent: The compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) because the solvent can effectively solvate the large hydrophobic portion of the molecule.

  • Dilution into Aqueous Buffer: When you introduce a small volume of this DMSO stock into a large volume of aqueous buffer, the DMSO concentration plummets. The primary solvent is now water.

  • Precipitation: Water is a poor solvent for the neutral, hydrophobic form of your compound. Since the pH of the buffer (e.g., 7.4) is well below the amine's likely pKa (~9.5-11.0), the compound remains largely uncharged. Unable to stay dissolved in the now predominantly aqueous environment, the compound "crashes out" of solution as a precipitate. The use of co-solvents is a common strategy to mitigate this, but uncontrolled precipitation can still occur upon significant dilution.[7]

Q3: What is the most straightforward first step to improve the aqueous solubility of this compound?

A: The most direct and scientifically sound approach is pH adjustment . Since the compound has a basic amine group, you can dramatically increase its aqueous solubility by lowering the pH of your solution. By preparing your aqueous solution with a pH at least 2 units below the amine's pKa, you ensure that over 99% of the compound exists in its protonated, highly soluble ammonium salt form.[5][8] For example, using a buffer at pH 4-5 should yield a significant improvement in solubility.

Q4: Is using the hydrochloride (HCl) salt form of the compound a good strategy?

A: Absolutely. In fact, it is one of the most common and effective methods in pharmaceutical development for improving the solubility and dissolution rates of basic drugs.[9][10][11] The hydrochloride salt is the pre-protonated form of your amine. When you dissolve the HCl salt in water, it readily dissociates into the soluble ammonium cation and a chloride anion. This strategy effectively bypasses the poor intrinsic solubility of the free base. Several chemical suppliers offer this compound as a hydrochloride salt, underscoring the utility of this approach.[12]

Part II: Systematic Troubleshooting Guides & Protocols

If you are working with the free base form of the compound or need to optimize solubility for a specific application, follow these systematic guides.

Guide 1: The pH-Dependent Solubility Profile: A Foundational Experiment

Causality & Expertise: Before testing various formulation tricks, you must understand how your molecule behaves in response to pH. This experiment is fundamental because it quantifies the relationship between pH, ionization, and solubility. The results will directly inform your buffer selection for any future experiment. The governing principle is that the solubility of a basic drug increases as the pH of the medium decreases.[9]

Protocol: Shake-Flask Method for pH-Solubility Profiling

  • Preparation: Prepare a set of buffers with different pH values (e.g., 2.0, 4.0, 6.0, 7.4, and 8.0). Common buffers include citrate for acidic pH and phosphate for neutral pH.

  • Addition of Compound: Add an excess amount of the solid this compound to a known volume (e.g., 1 mL) of each buffer in separate vials. "Excess" means adding enough compound so that undissolved solid remains visible.

  • Equilibration: Tightly seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours. This allows the system to reach equilibrium between the dissolved and solid states.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling & Dilution: Carefully remove a known volume of the clear supernatant from each vial. Be cautious not to disturb the solid pellet. Dilute the supernatant with an appropriate solvent (in which the compound is highly soluble, e.g., 50:50 Acetonitrile:Water) to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Data Analysis: Calculate the original concentration in the supernatant for each pH value. Plot solubility (e.g., in µg/mL or µM) on the y-axis versus pH on the x-axis.

Expected Outcome & Data Interpretation

You should observe a significant increase in solubility at lower pH values. This data is critical for selecting an appropriate vehicle for your in vitro or in vivo studies.

pH of BufferMeasured Concentration (µg/mL)Molar Solubility (µM)Observations
2.0Clear solution expected
4.0Clear solution expected
6.0Potential for lower solubility
7.4Very low solubility expected
8.0Minimal solubility expected
Table for recording pH-solubility profile data.
Guide 2: Leveraging Co-Solvent Systems

Causality & Expertise: When pH adjustment alone is insufficient or not viable for your experimental system (e.g., cell-based assays sensitive to low pH), a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[13][14][15]

Protocol: Co-Solvent Screening

  • Co-solvent Selection: Choose a panel of biocompatible co-solvents. Common choices include:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

    • Dimethyl sulfoxide (DMSO) (Note: Use with caution in cell-based assays due to potential toxicity).[16]

  • System Preparation: Prepare a series of co-solvent/buffer mixtures. For example, using your chosen aqueous buffer (e.g., PBS pH 7.4), create mixtures containing 5%, 10%, and 20% (v/v) of each co-solvent.

  • Solubility Determination: Using the shake-flask method described in Guide 1, determine the saturation solubility of your compound in each co-solvent mixture.

  • Data Analysis: Compare the solubility values across the different systems to identify the most effective co-solvent and the minimum concentration required to achieve your target solubility.

Data Summary Table for Co-Solvent Screening

Co-SolventConcentration (% v/v)Solubility (µg/mL)
Ethanol10%
Ethanol20%
PEG 40010%
PEG 40020%
PG10%
PG20%
Example table for summarizing co-solvent screening results.
Guide 3: Advanced Strategies - An Overview for Formulation Development

If the above methods do not meet the requirements for advanced applications (e.g., high-concentration dosing solutions), more complex formulation strategies can be employed. These typically involve specialized excipients.

  • Surfactants: Surfactants like Polysorbate 80 (Tween 80) or Sodium Lauryl Sulfate (SLS) can form micelles in aqueous solutions.[17][18] The hydrophobic core of the micelle can encapsulate the poorly soluble drug, increasing its apparent solubility.[19]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water and increasing solubility.[18][20]

These approaches require more extensive formulation work and are typically reserved for later-stage drug development.

Part III: Visual Workflows & Data Summaries

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing the solubility issues of this compound.

G cluster_0 cluster_1 Initial Analysis cluster_2 Primary Strategies cluster_3 Secondary Strategy cluster_4 Advanced Formulation Start Problem: Compound precipitates in aqueous buffer CheckIonizable Does the compound have ionizable groups? Start->CheckIonizable pH_Adjust Strategy 1: pH Adjustment (Lower the pH to < 7) CheckIonizable->pH_Adjust Yes (Basic Amine) Salt_Form Strategy 2: Use Salt Form (e.g., Hydrochloride Salt) CheckIonizable->Salt_Form Yes (Basic Amine) CoSolvent Strategy 3: Co-solvent System (e.g., PEG 400, Ethanol) pH_Adjust->CoSolvent If solubility is still insufficient or pH is incompatible Salt_Form->CoSolvent If higher concentration is needed Excipients Strategy 4: Use Excipients (Cyclodextrins, Surfactants) CoSolvent->Excipients For advanced formulation needs

Caption: A decision tree for troubleshooting low aqueous solubility.

Chemical Equilibrium of Amine Protonation

This diagram illustrates the fundamental chemical equilibrium that governs the solubility of the target compound.

G Protonated R-CH₂-NH₃⁺ (Protonated Cation) ✓ High Water Solubility FreeBase R-CH₂-NH₂ (Neutral Free Base) ✗ Low Water Solubility FreeBase->Protonated R_def Where R = 5-(4-Methoxyphenyl)isoxazol-3-yl

Caption: The pH-dependent equilibrium of the amine group.

References

Technical Support Center: Optimization of Reaction Conditions for {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of {[5-(4-methoxyphenyl)isoxazol-3-yl]methyl}amine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable isoxazole building block. Here, we move beyond simple protocols to explain the causal relationships behind experimental choices, providing a framework for logical troubleshooting and rational optimization.

Synthetic Strategy and Core Challenges

The synthesis of the target compound, this compound, is most effectively approached via a two-stage strategy: first, the construction of the 3,5-disubstituted isoxazole core, followed by the functional group manipulation at the C3-position to install the required methylamine sidechain.

The primary challenges that researchers encounter are:

  • Stage 1 (Isoxazole Formation): Achieving high yield and purity in the initial cyclization step, which forms the heterocyclic core. Side reactions and purification difficulties are common hurdles.

  • Stage 2 (Sidechain Installation): The multi-step conversion of a stable functional group (e.g., carboxylic acid) to the final amine. This stage is particularly sensitive, as the reducing conditions required for the final step can compromise the integrity of the isoxazole's N-O bond.[1]

G cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: Methylamine Installation Start 4-Methoxyacetophenone + Diethyl Oxalate Dicarbonyl Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate Start->Dicarbonyl Base (e.g., NaOEt) in THF/Ethanol Cyclization Cyclization with Hydroxylamine (NH2OH·HCl) Dicarbonyl->Cyclization Precursor Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate Cyclization->Precursor Reflux in Ethanol Hydrolysis Saponification (e.g., LiOH) Precursor->Hydrolysis CarboxylicAcid 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid Hydrolysis->CarboxylicAcid Amidation Amide Coupling (e.g., HATU, SOCl2 then NH4OH) CarboxylicAcid->Amidation Amide 5-(4-Methoxyphenyl)isoxazole-3-carboxamide Amidation->Amide Reduction Amide Reduction (e.g., LiAlH4, BH3·THF) Amide->Reduction Target This compound Reduction->Target

Caption: Overall synthetic workflow for the target amine.

Part I: Troubleshooting the Isoxazole Core Synthesis

The most reliable method for constructing the 5-aryl-3-carboxyisoxazole core involves the Claisen condensation of an aryl methyl ketone with diethyl oxalate, followed by cyclization of the resulting 1,3-dicarbonyl intermediate with hydroxylamine.[2]

Frequently Asked Questions & Troubleshooting Guide

Q1: My yield for the initial Claisen condensation to form the dicarbonyl intermediate is poor. What are the common causes?

A1: This is a classic base-mediated condensation, and its success hinges on several factors:

  • Base Strength and Stoichiometry: Sodium ethoxide (NaOEt) is the standard base for this reaction.[2] You must use at least one full equivalent to deprotonate the methyl ketone's α-carbon. Using commercial NaOEt is convenient, but its purity can vary. Preparing it fresh from sodium metal in absolute ethanol is ideal for reproducibility.

  • Solvent Anhydrousness: The enolate intermediate is highly basic and will be quenched by protic impurities like water or even the ethanol used as a solvent if not perfectly dry. Ensure all glassware is oven-dried and solvents are anhydrous. Tetrahydrofuran (THF) is an excellent co-solvent.[2]

  • Temperature Control: The initial deprotonation is often performed at 0°C to control exothermicity, followed by slow warming to room temperature to drive the reaction to completion.[2]

Q2: The cyclization with hydroxylamine hydrochloride is not going to completion or is producing significant impurities. How can I optimize this step?

A2: This step involves the formation of an oxime and subsequent intramolecular cyclization.

  • pH Control: The reaction is typically run under reflux in ethanol.[2] While hydroxylamine hydrochloride is used, the reaction proceeds best under near-neutral or slightly acidic conditions. Some protocols may add a mild base to free the hydroxylamine, but often the ethanol reflux is sufficient.

  • Reaction Time: This cyclization can take several hours (typically 4-6 hours).[2] Monitor the reaction by Thin Layer Chromatography (TLC) until the dicarbonyl starting material is fully consumed.

  • Purification: The primary byproduct is often the regioisomer. However, for this specific reaction (a 1,3-dicarbonyl with a terminal keto group and an internal ester), the regioselectivity is generally high for the desired 3-carboxylate isomer.[3] Purification is most commonly achieved by crystallization of the resulting ester or the hydrolyzed carboxylic acid. If isomers are present, column chromatography is necessary.[1]

Optimized Protocol: Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid[2]

Step A: Ethyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate

  • To a stirred solution of sodium ethoxide (prepared from 1.0 eq of sodium in anhydrous ethanol), add a solution of 4-methoxyacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous THF at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until TLC indicates consumption of the acetophenone.

  • Quench the reaction by pouring it into ice-cold dilute HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude dicarbonyl intermediate is often used directly in the next step.

Step B: Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

  • Dissolve the crude dicarbonyl intermediate in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) to the solution.

  • Heat the mixture to reflux (approx. 78°C) and maintain for 6 hours.

  • Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, concentrate the solvent and purify by column chromatography or recrystallization.

Step C: Saponification to the Carboxylic Acid

  • Dissolve the ethyl ester in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 eq).[2]

  • Stir at room temperature for 4 hours.

  • Acidify the mixture with dilute HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield the pure product.

Part II: Troubleshooting the Methylamine Side Chain Installation

This conversion requires transforming the robust carboxylic acid into a primary amide, followed by its reduction to the target amine. This final reduction is the most critical step to optimize.

Frequently Asked Questions & Troubleshooting Guide

Q1: My attempts to form the primary amide from the carboxylic acid are low-yielding. What are the best practices?

A1: The direct reaction of a carboxylic acid and ammonia is generally ineffective due to acid-base salt formation.[4] Two main strategies are employed:

  • Two-Step (via Acid Chloride): Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5] This highly reactive intermediate is then carefully quenched with an excess of ammonium hydroxide. Caution: Thionyl chloride is corrosive and generates HCl and SO₂ gas. This must be done in a well-ventilated fume hood.

  • One-Pot (with Coupling Agents): Use peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an ammonia source and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[6] This method is milder but more expensive.

Q2: The final reduction of the amide to the amine is cleaving the isoxazole ring or failing completely. How do I prevent this?

A2: This is the most common and critical failure point. The N-O bond of the isoxazole ring is susceptible to cleavage under harsh reductive conditions.[1]

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): This is the most common reagent for this transformation. However, it is non-selective and aggressive. To minimize ring cleavage, the reaction must be performed at low temperatures (start at 0°C and allow to warm slowly) and quenched carefully once the reaction is complete.[7]

    • Borane (BH₃·THF or BH₃·SMe₂): Borane is generally more chemoselective than LiAlH₄ and is an excellent alternative for reducing amides while preserving other sensitive functional groups. It is often the preferred reagent for substrates with reducible heterocycles.

  • Reaction Conditions: Anhydrous conditions are absolutely critical for both LiAlH₄ and borane reductions. The reaction is typically run in anhydrous THF.

  • Workup Procedure: The workup for LiAlH₄ reductions (e.g., Fieser workup with Na₂SO₄·10H₂O) must be performed carefully to avoid hazards and ensure good recovery of the amine product.

Data Table: Comparison of Amide Reduction Conditions
ReagentTypical ConditionsProsCons (Risks)
LiAlH₄ Anhydrous THF, 0°C to RTHigh reactivity, readily availableLow chemoselectivity, risk of N-O bond cleavage, vigorous quenching
BH₃·THF Anhydrous THF, 0°C to RefluxHigher chemoselectivity, milderSlower reaction times, reagent handling
Catalytic Hydrogenation H₂, Pd/C, High PressureGreen chemistry approachCan cleave the N-O bond, may reduce the aryl ring under harsh conditions[1]
Optimized Protocol: Amide Reduction to this compound
  • Suspend 5-(4-methoxyphenyl)isoxazole-3-carboxamide (1.0 eq) in anhydrous THF under an inert atmosphere (Nitrogen or Argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of Borane-THF complex (BH₃·THF, ~2.5-3.0 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction back to 0°C and carefully quench by the slow, dropwise addition of methanol, followed by 1M HCl.

  • Stir for 30 minutes, then basify the mixture with aqueous NaOH until pH > 12.

  • Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target amine. Further purification can be achieved via column chromatography on silica gel using a DCM/Methanol/Triethylamine solvent system.

General Troubleshooting Logic

When encountering a low-yielding step, a systematic approach is crucial. The following flowchart provides a decision-making framework for diagnosing common issues in the isoxazole synthesis.

G Start Problem: Low Reaction Yield CheckPurity Verify Purity & Integrity of Starting Materials (NMR, GC/MS) Start->CheckPurity PurityOK Are Starting Materials Pure? CheckPurity->PurityOK CheckConditions Review Reaction Conditions ConditionsOK Are Conditions Optimal? CheckConditions->ConditionsOK PurityOK->CheckConditions Yes Purify Purify/Resynthesize Starting Materials PurityOK->Purify No SideProducts Analyze Byproducts (LC/MS, NMR of crude) ConditionsOK->SideProducts No, Optimize ConditionsOK->SideProducts Yes Purify->CheckPurity Optimize Systematically Optimize Parameters (Temp, Solvent, Conc., Time) Optimize->CheckConditions Decomposition Decomposition Observed? SideProducts->Decomposition Milder Use Milder Conditions (Lower Temp, Weaker Base/Reagent) Decomposition->Milder Yes Inert Is Reaction Stalled/Incomplete? Decomposition->Inert No End Problem Resolved Milder->End IncreaseEnergy Increase Energy Input (Higher Temp, Catalyst, Microwave) Inert->IncreaseEnergy Yes Inert->End No IncreaseEnergy->End

Caption: Troubleshooting logic for low reaction yield.

Safety Precautions

  • Hydroxylamine Hydrochloride: Can be toxic and corrosive. Always handle in a well-ventilated fume hood with appropriate PPE.[1]

  • Sodium Ethoxide/Metal: Highly basic and flammable. Reacts violently with water.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts with moisture to release HCl and SO₂ gas. Work must be performed in a certified chemical fume hood.

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. Extreme caution and an inert atmosphere are required.

Always consult the Safety Data Sheet (SDS) for every chemical before use.

References

Technical Support Center: Purification of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to ensure the highest purity of your target compound. Our approach is grounded in mechanistic principles to empower you with a deep understanding of the purification process.

I. Understanding the Synthesis and Potential Impurities

The synthesis of this compound typically proceeds through a multi-step pathway. A common route involves the initial formation of the isoxazole ring, followed by functional group manipulation to introduce the methylamine moiety. Each step presents a unique set of potential impurities.

A plausible synthetic route is initiated by a Claisen condensation of 4-methoxyacetophenone with diethyl oxalate to form a β-diketone. This intermediate then undergoes cyclization with hydroxylamine hydrochloride to form the isoxazole ring.[1][2] Subsequent reduction of a nitrile or another precursor at the 3-position of the isoxazole ring yields the final methylamine product.

Synthesis_Pathway cluster_step1 Step 1: β-Diketone Formation cluster_step2 Step 2: Isoxazole Ring Formation cluster_step3 Step 3: Amine Formation (Conceptual) A 4-Methoxyacetophenone C Ethyl 2-(4-methoxyphenyl)-2,4-dioxobutanoate A->C NaOEt B Diethyl Oxalate B->C E Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate C->E D Hydroxylamine HCl D->E F Intermediate (e.g., Nitrile/Amide) E->F Functional Group Transformation G This compound F->G Reduction Purification_Workflow Start Crude Product Extraction Acid-Base Extraction Start->Extraction Analysis1 TLC/LC-MS Analysis Extraction->Analysis1 Chromatography Column Chromatography (Normal or Reversed-Phase) Analysis2 TLC/LC-MS Analysis Chromatography->Analysis2 Crystallization Recrystallization Analysis3 Purity Check (NMR, HPLC) Crystallization->Analysis3 End Pure Product Analysis1->Chromatography Impurities Present Analysis1->Crystallization Solid & Mostly Pure Analysis2->Crystallization Solid Product Analysis2->End Pure Oil Analysis3->Chromatography Further Purification Needed Analysis3->End High Purity

References

{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine stability issues in experimental assays

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a generalized framework for addressing stability issues with {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine based on established chemical principles. Researchers should validate the stability of this compound under their specific experimental conditions.

Introduction

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this molecule in experimental assays. Inconsistent or unexpected results can often be traced back to the stability of the compound in the assay environment. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify, understand, and mitigate potential stability issues, ensuring the accuracy and reproducibility of your data.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule's Stability Profile

This section addresses common initial questions regarding the stability of this compound, focusing on its key structural features: the isoxazole ring, the primary amine, and the methoxyphenyl group.

Q1: What are the primary stability concerns for an isoxazole-containing compound like this one?

A1: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions. The main concerns are:

  • Strongly Basic Conditions (pH > 9): High pH can catalyze the ring-opening of the isoxazole moiety. This degradation is often accelerated by increased temperatures. For instance, studies on the isoxazole-containing drug leflunomide have shown significant decomposition at pH 10.0.[1]

  • Reductive Conditions: The N-O bond is susceptible to cleavage by reducing agents. Strong reducing agents like catalytic hydrogenation (e.g., H₂/Pd) are known to cleave the isoxazole ring.[2] Caution should also be exercised with milder reducing agents commonly used in biological assays, such as Dithiothreitol (DTT).

  • Photochemical Conditions: Exposure to UV irradiation can induce rearrangement of the isoxazole ring.[2] It is advisable to protect solutions of the compound from light, especially during long-term experiments.

Q2: How does the primary amine group influence the compound's stability and reactivity?

A2: The primary amine group is a key determinant of the molecule's reactivity. Its lone pair of electrons makes it both basic and nucleophilic.[3]

  • Basicity and pH: The primary amine will exist in a protonated (ammonium salt) or neutral form depending on the pH of the solution. Based on computational predictions using Chemicalize, the primary amine of this compound is estimated to have a pKa around 8.5-9.0 . This means that at physiological pH (~7.4), a significant portion of the amine will be in its protonated, charged form. This affects its solubility, membrane permeability, and interactions with biological targets.

  • Nucleophilicity: The unprotonated amine is a potent nucleophile and can react with electrophilic species in your assay medium. This could include reactions with certain buffer components or other reagents. For example, primary amines can react with NHS esters, which are sometimes used in assay kits.[4]

Q3: My compound seems to lose activity in my multi-day cell-based assay. What are the likely causes?

A3: Loss of activity over time in cell culture is a common issue and can stem from several factors:

  • Chemical Degradation in Media: As mentioned, the compound may be unstable at the pH and temperature (37°C) of your cell culture medium. Degradation can be accelerated at physiological temperatures.

  • Metabolism by Cells: The compound can be metabolized by cellular enzymes, primarily Cytochrome P450 (CYP) enzymes. The 4-methoxyphenyl group is a known substrate for CYP-mediated O-demethylation.[1][5] This metabolic conversion would alter the compound's structure and likely its activity.

  • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic plates and tubes, reducing the effective concentration in the medium over time.

  • Binding to Serum Proteins: If your cell culture medium contains fetal bovine serum (FBS) or other serum components, the compound may bind to proteins like albumin.[6][7][8] This binding is reversible, but it reduces the concentration of free, active compound available to the cells.

Q4: I'm observing a precipitate in my stock solution after thawing. Is the compound degrading?

A4: Not necessarily. Precipitation after a freeze-thaw cycle often indicates a solubility issue rather than chemical degradation. This can happen if the compound's solubility limit in the solvent (e.g., DMSO) is exceeded at the storage temperature. To address this, you can try preparing a more dilute stock solution or gently warming and vortexing the solution to redissolve the precipitate before making your working dilutions. However, it is always best practice to visually inspect for precipitates before use.

Part 2: Troubleshooting Guides - Addressing Specific Experimental Issues

This section provides structured guidance for diagnosing and solving common stability-related problems encountered during experiments.

Guide 1: Inconsistent IC50 Values or Loss of Potency

If you are observing variable IC50 values or a general decrease in the compound's potency, follow this troubleshooting workflow:

G start Inconsistent IC50 Values or Loss of Potency Observed q1 Is the stock solution clear? (Visually inspect for precipitate) start->q1 sol_issue Solubility Issue q1->sol_issue No q2 Was the compound solution prepared fresh for the experiment? q1->q2 Yes sol_fix Action: Prepare fresh stock. Consider lower concentration or different solvent. Warm/vortex to redissolve. sol_issue->sol_fix fresh_prep Action: Always prepare working solutions fresh from a validated stock solution just before use. q2->fresh_prep No q3 Assess Stability in Assay Buffer (See Protocol 1) q2->q3 Yes degradation Degradation Confirmed q3->degradation no_degradation No Significant Degradation q3->no_degradation degradation_fix Action: Modify assay conditions. - Lower pH if possible. - Reduce incubation time. - Add antioxidants (validate compatibility). degradation->degradation_fix q4 Is the assay cell-based and run over an extended time (>4h)? no_degradation->q4 metabolism Potential Metabolic Instability or Serum Binding q4->metabolism Yes other_issues Consider other assay variables: - Pipetting accuracy - Cell health/passage number - Reagent consistency q4->other_issues No metabolism_fix Action: Assess stability in the presence of cells/serum (See Protocol 2). Consider using serum-free media or replenishing the compound. metabolism->metabolism_fix

Caption: Troubleshooting workflow for inconsistent compound potency.

Guide 2: Unexpected Results with Specific Reagents

Certain assay components can directly interact with or degrade your compound.

Reagent/Condition Potential Issue Causality & Explanation Recommended Action
Tris Buffer Formation of adducts, reduced activity.Tris contains a primary amine that can be nucleophilic, especially at pH > 8. It can potentially react with electrophilic sites on your compound or its degradation products.[9][10]Use a non-amine-containing buffer like PBS, HEPES, or phosphate buffer, especially for reactions at pH > 7.5.
Dithiothreitol (DTT) Degradation of the isoxazole ring.DTT is a strong reducing agent. While primarily used to reduce disulfide bonds, it can also reduce the weak N-O bond in the isoxazole ring, leading to its cleavage and inactivation of the compound.[11][12]If a reducing agent is necessary, consider using a milder one like TCEP (Tris(2-carboxyethyl)phosphine), which is also more stable over a wider pH range. Always validate the compound's stability in the presence of the chosen reducing agent.
Metal Ions (e.g., Cu²⁺, Zn²⁺) Chelation and potential catalysis of degradation.The primary amine and the nitrogen/oxygen atoms of the isoxazole ring can act as ligands, chelating metal ions.[13][14] This can alter the compound's properties or, in some cases, the metal ion can catalyze oxidative degradation.If your buffer contains non-chelated divalent metal ions, consider adding a small amount of EDTA to chelate them, unless the metal ions are essential for your assay's function.
Cell Culture Media with Serum (e.g., FBS) Reduced effective concentration.The compound can bind to serum proteins, primarily albumin, reducing the concentration of free compound available to interact with the target cells.[6][7][8] This is a common cause of discrepancies between biochemical and cell-based assay potencies.Quantify the stability and free fraction in serum-containing media (see Protocol 2). If binding is significant, you may need to increase the nominal concentration in your assay or use serum-free/low-serum media if your cells can tolerate it.

Part 3: Experimental Protocols for Stability Assessment

These protocols provide a framework for quantitatively assessing the stability of this compound. The primary analytical technique recommended is High-Performance Liquid Chromatography with UV detection (HPLC-UV), as it can effectively separate the parent compound from potential degradants.

Protocol 1: Assessing Stability in Aqueous Buffers

Objective: To determine the chemical stability of the compound in your specific assay buffer over time and at the experimental temperature.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Your experimental buffer (e.g., PBS, pH 7.4)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Thermostated incubator or water bath

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock 1. Prepare 10 mM Stock in DMSO prep_work 2. Dilute to 50 µM in Assay Buffer prep_stock->prep_work incubate 3. Incubate at Experimental Temp (e.g., 37°C) prep_work->incubate sample 4. Take Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench 5. Quench with Acetonitrile (1:1 v/v) sample->quench hplc 6. Analyze by HPLC-UV quench->hplc plot 7. Plot % Remaining vs. Time hplc->plot

Caption: Workflow for assessing compound stability in aqueous buffer.

Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately weigh the compound and dissolve it in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved.

  • Prepare Working Solution: Dilute the DMSO stock solution into your pre-warmed experimental buffer to a final concentration of 50 µM. The final DMSO concentration should be kept low (e.g., ≤ 0.5%) to mimic assay conditions.

  • Incubation: Incubate the working solution at your experimental temperature (e.g., 37°C).

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the solution. The t=0 sample should be taken immediately after preparation.

  • Sample Quenching: Immediately mix the aliquot with an equal volume of acetonitrile (ACN). This stops further degradation and precipitates any proteins if present. Centrifuge to pellet any precipitate before analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

    • Suggested Starting HPLC Conditions:

      • Column: C18 reverse-phase (e.g., Agilent Zorbax, Waters Symmetry)

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Scan for optimal absorbance (e.g., 254 nm or lambda max of the compound).

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. Plot this percentage against time to determine the stability profile and half-life (t½) in the buffer.

Protocol 2: Assessing Stability in Cell Culture Conditions (Metabolic & Serum Stability)

Objective: To evaluate the combined effects of the cell culture medium, serum proteins, and cellular metabolism on compound stability.

Procedure:

  • Cell Plating: Plate your cells in a multi-well plate (e.g., 6-well or 12-well) at your standard seeding density and allow them to adhere overnight.

  • Compound Addition: Prepare a working solution of the compound in your complete cell culture medium (containing serum). Add this to the wells to achieve the final desired concentration. Include two sets of control wells:

    • Cell-Free Control: Add the compound to medium in wells without cells. This measures degradation in the medium alone.

    • Vehicle Control: Add medium with the vehicle (e.g., 0.1% DMSO) to cells. This serves as a baseline for cell health.

  • Incubation: Place the plate in a standard cell culture incubator (37°C, 5% CO₂).

  • Time-Point Sampling: At desired time points (e.g., 0, 2, 8, 24 hours), collect the supernatant (cell culture medium) from the wells.

  • Sample Preparation: For each sample, add three volumes of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Analysis: Transfer the supernatant to a new tube or HPLC vial and analyze by HPLC-UV or LC-MS as described in Protocol 1.

  • Data Analysis: Compare the disappearance of the parent compound in the wells with cells to the cell-free wells. A faster rate of disappearance in the presence of cells indicates metabolic degradation.

References

Technical Support Center: Stability and Handling of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and prevent the degradation of this compound during storage and experimental handling. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols based on established principles of organic chemistry and pharmaceutical stability testing.

I. Quick Reference: Frequently Asked Questions (FAQs)

This section addresses the most common immediate concerns regarding the stability and handling of this compound.

Q1: What are the ideal storage conditions for neat this compound?

A1: To minimize degradation, the compound should be stored under controlled conditions. General guidelines for primary amines suggest storage at temperatures below 30°C (86°F) in a dry, well-ventilated area.[1] It is crucial to protect the compound from light and moisture. We recommend storing it in a tightly sealed, amber glass vial or a container made of a non-reactive material like high-density polyethylene (HDPE), with an inert atmosphere (e.g., argon or nitrogen) overlay.[1]

Q2: I've noticed a slight discoloration of my solid sample over time. What could be the cause?

A2: Discoloration is often an early indicator of chemical degradation. For a compound with a primary amine and an electron-rich aromatic system, this could be due to oxidation or photolytic degradation. The primary amine is susceptible to oxidation, which can form colored impurities.[2][3] Exposure to light can also initiate degradation, particularly of the isoxazole ring.[1][4][5]

Q3: Can I store this compound in solution? If so, what solvent and conditions are recommended?

A3: Storing in solution is generally not recommended for long-term stability due to increased molecular mobility, which can accelerate degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF). Avoid protic solvents, especially water, as they can facilitate hydrolysis. Solutions should be stored at low temperatures (-20°C or -80°C), protected from light, and under an inert atmosphere.

Q4: My formulation containing this amine and lactose has turned brown. What is happening?

A4: This is a classic sign of the Maillard reaction. This reaction occurs between the primary amine of your compound and the reducing sugar, lactose.[4][6][7] It leads to the formation of complex, often colored, degradation products.[8] This interaction can significantly impact the purity and efficacy of your formulation. It is critical to avoid using reducing sugars as excipients with primary or secondary amine-containing active pharmaceutical ingredients (APIs).[6][9]

II. Troubleshooting Guide: Investigating Degradation

This section provides a structured approach to identifying and mitigating degradation issues encountered during your experiments.

Issue 1: Loss of Purity or Appearance of Unexpected Peaks in HPLC Analysis

If you observe a decrease in the main peak area or the emergence of new peaks in your chromatogram, it indicates degradation. The following troubleshooting workflow can help identify the cause.

G start Purity Loss Detected check_storage Review Storage Conditions: - Temperature >30°C? - Light Exposure? - Moisture Ingress? - Atmosphere (Air vs. Inert)? start->check_storage check_handling Review Handling Procedures: - Solvent Purity? - pH of medium? - Exposure to Oxidants/Acids? start->check_handling forced_degradation Perform Forced Degradation Study (See Protocol Below) check_storage->forced_degradation If conditions were suboptimal check_handling->forced_degradation If handling is suspect acid Acid Hydrolysis forced_degradation->acid base Base Hydrolysis forced_degradation->base oxidation Oxidation (H₂O₂) forced_degradation->oxidation photo Photolysis (UV/Vis Light) forced_degradation->photo thermal Thermal Stress (Heat) forced_degradation->thermal compare Compare Degradation Profile to Unexpected Peaks acid->compare base->compare oxidation->compare photo->compare thermal->compare identify Identify Degradant Structure (LC-MS/MS, NMR) compare->identify If profile matches mitigate Implement Corrective Actions: - Optimize Storage - Adjust Formulation/Solvent - Use Antioxidants identify->mitigate

Caption: Troubleshooting Workflow for Purity Loss.

Causality Behind the Troubleshooting Steps:
  • Review Storage and Handling: The most common causes of degradation are improper storage and handling. Amines are susceptible to atmospheric carbon dioxide and moisture.[1] The isoxazole ring's N-O bond is known to be labile, especially under UV irradiation.[1][4][5]

  • Forced Degradation Study: A forced degradation or stress study is a powerful tool to understand the intrinsic stability of a molecule.[2][5][10][11][12] By intentionally exposing the compound to harsh conditions (e.g., strong acid/base, oxidants, light, heat), you can generate potential degradation products.[9][13] This helps to:

    • Identify degradation pathways.

    • Develop and validate a stability-indicating analytical method that can separate the drug from all potential degradants.[2]

    • Predict potential stability issues in a formulation.

  • Identify Degradants: Comparing the peaks from the forced degradation study to the unknown peaks in your sample can help pinpoint the degradation pathway. For example, if the unknown peak matches a peak from the oxidative stress sample, you have an oxidation problem. Structure elucidation of major degradants using techniques like HPLC-MS/MS or NMR is crucial for understanding the mechanism.[10]

III. Potential Degradation Pathways

Understanding the chemically labile sites within this compound is key to preventing its degradation. The two primary sites of instability are the isoxazole ring and the primary amine function.

G

Caption: Potential Degradation Pathways of the Target Compound.

  • Isoxazole Ring Cleavage: The N-O bond in the isoxazole ring is inherently weak and can be cleaved under UV irradiation, leading to various rearranged products.[4] Some isoxazole rings are also susceptible to opening under basic conditions. The presence of the electron-donating 4-methoxyphenyl group may influence the electron density of the ring, potentially affecting its susceptibility to certain degradation pathways.[1][14]

  • Oxidation of the Primary Amine: The benzylic primary amine can be oxidized to form an imine, which can subsequently hydrolyze to the corresponding aldehyde and ammonia.[3] This process can be accelerated by heat, light, and the presence of metal ions or residual peroxides in excipients.

  • Maillard Reaction: This is a significant risk when formulating with excipients containing reducing sugars (e.g., lactose, glucose). The reaction between the primary amine and the sugar's carbonyl group leads to irreversible degradation and the formation of complex, often colored, products.[4][6][7]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study to identify potential degradation products and establish a stability-indicating method.[9][10][11][12][13]

Objective: To generate likely degradation products of this compound under various stress conditions. An industry-accepted target is to achieve 5-20% degradation of the active ingredient.[10]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Calibrated pH meter, HPLC system with PDA/UV detector, Photostability chamber.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 2 hours. If no degradation occurs, repeat with 1 N HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. If no degradation, heat at 60°C. If still no degradation, repeat with 1 N NaOH.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 70°C in a calibrated oven for 48 hours. Also, heat a solution (1 mg/mL) at 70°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a final concentration of approximately 50-100 µg/mL with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop a robust HPLC method capable of separating the parent compound from all potential process impurities and degradation products generated during the forced degradation study.

Starting HPLC Parameters:

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to screen for all potential degradants.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: PDA/UV at a wavelength where the parent and impurities have good absorbance (e.g., 254 nm or a local maximum).

  • Injection Volume: 10 µL

Method Development and Validation:

  • Specificity: Inject all samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed.

  • Optimization: Adjust the gradient, mobile phase composition (e.g., trying methanol as organic modifier), or pH to achieve optimal separation.

  • Validation: Once optimized, validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

V. Summary of Key Stability Risks and Mitigation Strategies

Risk Factor Potential Degradation Pathway Mitigation Strategy
Light Exposure Photolytic cleavage of the isoxazole ring.[1][4][5]Store in amber vials or light-resistant containers. Minimize exposure during handling.
Moisture/Humidity Hydrolysis of the isoxazole ring (especially if pH is basic); acts as a medium for other reactions.Store in tightly sealed containers with a desiccant. Use dry solvents and inert atmosphere.[1]
High Temperature Accelerates all degradation pathways, particularly oxidation and hydrolysis.Store in a temperature-controlled environment, preferably refrigerated (2-8°C).[1]
Oxygen/Air Oxidation of the primary amine to form imine/aldehyde impurities.[2][3]Store under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants to formulations if necessary.
Basic pH Catalyzes the opening of the isoxazole ring.Maintain neutral or slightly acidic pH in solutions and formulations.
Reducing Sugars (e.g., Lactose) Maillard reaction with the primary amine.[4][6][7]Avoid using excipients containing reducing sugars. Use alternative fillers like microcrystalline cellulose or mannitol.
Reactive Excipient Impurities Peroxides in polymers (e.g., povidone) can cause oxidation. Aldehydes in various excipients can react with the amine.Qualify excipients to ensure low levels of reactive impurities. Perform compatibility studies.[6]

VI. References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from Google Search.

  • SciSpace. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Retrieved from Google Search.

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Retrieved from --INVALID-LINK--

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.

  • CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Retrieved from --INVALID-LINK--

  • Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from Google Search.

  • Yaichkov, I. K., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation.

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). FORCED DEGRADATION STUDIES OF RIL [Table]. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry.

  • ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the.... Retrieved from Google Search.

  • ResearchGate. (n.d.). Drug-excipient interactions. Retrieved from Google Search.

  • ResearchGate. (n.d.). Benzylamine oxidation products from reaction with PhIO in dichloromethane catalyzed by [MnIIITPPCl]. Retrieved from --INVALID-LINK--

  • International Journal of Development Research. (n.d.). Study of microcrystalline cellulose as a substitute of magnesium stearate towards functionality of lubricant in aspirin formulation. Retrieved from --INVALID-LINK--

  • PubMed. (2022, May 6). Ring-Opening Fluorination of Isoxazoles. Retrieved from --INVALID-LINK--

  • Pharma Excipients. (2017, October 10). STUDY OF MICROCRYSTALLINE CELLULOSE AS A SUBSTITUTE OF MAGNESIUM STEARATE TOWARDS FUNCTIONALITY OF LUBRICANT IN ASPIRIN FORMULAT. Retrieved from --INVALID-LINK--

  • Digital Commons @ Otterbein. (2018, April 5). Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylph. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). A general Maillard reaction between lactose and an amine group-containing API. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Effects of melamine on the Maillard reaction between lactose and phenylalanine. Retrieved from --INVALID-LINK--

  • Chemical Review and Letters. (n.d.). Inhibiting effect of a synthesized organic compound, [3-(4- methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric ac. Retrieved from Google Search.

  • PubMed Central (PMC). (2022, March 22). Influence of Lactose on the Maillard Reaction and Dehydroalanine-Mediated Protein Cross-Linking in Casein and Whey. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of methoxy group substitution on energetic landscape of 3H- naphthopyrans and its spectroscopic implications on fading time and photoisomerization reaction. Retrieved from Google Search.

  • Google Patents. (n.d.). CA2826391C - Pharmaceutical formulations including an amine compound. Retrieved from --INVALID-LINK--

  • CDN. (2023, December 8). 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr. Retrieved from --INVALID-LINK--

  • YouTube. (2017, February 24). What is the Maillard Reaction - Food Science. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Maillard reactions-lactose According to O'Brien, lactose may.... Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Effect of Methoxy Substituents on the Excited State Properties of Stilbene. Retrieved from --INVALID-LINK--

References

{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine off-target effects and how to minimize them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [5-(4-Methoxyphenyl)isoxazol-3-yl]methylamine

A Guide to Investigating and Mitigating Off-Target Effects for Isoxazole-Based Compounds

Welcome to the technical support guide for researchers working with {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine and related isoxazole analogs. As a Senior Application Scientist, my goal is to provide you with the strategic insights and practical methodologies required to navigate one of the most critical challenges in drug discovery: understanding and mitigating off-target effects. The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities.[1][2] However, this same versatility can lead to unintended interactions with proteins other than your primary target, resulting in toxicity or confounding experimental results.[3]

This guide is structured as a series of frequently asked questions and troubleshooting workflows that you might encounter during your research. We will move from foundational concepts to detailed experimental protocols, helping you to proactively identify, validate, and engineer out unwanted off-target activities.

Part 1: Foundational FAQs - Understanding the Challenge

Q1: What are off-target effects, and why are they a primary concern for my research?

A1: Off-target effects occur when a therapeutic compound, such as this compound, binds to and modulates the function of proteins that are not its intended therapeutic target.[4] These unintended interactions are a major source of drug candidate attrition during preclinical and clinical development for several reasons:

  • Toxicity: Binding to unintended targets can disrupt normal biological processes, leading to adverse effects and toxicity, such as liver toxicity or immunogenicity.[3]

  • Reduced Efficacy: If a significant fraction of the compound is sequestered by off-targets, the concentration available to engage the primary target may be insufficient, leading to a loss of therapeutic effect.

Early identification and mitigation of off-target effects are crucial for reducing the risk of late-stage failures and for developing safer, more effective therapeutics.[5]

Q2: My lead compound contains a methoxyphenyl-isoxazole scaffold. What are the likely off-target liabilities for this chemical class?

A2: While the specific off-target profile of this compound must be determined empirically, the broader class of isoxazole derivatives has been associated with activity against several important protein families. Your screening strategy should be informed by these known promiscuities:

  • Kinases: The isoxazole ring is a common feature in kinase inhibitors. For example, isoxazole-containing compounds have been developed as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3) and Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase.[6][7] A broad kinase panel screen is highly recommended.

  • Nuclear Receptors: Some trisubstituted isoxazoles have been identified as allosteric modulators of nuclear receptors like the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), with cross-reactivity observed for Peroxisome Proliferator-Activated Receptor γ (PPARγ).[8][9]

  • GPCRs and Ion Channels: The structural motifs present in your compound can lead to interactions with G-protein coupled receptors (GPCRs) or ion channels, which are common sources of off-target effects for many small molecules. For instance, an isoxazole derivative was characterized as a noncompetitive antagonist of the chemokine receptor CCR2.[10]

  • Monoamine Oxidases (MAOs): Benzisoxazole derivatives have been developed as selective inhibitors of MAO-B, an enzyme critical for neurotransmitter metabolism.[11] Given the structural similarity, this is a potential off-target class to investigate.

Part 2: Troubleshooting & Experimental Guides - A Workflow for Identifying Off-Targets

Q3: I'm observing unexpected or inconsistent results in my cellular assays. How do I systematically identify potential off-targets?

A3: An unexpected phenotype is a classic indicator of a potential off-target effect. A tiered approach, starting with broad, cost-effective methods and progressing to more specific, resource-intensive validation, is the most logical path forward.

Below is a recommended workflow for off-target identification and validation.

Off_Target_Workflow phenotype Unexpected Cellular Phenotype Observed in_silico Step 1: In Silico Profiling (Computational Prediction) phenotype->in_silico Low Cost First Pass in_vitro_broad Step 2: In Vitro Broad Screening (e.g., Kinase Panels, Receptor Screens) phenotype->in_vitro_broad Standard Industry Practice unbiased Step 3: Unbiased Cellular Profiling (e.g., Chemoproteomics, CETSA) phenotype->unbiased Hypothesis-Free Approach hit_list Generate Prioritized List of Potential Off-Targets in_silico->hit_list in_vitro_broad->hit_list unbiased->hit_list validation Step 4: Hit Validation hit_list->validation Confirm & Quantify

Caption: A tiered workflow for identifying and validating off-target interactions.

Protocol 1: In Silico Off-Target Profiling

This computational approach uses the 2D and 3D structure of your compound to predict interactions with a large database of known protein targets. It is a rapid, low-cost first step to generate initial hypotheses.[12][13]

Methodology:

  • Obtain Compound Structure: Generate a 2D or 3D representation (e.g., SMILES string) of this compound.

  • Select Prediction Tools: Utilize established web servers or software that employ ligand-based or structure-based algorithms. Examples include:

    • Similarity Ensemble Approach (SEA): Predicts targets based on the principle that structurally similar molecules often have similar targets.

    • SwissTargetPrediction: A widely used web tool for predicting protein targets of bioactive small molecules.

  • Run Prediction: Submit the compound structure to the selected platform(s).

  • Analyze Results: The output will be a ranked list of potential protein targets based on a confidence score or probability. Pay close attention to targets that are biologically plausible for the unexpected phenotype you are observing.

  • Prioritize for Validation: Use this list to inform the design of more focused in vitro screening panels.

Protocol 2: In Vitro Broad Panel Screening

This is the gold standard for systematically profiling a compound against large, predefined panels of targets.[5] These are typically fee-for-service assays offered by specialized contract research organizations (CROs).

Methodology:

  • Select Appropriate Panels: Based on the likely liabilities identified in Q2 and your in silico results, select relevant screening panels. A common starting point includes:

    • Safety Pharmacology Panel: A broad panel of ~40-100 targets (GPCRs, ion channels, transporters) known to be implicated in adverse drug reactions.

    • Kinase Panel: A comprehensive panel covering the human kinome (e.g., >400 kinases).

  • Determine Compound Concentration: A single, high concentration (e.g., 10 µM) is typically used for initial screening to maximize the chances of detecting even weak interactions.

  • Submit Compound: Provide the required amount of your compound to the CRO.

  • Interpret Data: The CRO will provide a report, usually as "% inhibition" at the tested concentration. A common threshold for a "hit" is >50% inhibition.

  • Follow-Up: Any identified hits must be validated through dose-response assays to determine their potency (IC50).

Q4: My broad panel screen returned several "hits." How do I confirm these are real and biologically relevant in a cellular context?

A4: A hit from an in vitro biochemical or binding assay does not guarantee that the compound engages the target within a live cell. Cellular target engagement assays are essential for validation. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm drug-target interaction in a physiological setting.[3]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This technique is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells that endogenously express the putative off-target protein.

    • Treat the cells with your compound at various concentrations (e.g., 0.1 to 30 µM) and a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge:

    • Aliquot the cell lysates into separate PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. This creates a "melt curve."

    • Immediately cool the samples on ice.

  • Protein Separation:

    • Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

    • Collect the supernatant, which contains the soluble, non-denatured protein fraction.

  • Quantification:

    • Analyze the amount of soluble target protein remaining in the supernatant using Western blotting or other protein quantification methods like ELISA.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melt curve for the compound-treated sample indicates that the compound is binding to and stabilizing the target protein, confirming cellular engagement.

Part 3: Mitigation Strategies - Engineering Selectivity

Q5: I have confirmed a problematic off-target. How can I modify my compound to minimize this activity while retaining on-target potency?

A5: This is a central challenge in medicinal chemistry that is addressed through systematic Structure-Activity Relationship (SAR) studies.[8] The goal is to identify regions of the molecule that can be modified to disrupt binding to the off-target protein without affecting (or even enhancing) binding to the on-target protein.

SAR_Logic start Parent Compound: This compound r1 R1: 4-Methoxyphenyl start->r1 Identify Vectors for Modification r2 R2: Isoxazole Core start->r2 Identify Vectors for Modification r3 R3: Methylamine start->r3 Identify Vectors for Modification synthesize Synthesize Analogs r1->synthesize r2->synthesize r3->synthesize assay Assay On-Target & Off-Target Activity synthesize->assay analyze Analyze SAR: Identify Selectivity Drivers assay->analyze analyze->synthesize Iterate optimized Optimized Compound (Improved Selectivity Window) analyze->optimized Achieve Goal

Caption: The iterative cycle of Structure-Activity Relationship (SAR) for optimizing selectivity.

Strategy: SAR-Guided Molecular Modification

For this compound, we can break the molecule into three key regions for modification. The table below outlines potential changes and the rationale behind them, based on general principles and published isoxazole SAR.[9][14]

Modification RegionExample ModificationsRationale & Potential Impact
R1: 4-Methoxyphenyl Ring • Change substituent position (ortho, meta)• Replace methoxy (-OCH₃) with other groups (e.g., -H, -F, -Cl, -CF₃, -CH₃)[14]• Replace phenyl ring with other heterocycles (e.g., pyridine, pyrimidine)The electronic and steric properties of this ring are often critical for target recognition. Electron-withdrawing groups (e.g., halogens) can alter binding interactions and improve selectivity.[1] Changing the ring system itself can fundamentally change the binding pose.
R2: Isoxazole Core • Isomeric rearrangement (e.g., to a 3,5-disubstituted isoxazole)• Add substituents at the C4 positionThe core scaffold dictates the overall geometry of the molecule. Even subtle changes, like moving substituents between the 3- and 5-positions, can dramatically alter the presentation of side chains to the target proteins, providing a powerful lever for improving selectivity.[9]
R3: Methylamine Tail • Vary the length of the alkyl chain• Modify the amine (e.g., to ethylamine, dimethylamine, or cyclic amines like piperidine)• Replace with a non-basic group (e.g., alcohol, ether)[15]The basic amine is often a key hydrogen-bonding or salt-bridge-forming group. Modifying its size, basicity, or replacing it entirely can abolish binding to an off-target that relies on this interaction, while potentially being tolerated by the on-target protein.

By synthesizing and testing a small, diverse library of analogs based on these modifications, you can build a SAR model that guides you toward a more selective compound. The key is to always test for both on-target and off-target activity in parallel to understand the "selectivity window" (the ratio of off-target IC50 to on-target IC50).

References

Addressing batch-to-batch variability of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

A Senior Application Scientist's Guide to Troubleshooting Batch-to-Batch Variability

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile isoxazole intermediate. Batch-to-batch variability is a significant challenge in drug discovery and development, impacting everything from screening results to regulatory filings. This document provides in-depth troubleshooting advice, analytical protocols, and answers to frequently asked questions to help you identify, understand, and mitigate variability in your material.

Our approach is built on three pillars: Expertise in synthetic and analytical chemistry, Trustworthiness through self-validating protocols, and Authoritative Grounding in scientific literature.

Part 1: Understanding the Compound and its Synthesis

This compound is a 3,5-disubstituted isoxazole, a heterocyclic motif prevalent in many pharmacologically active compounds.[1] Its utility stems from the isoxazole core, which can act as a stable scaffold, and the primary amine, which provides a key reactive handle for further chemical elaboration.

A common and efficient route to the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2][3] The subsequent conversion of a precursor functional group at the 3-position yields the final aminomethyl product. Understanding this synthetic pathway is critical to anticipating potential impurities that contribute to batch variability.

Representative Synthesis Pathway

A plausible synthesis route is outlined below. This pathway informs our discussion of potential impurities.

Synthesis_Pathway cluster_0 Step 1: Nitrile Oxide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Conversion to Amine A 4-Methoxybenzaldehyde C 4-Methoxybenzaldoxime A->C EtOH, Pyridine B Hydroxylamine B->C E 4-Methoxybenzonitrile Oxide C->E DMF, Et3N D N-Chlorosuccinimide (NCS) D->E G [5-(4-Methoxyphenyl)isoxazol-3-yl]methanol E->G Et3N F Propargyl Alcohol F->G I This compound (Final Product) G->I Multi-step conversion H 1. SOCl2 or MsCl 2. NaN3 3. Reduction (e.g., H2/Pd or LiAlH4)

Caption: Representative synthesis of the target compound.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues observed by users, providing potential causes and actionable solutions.

FAQ 1: Inconsistent Biological Activity

Question: We've observed significant differences in potency and efficacy in our biological assays between different batches of the compound. What could be the cause?

Answer: This is a classic symptom of batch-to-batch variability. The root cause is often the presence of impurities that may have their own biological activity or may inhibit the activity of the primary compound. The main culprits are typically process-related impurities.

Troubleshooting Flowchart: Inconsistent Bioactivity

Troubleshooting_Bioactivity start Inconsistent Biological Activity check_purity Assess Purity by HPLC-UV (See Protocol 1) start->check_purity purity_ok Purity >98%? check_purity->purity_ok check_identity Confirm Identity by 1H NMR & HRMS (See Protocols 2 & 3) identity_ok Structure Confirmed? check_identity->identity_ok purity_ok->check_identity Yes impurity_issue Identify & Quantify Impurities purity_ok->impurity_issue No polymorph_issue Investigate Polymorphism (See Protocol 4) identity_ok->polymorph_issue Yes degradation_issue Assess for Degradation (See Protocol 5) identity_ok->degradation_issue No, structure incorrect or degraded repurify Repurify Batch (e.g., Column Chromatography, Recrystallization) impurity_issue->repurify polymorph_issue->repurify Different polymorphs detected

Caption: Decision tree for troubleshooting inconsistent biological results.

Potential Impurities to Consider:

Impurity TypeStructure/DescriptionOriginPotential Impact
Regioisomer {[3 -(4-Methoxyphenyl)isoxazol-5 -yl]methyl}amineNon-regioselective [3+2] cycloaddition.[4]May have different (or no) biological activity, leading to lower apparent potency.
Furoxan Dimer Dimer of 4-methoxybenzonitrile oxideSide reaction during nitrile oxide generation.[5]Can be difficult to remove and may have its own bioactivity or toxicity.
Unreacted Intermediate [5-(4-Methoxyphenyl)isoxazol-3-yl]methanolIncomplete conversion in the final synthetic step.Generally less active, but reduces the overall concentration of the desired amine.
Starting Materials 4-Methoxybenzaldehyde, Propargyl AlcoholCarried through the synthesis due to inefficient purification.Can interfere with downstream reactions and assays. The quality of raw materials directly impacts the final product.[6][7]
FAQ 2: Poor Solubility or Different Physical Appearance

Question: Some batches of the compound are crystalline powders, while others are more amorphous or oily. We've also noticed differences in solubility. Why is this happening?

Answer: This issue often points to the presence of different solid-state forms (polymorphism) or variations in residual solvent content. Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties like solubility, melting point, and stability.[8]

Key Areas to Investigate:

  • Polymorphism: The final crystallization or precipitation step of the synthesis is critical. Changes in solvent, temperature, or cooling rate can lead to the formation of different polymorphs.

  • Amorphous Content: Rapid precipitation can lead to an amorphous solid, which is typically more soluble but less stable than its crystalline counterparts.

  • Residual Solvents: Inefficient drying can leave residual solvents, which can affect the physical form and may be toxic.

Recommended Action:

  • Characterize the solid form of each batch using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) as described in Protocol 4 .

  • Quantify residual solvents using Gas Chromatography (GC) or 1H NMR with an internal standard.

  • Standardize the final isolation procedure. Ensure consistent use of solvents, temperatures, and drying times across all batches.

FAQ 3: New Peaks in HPLC Chromatogram Upon Storage

Question: We analyzed a batch that was initially pure, but after a few weeks of storage, we see new impurity peaks in the HPLC analysis. What's going on?

Answer: The appearance of new peaks upon storage is a clear sign of chemical instability. The isoxazole ring, particularly the weak N-O bond, can be susceptible to degradation under certain conditions.[9]

Common Degradation Pathways:

  • Hydrolysis: The isoxazole ring can be susceptible to ring-opening, especially under acidic or basic conditions.[9] The primary amine can also be reactive.

  • Oxidation: The electron-rich aromatic rings and the primary amine can be susceptible to oxidation, especially if exposed to air and light over long periods.

  • Photodegradation: UV light can induce cleavage of the N-O bond in the isoxazole ring, leading to rearrangement products.

Recommended Action:

  • Perform a forced degradation study as outlined in Protocol 5 . This will help you identify the likely degradation products and understand the compound's sensitivities.

  • Review your storage conditions. Store the compound in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C), and preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Re-evaluate your analytical method. Ensure your HPLC method is "stability-indicating," meaning it can resolve the parent compound from all its potential degradation products.[6][7][10]

Part 3: Standardized Analytical & Troubleshooting Protocols

Adherence to standardized analytical protocols is essential for comparing data across different batches.

Protocol 1: HPLC-UV Purity Assessment

This protocol provides a general-purpose Reverse-Phase HPLC method for assessing the purity of the compound and detecting potential impurities.

ParameterRecommended ConditionsRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the amine, leading to sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10% B to 95% B over 15 minA broad gradient is essential to elute both polar starting materials and potentially greasy byproducts like the furoxan dimer.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nmThe methoxyphenyl group provides a strong chromophore. Monitoring at multiple wavelengths can help distinguish impurities.
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution.
Protocol 2: ¹H NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) is indispensable for confirming the identity of the compound and identifying isomers.

ParameterDetailsExpected Chemical Shifts (δ, ppm) - Illustrative
Solvent DMSO-d₆ or CDCl₃DMSO-d₆ is often better for amines to see the NH₂ protons.
Frequency ≥400 MHzHigher field strength provides better resolution.
Aromatic Protons 6.9 - 7.9Doublets from the 4-methoxyphenyl group and a singlet from the isoxazole proton.
Methoxyl Protons (-OCH₃) ~3.8A sharp singlet integrating to 3 protons.
Methylene Protons (-CH₂-) ~4.0A singlet integrating to 2 protons.
Amine Protons (-NH₂) Broad, variableA broad singlet integrating to 2 protons, which may exchange with water in the solvent.

Troubleshooting Note: The presence of a second, distinct set of aromatic and isoxazole proton signals may indicate the presence of the 3-(4-methoxyphenyl) regioisomer.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass, which is a powerful tool for confirming the elemental composition of your compound and identifying impurities.

ParameterDetails
Technique Electrospray Ionization (ESI)
Mode Positive Ion Mode
Expected [M+H]⁺ 205.0972 (for C₁₁H₁₃N₂O₂⁺)
Protocol 4: Solid-State Characterization (DSC/PXRD)

These techniques are used to investigate polymorphism.

  • Differential Scanning Calorimetry (DSC): Heat a small sample (2-5 mg) at a controlled rate (e.g., 10 °C/min). A sharp endotherm indicates the melting point of a crystalline form. Multiple or broad peaks may suggest the presence of multiple polymorphs or amorphous content.

  • Powder X-ray Diffraction (PXRD): Analyze the crystalline powder to obtain a diffraction pattern. Different polymorphs will produce distinct patterns of peaks, which serve as a "fingerprint" for that specific crystal form.

Protocol 5: Forced Degradation (Stress Testing) Study

This study intentionally degrades the compound to identify potential degradation products and establish a stability-indicating analytical method.[6][10][11]

Stress ConditionProtocolPotential Outcome
Acidic Hydrolysis 0.1 M HCl, 50 °C, 24hRing opening of the isoxazole.
Basic Hydrolysis 0.1 M NaOH, 50 °C, 24hRing opening of the isoxazole, potentially faster than under acidic conditions.[9]
Oxidation 3% H₂O₂, RT, 24hOxidation of the amine or aromatic rings, potential N-oxide formation.
Thermal 80 °C, 72h (solid state)General decomposition.
Photolytic ICH Q1B conditions (UV/Vis light)N-O bond cleavage and rearrangement.

Procedure: Prepare solutions of the compound under each condition. At specified time points, quench the reaction (if necessary by neutralization), and analyze by HPLC-UV/MS to identify and quantify the degradation products.

References

Technical Support Center: Troubleshooting Assay Interference with {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine and similar small molecules. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential assay interference, ensuring the integrity and accuracy of your experimental data.

Introduction: Understanding the Potential for Assay Interference

This compound is a chemical entity with structural features—namely the isoxazole and methoxyphenyl groups—that are common in biologically active molecules.[1][2][3] These aromatic and heterocyclic systems, while often crucial for therapeutic activity, can also be a source of assay artifacts.[4][5] This guide is designed to equip you with the knowledge to proactively address these challenges.

The primary mechanisms by which small molecules like this compound can interfere with in vitro assays include:

  • Autofluorescence: The intrinsic ability of the compound to emit light upon excitation, which can mask or artificially inflate the signal from your assay's reporter fluorophore.[6][7][8]

  • Fluorescence Quenching: The compound absorbs the excitation or emission energy of the fluorophore, leading to a decrease in the detected signal and potentially false-negative results.[6]

  • Colloidal Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes or sequester other assay components, leading to promiscuous inhibition.[9][10][11]

  • Chemical Reactivity: The compound may react with assay reagents, such as enzymes or substrates, leading to off-target effects.[4][12]

This guide will walk you through a systematic approach to diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing activity in multiple, unrelated assays. What is the likely cause?

This is a classic sign of a Pan-Assay Interference Compound (PAINS).[5][13] The most probable cause is either colloidal aggregation, where the compound forms nanoparticles that non-specifically inhibit proteins, or inherent reactivity of the molecule with assay components. It is crucial to perform counter-screens and orthogonal assays to rule out these artifacts before investing further resources.

Q2: I am using a fluorescence-based assay with a blue or green probe, and I'm seeing a high background signal with increasing concentrations of my compound. What should I do?

High background fluorescence that correlates with compound concentration is a strong indicator of autofluorescence.[6][7] The aromatic nature of the methoxyphenyl group and the heterocyclic isoxazole ring in your compound makes it susceptible to absorbing and emitting light in the blue-green spectrum.[14][15][16][17][18] The first step is to confirm this by measuring the fluorescence of your compound alone in the assay buffer.

Q3: How can I be sure that the observed inhibition is due to a specific interaction with my target and not a result of colloidal aggregation?

Colloidal aggregation is a common artifact in early drug discovery.[9][10] To differentiate true inhibition from aggregation-based effects, you can perform the following:

  • Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[10] If the inhibitory activity is significantly reduced or eliminated, it strongly suggests that aggregation is the cause.

  • Dynamic Light Scattering (DLS): This technique can directly detect the formation of nanoparticles in your assay buffer at the concentrations where you observe inhibition.

  • BSA Counter-Screen: Bovine Serum Albumin (BSA) can be used to saturate the surface of colloidal aggregates, thus preventing their non-specific interaction with your target protein.[11] A loss of inhibitory activity in the presence of BSA is indicative of aggregation.

Q4: Can the solvent I use for my stock solution affect assay interference?

Absolutely. While DMSO is a common solvent, its concentration in the final assay should be kept low (typically <0.5%) to avoid direct effects on the assay components. Moreover, poor solubility of your compound in the aqueous assay buffer can promote aggregation. Always ensure your compound is fully dissolved in the stock solution and does not precipitate upon dilution into the assay buffer.

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Autofluorescence

Autofluorescence from aromatic compounds is a frequent challenge in fluorescence-based assays.[7][8][16]

Step 1: Confirming Autofluorescence

Protocol: Autofluorescence Measurement

  • Prepare Compound Plate: In a microplate identical to the one used for your main assay, prepare serial dilutions of this compound in your final assay buffer. Include wells with buffer only as a negative control.

  • Omit Assay Reporter: Do not add your fluorescent probe, enzyme, or cells to this plate.

  • Measure Fluorescence: Read the plate on your plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Analyze Data: Subtract the average fluorescence of the buffer-only wells from the compound-containing wells. A concentration-dependent increase in fluorescence confirms that your compound is autofluorescent.

Step 2: Mitigating Autofluorescence
Mitigation StrategyDescription
Background Subtraction For each experimental well, subtract the fluorescence value from a corresponding control well containing the same concentration of your compound without the assay reporter. This is the most straightforward correction method.
Switch to Red-Shifted Dyes Autofluorescence from organic molecules is often most pronounced in the blue-green region of the spectrum (350-550 nm).[6][16] If your assay chemistry allows, switch to a fluorophore that excites and emits in the far-red or near-infrared range (>650 nm) to minimize spectral overlap.[16]
Time-Resolved Fluorescence (TRF) If available, use a TRF-based assay. This technique introduces a delay between excitation and detection, allowing the short-lived autofluorescence from your compound to decay before the signal from the long-lived lanthanide-based reporter is measured.[8]

Visualization: Troubleshooting Autofluorescence

start High Background Signal in Fluorescence Assay q1 Is the signal dependent on compound concentration? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 check_autofluor Protocol: Perform Autofluorescence Measurement yes1->check_autofluor other_sources Investigate other sources of high background (e.g., contaminated reagents, plate fluorescence) no1->other_sources q2 Is the compound autofluorescent? check_autofluor->q2 yes2 Yes q2->yes2 no2 No q2->no2 mitigate Implement Mitigation Strategies yes2->mitigate no2->other_sources strategy1 Background Subtraction mitigate->strategy1 strategy2 Switch to Red-Shifted Dyes mitigate->strategy2 strategy3 Use Time-Resolved Fluorescence mitigate->strategy3

Caption: A flowchart for diagnosing and addressing autofluorescence.

Guide 2: Identifying and Overcoming Colloidal Aggregation

Colloidal aggregation can lead to non-specific inhibition of enzymes and other proteins, a common source of false positives in high-throughput screening.[10][11]

Step 1: Initial Suspicion of Aggregation

You should suspect aggregation if you observe:

  • Inhibition that is not dose-responsive in a typical sigmoidal manner.

  • High Hill slopes in your dose-response curves.

  • Activity in multiple, unrelated assays.

  • Inhibition that is sensitive to incubation time.

Step 2: Experimental Confirmation of Aggregation

Protocol: Detergent Disruption Assay

  • Prepare Assay with Detergent: Prepare two sets of your standard assay. To one set, add a non-ionic detergent (e.g., 0.025% v/v polysorbate 80 or 0.01% v/v Triton X-100) to the assay buffer.[10]

  • Run Dose-Response: Perform a dose-response experiment with this compound in both the standard and the detergent-containing buffer.

  • Analyze Results: Compare the IC50 values. A significant rightward shift (i.e., a much higher IC50) or complete loss of inhibition in the presence of the detergent is strong evidence for aggregation-based inhibition.

Visualization: Aggregation-Based Inhibition Workflow

start Compound shows non-specific inhibition detergent_assay Protocol: Perform Detergent Disruption Assay start->detergent_assay q1 Is inhibition abolished or significantly reduced by detergent? detergent_assay->q1 yes1 Yes q1->yes1 no1 No q1->no1 aggregation_confirmed Inhibition is likely due to colloidal aggregation yes1->aggregation_confirmed specific_inhibition Inhibition may be specific. Proceed with orthogonal assays. no1->specific_inhibition orthogonal_assay Orthogonal Assay (e.g., different technology, cell-based model) specific_inhibition->orthogonal_assay

Caption: A workflow for confirming aggregation-based inhibition.

References

Technical Support Center: Chromatographic Purification of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar basic compounds. As a primary amine linked to a heterocyclic core, this molecule presents specific challenges in purification that require a nuanced approach. This document provides in-depth, experience-driven answers to common problems, detailed troubleshooting workflows, and validated protocols to streamline your purification process.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound challenging?

A1: The primary challenge stems from the basic nature of the primary amine group (-CH₂NH₂). In chromatography, particularly on standard silica-based stationary phases, this basic amine can interact strongly with acidic residual silanol groups (Si-OH) on the silica surface.[1][2] This secondary interaction leads to several common issues:

  • Severe Peak Tailing: The analyte molecules engage in multiple retention mechanisms (hydrophobic and ionic/hydrogen bonding), causing the peak to spread and tail.[1]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound may not elute from the column at all, leading to poor recovery.[3]

  • On-Column Degradation: The acidic nature of the silica surface can potentially degrade sensitive molecules.

Q2: I'm developing a purification method. Should I start with Normal-Phase or Reversed-Phase chromatography?

A2: For a molecule like this, Reversed-Phase (RP) chromatography is often the more robust and reproducible starting point , especially for analytical high-performance liquid chromatography (HPLC) and initial small-scale purification. RP methods offer better control over the ionization state of the amine through mobile phase pH adjustment.[4][5]

However, for large-scale flash chromatography, Normal-Phase (NP) on silica is a common and cost-effective choice, provided the mobile phase is correctly modified to mitigate the issues described in A1.[6] The choice ultimately depends on the scale, required purity, and available equipment. This guide will cover optimization strategies for both.

Q3: What are the key physicochemical properties I need to consider for method development?

A3: Understanding the molecule's properties is critical. While experimental data for this specific molecule may not be widely published, we can infer key characteristics based on its structure.

PropertyEstimated Value / CharacteristicImplication for Chromatography
Chemical Structure C₁₁H₁₂N₂O₂The molecule has aromatic and heterocyclic rings, conferring some hydrophobicity, but the primary amine makes it polar and basic.[7]
Molecular Weight ~204.23 g/mol (Free Base)Suitable for both HPLC and flash chromatography.
pKa (Conjugate Acid) ~9-10 (Estimated, similar to benzylamine)The amine will be fully protonated (charged) at acidic pH (<7). This is a critical parameter for RP and Ion-Exchange chromatography.
Solubility Likely soluble in polar organic solvents (e.g., Methanol, DMSO) and aqueous acid. The hydrochloride salt is a solid.[7]This influences sample preparation and the choice of injection solvent. A solvent mismatch between the sample and mobile phase can cause peak distortion.[8]

Troubleshooting Guide: From Tailing Peaks to Optimal Purity

This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and actionable solutions.

Issue 1: Severe peak tailing in Reversed-Phase HPLC on a C18 column.

Q: My peak for this compound looks like a shark fin on my C18 column using a standard acetonitrile/water gradient. What's happening and how do I fix it?

A: This is the most common issue and is almost certainly caused by the interaction between the protonated amine and residual silanol groups on the stationary phase.[9] At neutral or slightly acidic pH, your amine is positively charged (R-NH₃⁺) and electrostatically attracted to negatively charged, deprotonated silanols (Si-O⁻).

G cluster_0 Problem: Silanol Interaction cluster_1 Solution: Masking Silanols Analyte Protonated Amine (R-NH₃⁺) Silanol Deprotonated Silanol (Si-O⁻) Analyte->Silanol Strong Ionic Interaction Silanol_Masked Masked Silanol (Si-O⁻ cdots H-N⁺Et₃) Analyte->Silanol_Masked Interaction Blocked Tailing Peak Tailing & Poor Recovery Silanol->Tailing TEA Triethylamine (TEA) as a Competing Base TEA->Silanol_Masked Masks Active Sites Analyte_Elution Symmetrical Peak (Improved Elution) Silanol_Masked->Analyte_Elution

Caption: Mechanism of amine-silanol interaction and its mitigation.

  • Lower the Mobile Phase pH: The most effective strategy is to suppress the ionization of the silanol groups.

    • Action: Add an acidifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both your aqueous and organic mobile phases. This brings the pH to ~2-3. At this low pH, silanols are protonated (Si-OH) and neutral, minimizing the unwanted ionic interaction.[10] The amine remains protonated, eluting as a sharp, symmetrical peak.

    • Caveat: TFA is an ion-pairing agent and can be difficult to remove from the purified sample. Formic acid is often preferred for LC-MS applications.[5]

  • Add a Competing Base: If you cannot operate at low pH, add a small amount of a competing amine to the mobile phase.

    • Action: Add 0.1-0.5% triethylamine (TEA) to the mobile phase and adjust the pH to a suitable range (e.g., 7-8) with an appropriate buffer.[11] The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[6]

    • Caveat: TEA can suppress ionization in mass spectrometry and adds complexity to the mobile phase.

  • Use a Base-Deactivated Column: Modern columns are specifically designed for basic compounds.

    • Action: Switch to a column with high-purity silica and advanced end-capping (e.g., a "base-deactivated" or "high-purity" C18 column). These columns have a much lower concentration of accessible silanol groups.[1]

  • Initial Conditions:

    • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV (e.g., 254 nm).

    • Injection Volume: 5 µL.

  • Optimization Step 1 (Low pH):

    • Prepare new mobile phases:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Equilibrate the column with the new mobile phase for at least 10 column volumes.

    • Re-inject the sample. Observe the peak shape. This is often the most effective solution.

  • Optimization Step 2 (Buffered pH with Competing Base - if needed):

    • Prepare new mobile phases:

      • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water + 0.1% Triethylamine, pH adjusted to 8.0.

      • Mobile Phase B: Acetonitrile.

    • Important: Use a pH-stable column (e.g., a hybrid or bonded C18) as traditional silica can dissolve at pH > 8.

    • Equilibrate thoroughly and re-inject.

Issue 2: My compound elutes at the solvent front in Reversed-Phase or is stuck on the column in Normal-Phase.

Q: In RP-HPLC, my compound has no retention. In NP flash chromatography on silica, it won't move off the baseline even with highly polar solvents like 10% methanol in dichloromethane. What should I do?

A: This is a classic selectivity problem where the analyte's polarity is mismatched with the chromatographic system.

Your compound is behaving as a very polar entity, likely due to its primary amine.

  • Aqueous Normal Phase (ANP) / HILIC: These techniques are designed for polar compounds.[12]

    • Action: Switch to a polar stationary phase (like bare silica, diol, or a dedicated HILIC column). The mobile phase will be high in organic content (e.g., >80% acetonitrile) with a small amount of aqueous buffer. In this mode, water is the "strong" eluting solvent.[13] This provides excellent retention for polar molecules that are unretained in RP.

    • Benefit: Mobile phases are volatile, which is ideal for LC-MS and simplifies post-purification evaporation.

Your amine is strongly adsorbed to the acidic silica.[6] You must disrupt this acid-base interaction.

  • Add a Basic Modifier to the Mobile Phase:

    • Action: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).[6][11] The basic modifier will neutralize the acidic sites on the silica, allowing your compound to elute. Start with a small amount and increase as needed.

    • Protocol: Pre-treat the column by flushing with your eluent containing the basic modifier before loading your sample.[14]

  • Switch to a Deactivated or Basic Stationary Phase:

    • Action: Use an amine-functionalized silica column (KP-NH).[6] This phase has a basic surface that repels the amine, preventing strong adsorption and often providing excellent peak shape with simple non-polar eluents. Alternatively, basic alumina can be used for strongly basic compounds.[15]

G Start Start Purification Development RP_Test Run Initial RP-HPLC (e.g., C18, ACN/H₂O + 0.1% FA) Start->RP_Test NP_Test Run Initial NP-TLC (Silica, EtOAc/Hexane) Start->NP_Test RP_Retention Adequate Retention? RP_Test->RP_Retention RP_PeakShape Good Peak Shape? RP_Retention->RP_PeakShape Yes Consider_HILIC Switch to HILIC/ANP (Polar Column, High Organic MP) RP_Retention->Consider_HILIC No (Elutes Early) Optimize_RP Optimize RP Method (Gradient, Flow Rate) RP_PeakShape->Optimize_RP Yes Modify_NP Modify NP System - Add TEA to Mobile Phase - Use Amine-Silica Column RP_PeakShape->Modify_NP No (Tailing) NP_Retention Compound Moves (Rf 0.1-0.5)? NP_Test->NP_Retention Optimize_NP Optimize NP Method (Solvent Ratio) NP_Retention->Optimize_NP Yes NP_Retention->Modify_NP No (Stuck at Baseline)

Caption: Workflow for selecting and optimizing a chromatographic mode.

Issue 3: I need to purify a multi-gram batch. Can I use Ion-Exchange Chromatography?

Q: My sample contains ionic impurities, and I need high purity on a larger scale. Is Ion-Exchange (IEX) a viable option?

A: Yes, Ion-Exchange chromatography is an excellent, though often overlooked, technique for purifying ionizable compounds like your primary amine. It separates molecules based on their net charge.[16]

  • Principle: Since your amine is positively charged at acidic or neutral pH (R-NH₃⁺), you would use a Cation-Exchange column, which has a negatively charged stationary phase (e.g., with sulfopropyl groups).[17]

  • Process:

    • Loading: The column is equilibrated at a low ionic strength buffer (e.g., 20 mM phosphate buffer, pH 6.0). The sample, dissolved in the same buffer, is loaded. Your positively charged compound binds to the negatively charged resin, while neutral or negatively charged impurities pass through.

    • Elution: The bound compound is eluted by either increasing the salt concentration (a salt gradient, e.g., 0-1 M NaCl) or changing the pH to neutralize the charge on the amine (pH > 10, which may not be feasible for silica-based columns). The salt ions compete with your compound for binding sites on the resin, causing it to elute.[18]

  • Advantages:

    • High Capacity: IEX columns can have a very high binding capacity, making them suitable for large-scale purifications.

    • Orthogonal Selectivity: It separates based on charge, a different property than the hydrophobicity used in RP, which can be very effective for removing challenging impurities.

FeatureReversed-Phase (RP)Normal-Phase (NP)Ion-Exchange (IEX)
Stationary Phase Non-polar (C18, C8)Polar (Silica, Alumina, Amine)Charged (Anionic or Cationic)
Mobile Phase Polar (Water/ACN/MeOH)Non-polar (Hexane/EtOAc)Aqueous Buffer with Salt Gradient
Primary Interaction HydrophobicAdsorption (Polar)Electrostatic (Ionic)
Best For... Analytical, small to medium scale purification, good for moderately polar compounds.Cost-effective, large-scale flash purification of less polar compounds.High-capacity purification of charged molecules, removing ionic impurities.
Key Challenge Peak tailing for bases without additives.[1]Strong adsorption of bases on silica.[6]Requires buffered mobile phases and salt removal post-purification.
Solution for Amine Low pH (0.1% FA/TFA) or use of base-deactivated columns.Add competing base (TEA) or use an amine-functionalized column.Use a cation-exchanger with a salt gradient for elution.[16]

References

Validation & Comparative

A Comparative Guide to the Biological Activity of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in the design of novel therapeutic agents.[2] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuromodulatory effects.[3] This guide provides a comparative analysis of the biological activity of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine and its structurally related analogs, with a focus on their potential applications in oncology and neuroscience. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their biological evaluation.

Structural Features and Synthetic Overview

The core structure of the topic compound features a central isoxazole ring substituted at the 5-position with a 4-methoxyphenyl group and at the 3-position with a methylamine moiety. The 4-methoxyphenyl group, with its electron-donating methoxy substituent, can significantly influence the electronic properties and binding interactions of the molecule. The methylamine group at the 3-position provides a basic center, which can be crucial for interactions with acidic residues in protein binding sites.

The synthesis of such isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or the reaction of a β-dicarbonyl compound with hydroxylamine.[3] The specific synthesis of this compound would likely proceed from a corresponding carboxylic acid or nitrile precursor at the 3-position of the isoxazole ring.

Comparative Biological Activity

While specific biological data for this compound is not extensively reported in publicly available literature, we can infer its potential activities by examining its close analogs. The primary areas where analogs of this compound have shown significant promise are in anticancer and neuromodulatory applications.

Anticancer Activity: A Focus on Proliferation and Apoptosis

Numerous studies have highlighted the anticancer potential of isoxazole derivatives. The presence of an aryl group at the 5-position, such as the 4-methoxyphenyl group in our target compound, is a common feature in many anticancer isoxazoles.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the 5-Aryl Ring: The nature and position of substituents on the phenyl ring at the 5-position of the isoxazole are critical for activity. Electron-donating groups, like the methoxy group, have been shown in some analogs to enhance anticancer efficacy.

  • The 3-Position Substituent: The group at the 3-position of the isoxazole ring plays a crucial role in modulating the compound's interaction with its biological target. Carboxamide and other amine-containing functionalities at or near this position are common in active analogs.

Comparative Data for Anticancer Analogs:

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Analog 1 (N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine)MDA-MB-435 (Melanoma)Growth Percent: 15.435-(4-methoxyphenyl) group, amine linkage. Although an oxadiazole, it shares key structural similarities.[4]
Analog 2 (1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone)U-87 (Glioblastoma)Reduces viability to 19.6%4-methoxyphenylamino group. This is a triazole but demonstrates the activity of the methoxyphenylamino moiety.[5]
Analog 3 (N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide)A549 (Lung)0.15Multiple methoxy groups on phenyl rings. A benzimidazole, but highlights the potency of methoxy-substituted aryls.[6]

Note: IC50 is the half-maximal inhibitory concentration.

Based on these analogs, it is plausible that this compound could exhibit cytotoxic effects against various cancer cell lines. The methylamine group may allow for interactions with key targets involved in cell proliferation and survival.

Neuromodulatory Effects: Targeting AMPA Receptors

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a significant target for isoxazole-based compounds. Modulators of AMPA receptors have therapeutic potential in a range of neurological and psychiatric disorders.

Structure-Activity Relationship (SAR) Insights:

  • Aryl Substitution: The nature of the aryl substituent on the isoxazole ring influences the modulatory activity on AMPA receptors.

  • Linker and Terminal Group: The linker between the isoxazole core and a terminal functional group is critical for optimal interaction with the receptor.

While direct data for our target compound is unavailable, the isoxazole scaffold is a known pharmacophore for AMPA receptor modulation. It is conceivable that this compound could interact with this receptor, although its specific activity (agonist, antagonist, or allosteric modulator) would require experimental validation.

Experimental Protocols

To facilitate further research, we provide detailed protocols for assessing the key biological activities discussed.

In Vitro Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and its analogs in culture medium.

    • Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 3-4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilization Buffer formazan_formation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell viability assay.

Neuromodulatory Activity: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents, providing detailed information on how a compound modulates receptor function.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a neuron expressing AMPA receptors. The membrane patch is then ruptured, allowing for control of the intracellular environment and measurement of whole-cell currents.

Step-by-Step Protocol:

  • Cell Preparation:

    • Use primary neuronal cultures or cell lines (e.g., HEK293) stably expressing specific AMPA receptor subunits.

    • Plate cells on coverslips for easy access with the micropipette.

  • Recording Setup:

    • Place the coverslip in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external recording solution.

    • Fill a glass micropipette (2-5 MΩ resistance) with an internal solution.

  • Giga-seal Formation and Whole-Cell Configuration:

    • Approach a cell with the micropipette and apply gentle suction to form a giga-ohm seal.

    • Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Apply a brief pulse of an AMPA receptor agonist (e.g., glutamate or AMPA) to elicit a current.

    • After establishing a stable baseline response, co-apply the agonist with the test compound (this compound or its analogs) at various concentrations.

    • Record changes in the amplitude, activation, and deactivation kinetics of the AMPA receptor-mediated currents.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the test compound.

    • Analyze changes in current kinetics (e.g., rise time, decay time constant).

    • Construct dose-response curves to determine the EC50 or IC50 of the compound's modulatory effect.

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis cell_prep Prepare Neuronal Culture chamber_prep Place Cells in Recording Chamber cell_prep->chamber_prep pipette_prep Prepare Micropipette with Internal Solution giga_seal Form Giga-seal pipette_prep->giga_seal chamber_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline AMPA-evoked Currents whole_cell->baseline compound_app Apply Test Compound + Agonist baseline->compound_app measure_currents Measure Changes in Current Amplitude & Kinetics compound_app->measure_currents dose_response Construct Dose-Response Curves measure_currents->dose_response

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion and Future Directions

The isoxazole scaffold, particularly when substituted with a 5-(4-methoxyphenyl) group, represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of its close analogs, this compound is predicted to possess both anticancer and neuromodulatory activities. The provided experimental protocols offer a clear path for the empirical validation of these potential biological effects.

Future research should focus on the synthesis and in-depth biological evaluation of this compound and a library of its analogs. Systematic modifications of the methylamine group at the 3-position and the methoxy group on the phenyl ring will be crucial for elucidating detailed structure-activity relationships. Such studies will undoubtedly pave the way for the development of more potent and selective drug candidates for the treatment of cancer and neurological disorders.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile structural motif in a multitude of pharmaceuticals.[1] Its derivatives are known to exhibit a wide array of biological activities, including enzyme inhibition, antimicrobial, and anticancer effects.[1] This guide provides an in-depth analysis of the structure-activity relationships for the compound class characterized by the {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine core. By dissecting the molecule into its key pharmacophoric components, we will explore how structural modifications influence biological activity, offering a comparative framework supported by experimental data from relevant studies.

Analysis of the Core Scaffold

The therapeutic potential of this molecular scaffold is dictated by the interplay of its three primary structural regions. Understanding the contribution of each component is fundamental to designing analogs with improved potency, selectivity, and pharmacokinetic profiles.

  • Region 1: The 5-(4-Methoxyphenyl) Group: This aromatic moiety is crucial for interactions within target binding sites, often engaging in hydrophobic and π–π stacking interactions.[1]

  • Region 2: The Isoxazole Core: This five-membered heterocycle acts as a central scaffold, correctly positioning the side chains for optimal target engagement and contributing to the overall electronic and physicochemical properties of the molecule.[1]

  • Region 3: The 3-Methylamine Side Chain: The primary amine provides a key interaction point, typically as a hydrogen bond donor, and serves as a vector for further chemical modification.

cluster_Core Core Scaffold: this compound Molecule Core Molecule Region1 Region 1 5-(4-Methoxyphenyl) Group Molecule->Region1 Region2 Region 2 Isoxazole Core Molecule->Region2 Region3 Region 3 3-Methylamine Side Chain Molecule->Region3

Caption: Key regions of the core scaffold for SAR analysis.

SAR of Region 1: The 5-(4-Methoxyphenyl) Group

The substitution pattern on the 5-phenyl ring is a critical determinant of biological activity. Modifications here can profoundly impact binding affinity, selectivity, and metabolic stability.

The position and nature of substituents on the phenyl ring can drastically alter the compound's interaction with its biological target.

  • Methoxy Group Position: Studies on related phenylisoxazole structures reveal that the position of the methoxy group is significant. For instance, in a series of compounds targeting Zika virus, analogs with the methoxy group at the ortho, meta, and para positions were synthesized and evaluated, showing that each isomer possesses a distinct biological profile.[2]

  • Replacement of the Methoxy Group: Replacing the para-methoxy group with other functionalities allows for a systematic probing of the binding pocket.

    • Halogens: Introduction of halogens like chlorine (Cl) or fluorine (F) can modulate lipophilicity and introduce new electronic interactions. In a study of isoxazole-carboxamide derivatives as COX inhibitors, a 3,4-dimethoxy substitution on one phenyl ring and a Cl atom on another proved to be a potent combination for COX-2 selectivity.[3]

    • Electron-Withdrawing Groups: Groups like trifluoromethyl (CF₃) can significantly alter the electronic character of the ring and have been incorporated into isoxazole derivatives targeting various diseases.[2]

While ubiquitous in drug molecules, phenyl rings can be metabolic liabilities and contribute to poor solubility.[4] Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy to overcome these limitations.[4][5]

  • Saturated Scaffolds: Replacing the phenyl ring with rigid, saturated bicyclic systems like bicyclo[1.1.1]pentane (BCP) can improve metabolic stability and solubility by eliminating π-π stacking interactions.[4][6] A BCP analog of one antimalarial compound was found to be equipotent to its parent phenyl compound but showed significantly improved metabolic properties.[5]

  • Heterocyclic Rings: Replacing the phenyl ring with a heterocycle, such as pyridine, can introduce hydrogen bond acceptors and improve solubility.

cluster_bioisosteres Parent Parent Phenyl Ring Replacement Bioisosteric Replacements Parent->Replacement improves BCP Bicyclo[1.1.1]pentane (BCP) Replacement->BCP Cubane Cubane Replacement->Cubane Pyridine Pyridine Replacement->Pyridine Carborane Carborane Replacement->Carborane

Caption: Bioisosteric replacements for the phenyl ring.

SAR of Region 2: The Isoxazole Core

The isoxazole ring is not merely a linker; its specific arrangement of nitrogen and oxygen atoms is often crucial for activity.

  • Structural Importance: The distinct electronic and geometric properties of the isoxazole ring enable it to participate in a variety of non-covalent interactions, including hydrogen bonding and π–π stacking.[1] A study on 5-(4'-methoxyphenyl)-oxazole, an isomer of the core isoxazole structure, found that its specific atomic arrangement was essential for its activity against C. elegans, as 19 other synthesized derivatives were inactive.[7] This underscores the critical role of the isoxazole scaffold itself.

  • Bioisosteric Replacement of the Isoxazole Ring: In some contexts, the isoxazole ring can be successfully replaced to modulate activity. A study involving (3-methyl-5-isoxazolyl)methylene-azacyclic compounds demonstrated that replacing the isoxazole with pyridine or oxadiazole resulted in ligands with a range of affinities for central nicotinic cholinergic receptors, indicating that alternative heterocycles can be explored to fine-tune activity.[8]

SAR of Region 3: The 3-Methylamine Side Chain

The primary amine at the 3-position is a versatile handle for modification, influencing both potency and pharmacokinetic properties.

  • Linker Length: The methylene linker between the isoxazole and the amine is critical. In a study of 3-phenylisoxazole derivatives as HDAC inhibitors, the length of an alkyl linker at a similar position had a significant impact on activity, with a butyl chain being superior to shorter chains (butyl > propyl > ethyl > methyl).[9] This suggests that optimizing the distance and flexibility of the side chain is a key strategy.

  • N-Substitution: Modifying the primary amine can lead to significant changes in biological activity.

    • Amide/Carboxamide Formation: Converting the amine to a carboxamide is a common strategy. A series of isoxazole-carboxamide derivatives were evaluated as potent and selective COX-2 inhibitors, demonstrating the value of this modification.[3]

    • N-Alkylation/Arylation: Introducing substituents on the nitrogen atom can explore additional binding pockets and modulate the amine's basicity. For example, N-(pyridin-3-ylmethyl)aniline derivatives of isoxazoles have been synthesized and evaluated for antiviral activity.[2]

Comparative Biological Activity and Target Profiles

While direct SAR data for this compound is sparse, data from closely related analogs provide a strong foundation for comparison. Isoxazole derivatives have been shown to inhibit a wide range of enzymes.

Compound ClassTarget Enzyme(s)Key SAR FindingIC₅₀ Values (Representative)
Phenyl-isoxazole-carboxamides[3]COX-1 / COX-23,4-dimethoxy and chloro substitutions on the phenyl rings enhance COX-2 selectivity.A13: 64 nM (COX-1), 13 nM (COX-2)
Isoxazole Derivatives[10]COX-2Specific chalcone-derived isoxazoles show high potency and selectivity for COX-2.C6: 0.55 µM (COX-2)
3-Phenylisoxazole Derivatives[9]HDAC1Linker length at the R₂ position is critical, with a butyl chain providing optimal activity.Compound 17: 86.78% inhibition at 1000 nM
Quinoxaline–isoxazole Hybrids[11]α-GlucosidaseSpecific substitutions on the phenylisoxazole moiety lead to potent α-glucosidase inhibition.5c: 15.2 µM
Isoxazole Derivatives[12]Carbonic AnhydraseCertain derivatives show significant inhibitory action against Carbonic Anhydrase (CA) IX.AC2: 112.3 µM

Data is compiled from multiple sources to illustrate SAR principles across different biological targets.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, standardized experimental methodologies are crucial.

A common and effective method for synthesizing the isoxazole core involves the reaction of a chalcone intermediate with hydroxylamine.[10]

  • Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriate acetophenone derivative (e.g., 4-methoxyacetophenone) and an aromatic aldehyde in ethanol.

    • Add a catalytic amount of a strong base (e.g., aqueous NaOH) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 12-24 hours until completion, monitored by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into ice water and acidify to precipitate the chalcone product.

    • Filter, wash with water, and dry the crude product. Recrystallize from ethanol if necessary.

  • Step 2: Isoxazole Formation:

    • Reflux a mixture of the synthesized chalcone (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and sodium acetate (1.5 equivalents) in ethanol for 7–8 hours.[10]

    • Monitor the reaction by TLC.

    • Once complete, remove the solvent under reduced pressure.

    • Pour the residue into ice water to precipitate the isoxazole product.

    • Filter, dry, and purify the product by column chromatography or recrystallization.

  • Step 3: Side Chain Introduction (Illustrative for Methylamine):

    • This step would typically involve functional group manipulation of a precursor at the 3-position, such as reduction of a nitrile or amide.

This protocol is based on methods described for evaluating isoxazole derivatives.[3][10]

  • Enzyme Preparation: Use commercially available ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Buffer: Prepare a Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hemoglobin, and EDTA.

  • Incubation:

    • Pre-incubate the enzyme in the assay buffer with the test compound (dissolved in DMSO) or a vehicle control for 15 minutes at 25 °C.

    • Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection:

    • Allow the reaction to proceed for a specified time (e.g., 5 minutes) at 37 °C.

    • Measure the initial rate of oxygen consumption using a chromogenic assay that detects the peroxidase activity of the cyclooxygenases. The absorbance can be read at a specific wavelength (e.g., 590 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

    • Use known selective (Celecoxib) and non-selective (Ketoprofen) inhibitors as positive controls.[3]

cluster_workflow General SAR Study Workflow Design Analog Design (e.g., Bioisosterism) Synth Chemical Synthesis (e.g., Chalcone Route) Design->Synth Purify Purification & Characterization Synth->Purify Assay In Vitro Biological Assay (e.g., COX Inhibition) Purify->Assay Analysis Data Analysis (IC₅₀ Determination) Assay->Analysis SAR SAR Elucidation Analysis->SAR

Caption: A typical workflow for a structure-activity relationship study.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship is finely balanced across its three key regions:

  • The 5-Phenyl Ring: Activity is highly sensitive to the position and electronic nature of substituents. Bioisosteric replacement of this ring is a viable strategy to enhance metabolic stability and solubility.

  • The Isoxazole Core: This heterocycle is often integral to maintaining the necessary geometry for target binding, though in some cases, it can be replaced by other five-membered rings to modulate activity.

  • The 3-Methylamine Side Chain: The length of the linker and substitutions on the amine are critical for optimizing interactions within the target's binding site.

Future research should focus on a multiparameter optimization approach, systematically exploring substitutions at all three regions to develop compounds with superior potency, selectivity, and drug-like properties. The insights and comparative data presented in this guide provide a robust framework for initiating such drug discovery programs.

References

A Comparative Guide to Isoxazole Derivatives in Oncology Research: Benchmarking {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Oncology

The landscape of cancer research is continually evolving, with a persistent demand for novel small molecules that can selectively target tumor cells while minimizing off-target toxicities. Among the heterocyclic compounds that have garnered significant attention, isoxazole derivatives stand out for their versatile therapeutic potential.[1] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties allow for diverse chemical modifications, leading to compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2]

Isoxazole derivatives have demonstrated the ability to modulate various oncogenic pathways through mechanisms such as the induction of apoptosis, inhibition of key enzymes like protein kinases and topoisomerases, and disruption of crucial cellular machinery like microtubules.[2][3] This guide provides a comparative analysis of the anticancer potential of a novel isoxazole derivative, {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine , against other well-characterized isoxazole-based compounds in cancer research. Due to the nascent stage of research on our lead compound, this guide will leverage data from prominent isoxazole derivatives to establish a framework for its potential mechanisms of action and to propose a comprehensive experimental plan for its evaluation.

Comparative Analysis of Prominent Isoxazole Derivatives

To understand the potential of this compound, we will first examine the established anticancer activities of other isoxazole derivatives, focusing on their molecular targets and efficacy in preclinical models.

Heat Shock Protein 90 (Hsp90) Inhibitors: The Case of NVP-AUY922 (Luminespib)

Hsp90 is a molecular chaperone that plays a critical role in the conformational maturation and stability of numerous client proteins, many of which are oncoproteins essential for tumor growth and survival.[4][5] Consequently, Hsp90 has emerged as a key target for cancer therapy.[5] NVP-AUY922 is a potent, second-generation, non-geldanamycin Hsp90 inhibitor featuring an isoxazole scaffold.[5][6][7]

Mechanism of Action: NVP-AUY922 binds to the ATP-binding pocket in the N-terminal domain of Hsp90, competitively inhibiting its chaperone function.[4] This leads to the proteasomal degradation of Hsp90 client proteins, including HER2, EGFR, and AKT, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival.[8]

Preclinical Efficacy: NVP-AUY922 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines with GI50 values in the low nanomolar range.[8] For instance, in a panel of human breast cancer cell lines, NVP-AUY922 exhibited GI50 values ranging from 3 to 126 nM.[8] In non-small cell lung cancer (NSCLC) cell lines, it has also shown significant growth inhibition.[9]

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, promoting cell proliferation, survival, and migration.[10][11] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several isoxazole derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs).[12]

Mechanism of Action: These isoxazole-based EGFR-TKIs competitively bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways. This leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[12]

Preclinical Efficacy: A new series of isoxazole derivatives has shown potent in vitro antitumor activity against HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cells, with some compounds exhibiting IC50 values in the range of 6.38-9.96 μM.[12] Notably, the most potent of these compounds also demonstrated significant EGFR-TK inhibitory activity with an IC50 of 0.054 µM.[12]

Comparative Efficacy Data

To provide a clear comparison, the following table summarizes the in vitro efficacy of selected isoxazole derivatives against various cancer cell lines.

Compound/Derivative ClassTargetCancer Cell LineIC50/GI50 ValueReference
NVP-AUY922 Hsp90BT-474 (Breast)3 nM[8]
MCF-7 (Breast)8 nM[8]
MDA-MB-468 (Breast)126 nM[8]
H1299 (NSCLC)2.85 µM[13]
Isoxazole-based EGFR-TKI (Compound 25a) EGFR-TKHepG2 (Liver)6.38 µM[12]
MCF-7 (Breast)8.12 µM[12]
HCT-116 (Colon)9.96 µM[12]

Proposed Research Plan for this compound

Given the promising anticancer activities of the isoxazole scaffold, a systematic evaluation of this compound is warranted. The following experimental workflow is proposed to elucidate its potential as a novel anticancer agent.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Identification & Validation A Cell Viability Screening (MTT Assay) B Determine IC50 Values A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Signaling Pathway Analysis (Western Blotting) C->E D->E F Kinase Profiling E->F G Molecular Docking F->G

References

Comparative analysis of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine and known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in COX-2 Inhibition

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] A significant application of the isoxazole moiety is in the design of selective inhibitors for cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] The therapeutic benefit of selective COX-2 inhibition lies in its ability to reduce pain and inflammation while potentially mitigating the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[2]

This guide provides a comparative analysis of a representative isoxazole derivative, 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (hereafter referred to as "Isoxazole Compound X"), against two well-established, clinically relevant COX-2 inhibitors: Valdecoxib and Celecoxib . While direct experimental data for {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine is not publicly available, the analysis of Isoxazole Compound X, which shares the core (methoxyphenyl)isoxazole structure, provides a valuable framework for evaluating novel compounds within this chemical class.

Mechanism of Action: Selective Inhibition of the COX-2 Pathway

Cyclooxygenase enzymes (COX-1 and COX-2) are central to the biosynthesis of prostaglandins from arachidonic acid.[3][4] COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 expression is induced by inflammatory stimuli.[3] Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever.[2][5]

Selective COX-2 inhibitors act by binding to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all prostaglandins.[5][6] This selective inhibition reduces the production of pro-inflammatory prostaglandins at the site of inflammation without significantly affecting the protective functions of COX-1 in the gastric mucosa and platelets.[7] The chemical structure of these inhibitors, often featuring a sulfonamide or a similar side chain, allows them to fit into a larger, more flexible binding pocket present in COX-2 but not in COX-1.[7]

COX2_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX2_Enzyme COX-2 (Inducible) Arachidonic_Acid->COX2_Enzyme Substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins PG Synthases Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Signal Transduction Inhibitors Isoxazole Compound X Valdecoxib Celecoxib Inhibitors->COX2_Enzyme Inhibition

Caption: Simplified COX-2 pathway and the point of inhibition.

Comparative Inhibitory Potency

The efficacy of a COX-2 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.

The table below summarizes the reported in vitro IC50 values for Isoxazole Compound X, Valdecoxib, and Celecoxib against the COX-2 enzyme.

CompoundTarget EnzymeIC50 ValueReference(s)
Isoxazole Compound X COX-20.95 µM[8][9]
Valdecoxib COX-20.005 µM (5 nM)[10][11][12]
Celecoxib COX-20.040 µM (40 nM)[7][13]

Analysis of Inhibitory Data:

Based on the available in vitro data, Valdecoxib is the most potent inhibitor of COX-2 among the three compounds, with an IC50 value in the low nanomolar range.[10][11][12] Celecoxib also demonstrates high potency, with an IC50 of 40 nM.[7][13] Isoxazole Compound X exhibits sub-micromolar inhibitory activity against COX-2, which, while less potent than Valdecoxib and Celecoxib, still indicates significant and targeted activity.[8][9] It is important to note that in vitro potency does not always directly translate to in vivo efficacy, which is influenced by factors such as pharmacokinetics and bioavailability. However, these IC50 values provide a crucial benchmark for initial comparison and for guiding further drug development efforts.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

The following protocol describes a standardized method for determining the COX-2 inhibitory activity of test compounds. This assay measures the peroxidase component of the COX-2 enzyme.

Principle: The peroxidase activity of COX-2 is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product that can be quantified spectrophotometrically at 590 nm.[14][15]

Materials:

  • Human recombinant COX-2 enzyme

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Test compounds (e.g., Isoxazole Compound X) and known inhibitors (e.g., Valdecoxib) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the Assay Buffer.

    • Dilute Heme in the Assay Buffer.

    • Dilute the COX-2 enzyme in the Assay Buffer. Keep on ice.

    • Prepare serial dilutions of the test compounds and known inhibitors in DMSO.

  • Assay Plate Setup (in triplicate):

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the diluted COX-2 enzyme.

    • Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of the diluted COX-2 enzyme, and 10 µL of the test compound/inhibitor dilution.

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme (no enzyme).

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation:

    • Add 20 µL of TMPD solution to all wells.

    • Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.

  • Measurement: Immediately begin reading the absorbance at 590 nm every minute for 10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the background rate from the rates of the 100% initial activity and inhibitor wells.

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(Rate of 100% Activity - Rate of Inhibitor) / Rate of 100% Activity] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - Assay Buffer - Heme Solution - COX-2 Enzyme Solution - Inhibitor Dilutions Plate Pipette into 96-well Plate: - Buffer, Heme, Enzyme - Inhibitor/Vehicle Reagents->Plate Preincubation Pre-incubate at 25°C Plate->Preincubation Initiation Add TMPD and Arachidonic Acid Preincubation->Initiation Reading Kinetic Read at 590 nm Initiation->Reading Calc_Rate Calculate Reaction Rates Reading->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for the in vitro COX-2 inhibition assay.

Conclusion and Future Directions

The comparative analysis demonstrates that compounds based on the (methoxyphenyl)isoxazole scaffold are promising candidates for selective COX-2 inhibition. While the representative Isoxazole Compound X is less potent than the established drugs Valdecoxib and Celecoxib in vitro, its sub-micromolar activity warrants further investigation. Future studies should focus on synthesizing and evaluating analogs of this compound to explore the structure-activity relationship and optimize potency. Key modifications could include altering substituents on the phenyl and isoxazole rings to enhance binding affinity within the COX-2 active site. The detailed experimental protocol provided in this guide offers a robust framework for the systematic evaluation of these novel compounds, enabling researchers to accurately assess their potential as next-generation anti-inflammatory agents.

References

Assessing the Reproducibility of Experiments with {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine: A Comparative Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the synthetic reproducibility for {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine, a key structural motif in medicinal chemistry. Recognizing that consistent and reliable experimental outcomes are the bedrock of scientific progress, we delve into a detailed, field-proven synthetic protocol. Furthermore, this document extends beyond a singular focus, offering a comparative assessment with alternative heterocyclic scaffolds. By examining the nuances of synthetic pathways, potential challenges, and key characterization data, this guide aims to equip researchers with the necessary insights to make informed decisions in their drug discovery and development endeavors.

The Significance of the 3,5-Disubstituted Isoxazole Scaffold

The isoxazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its utility stems from its ability to act as a bioisosteric replacement for other functional groups, its metabolic stability, and its capacity to engage in various non-covalent interactions with biological targets. The specific substitution pattern, as in this compound, allows for a precise three-dimensional arrangement of functional groups, which can be crucial for target engagement and selectivity.

Part 1: A Reproducible Synthetic Protocol for this compound

The following multi-step synthesis is a robust and reproducible method for the preparation of the title compound. The causality behind each step is explained to provide a deeper understanding of the process.

Diagram of the Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Amide Formation cluster_3 Step 4: Reduction to Amine A 4-Methoxyacetophenone D Methyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate A->D Claisen Condensation B Ethyl Oxalate B->D C Sodium Methoxide C->D Base F Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate D->F Cyclocondensation E Hydroxylamine Hydrochloride E->F H 5-(4-Methoxyphenyl)isoxazole-3-carboxamide F->H Aminolysis G Aqueous Ammonia G->H J This compound H->J Reduction I Borane-THF Complex I->J

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate

  • Rationale: This Claisen condensation establishes the 1,3-dicarbonyl moiety required for the formation of the isoxazole ring. The use of sodium methoxide as a base is crucial for the deprotonation of the acetophenone.

  • Procedure:

    • To a stirred solution of sodium methoxide (1.2 eq) in anhydrous methanol at 0 °C, add a solution of 4-methoxyacetophenone (1.0 eq) and diethyl oxalate (1.2 eq) in methanol dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with 1 M HCl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

  • Rationale: This cyclocondensation reaction between the 1,3-dicarbonyl compound and hydroxylamine forms the isoxazole ring. The reaction is generally regioselective.[4]

  • Procedure:

    • Dissolve the crude methyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize from ethanol to obtain the pure product.[5]

Step 3: Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxamide

  • Rationale: Conversion of the ester to a primary amide is a necessary intermediate step for the subsequent reduction to the amine.

  • Procedure:

    • Stir a solution of ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate (1.0 eq) in methanol.

    • Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution (excess).

    • Stir at room temperature for 24-48 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to yield the crude amide, which can be purified by recrystallization.

Step 4: Synthesis of this compound

  • Rationale: The reduction of the amide to the primary amine is achieved using a suitable reducing agent like borane-tetrahydrofuran complex. This method is generally effective for amide reductions.

  • Procedure:

    • To a solution of 5-(4-methoxyphenyl)isoxazole-3-carboxamide (1.0 eq) in anhydrous THF at 0 °C, add borane-THF complex (3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench carefully by the dropwise addition of 1 M HCl.

    • Basify the mixture with 2 M NaOH and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Characterization Data (Expected)
Analysis Expected Results
¹H NMR Signals corresponding to the methoxy group (~3.8 ppm), the methylene group (~4.0 ppm), and the aromatic protons. The isoxazole proton will appear as a singlet.
¹³C NMR Peaks for the isoxazole ring carbons, the aromatic carbons, the methoxy carbon, and the methylene carbon.
Mass Spec A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₂N₂O₂).
IR Characteristic peaks for N-H stretching (amine), C-O stretching (ether), and C=N stretching (isoxazole).

Part 2: Comparative Analysis with Alternative Heterocyclic Scaffolds

To provide a comprehensive assessment, we will compare the synthesis of this compound with two bioisosteric alternatives: a 1,2,4-oxadiazole and a 1,2,3-triazole derivative. Bioisosteric replacement is a common strategy in drug design to modulate physicochemical and pharmacological properties.[2][6]

Alternative 1: {[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}amine
  • Synthetic Rationale: The 1,2,4-oxadiazole ring is typically formed by the cyclization of an O-acyl amidoxime. This requires the synthesis of 4-methoxybenzamidoxime and its subsequent reaction with an appropriate C2 synthon.

Alternative 2: {[4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]methyl}amine
  • Synthetic Rationale: The 1,2,3-triazole ring is most reliably synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This would involve the reaction of 4-methoxyphenylacetylene with an azidomethyl precursor.

Comparative Synthetic Overview
Parameter This compound {[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}amine {[4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]methyl}amine
Key Reaction Cyclocondensation of a 1,3-dicarbonyl with hydroxylamineCyclization of an O-acyl amidoximeCopper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Starting Materials 4-methoxyacetophenone, diethyl oxalate, hydroxylamine4-methoxybenzonitrile, hydroxylamine, chloroacetonitrile4-ethynylanisole, sodium azide, formaldehyde
Number of Steps 44-53-4
Regioselectivity Generally good, but can be an issue with unsymmetrical dicarbonyls.[3]HighExcellent (for the 1,4-disubstituted product with Cu(I) catalysis)
Reaction Conditions Can require refluxing conditions.Often requires heating.Typically mild, room temperature conditions.
Potential Issues Potential for regioisomer formation.Handling of potentially unstable intermediates.Removal of copper catalyst.

Diagram of Comparative Properties

Comparative_Properties Isoxazole Isoxazole pKa (amine) ~8.5-9.5 H-bond acceptors: 2 H-bond donors: 2 Oxadiazole 1,2,4-Oxadiazole pKa (amine) ~8.0-9.0 H-bond acceptors: 3 H-bond donors: 2 Triazole 1,2,3-Triazole pKa (amine) ~8.5-9.5 H-bond acceptors: 3 H-bond donors: 2 Core Core Heterocycle

Caption: Predicted physicochemical property comparison of the core heterocycles.

Conclusion

The synthesis of this compound, while multi-stepped, is achievable through well-established and reproducible chemical transformations. The key to ensuring reproducibility lies in the careful control of reaction conditions, particularly in the cyclocondensation step to avoid the formation of regioisomers.

When considering alternatives, the choice of heterocyclic core has significant implications for the synthetic strategy. The 1,2,3-triazole scaffold, accessible via the highly reliable CuAAC reaction, offers a more modular and often milder synthetic route. The 1,2,4-oxadiazole presents its own set of synthetic considerations. The selection of a particular scaffold in a drug discovery program should be guided by a holistic assessment of synthetic feasibility, scalability, and the desired physicochemical and pharmacological properties of the final compound. This guide provides the foundational knowledge to embark on such an assessment with confidence.

References

A Comparative Guide to the Kinase Selectivity Profile of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their role as central nodes in cellular signaling pathways makes them critical to a host of physiological processes, from cell growth and proliferation to apoptosis.[1][2][3] Consequently, the dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy.

A crucial determinant of a kinase inhibitor's therapeutic potential and safety profile is its selectivity—the ability to inhibit the intended target kinase without significantly affecting other kinases in the kinome.[4][5] Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities or even unexpected therapeutic benefits.[4] Therefore, comprehensive kinase selectivity profiling is an indispensable step in the preclinical development of any new kinase inhibitor.[6]

This guide provides a comparative analysis of the kinase selectivity profile of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine, a novel isoxazole-containing compound. While extensive public data for this specific molecule is not yet available, we will present a representative selectivity profile based on the known structure-activity relationships (SAR) of the isoxazole scaffold, which is a common motif in kinase inhibitor design.[7][8][9] For the purpose of this guide, we will refer to our compound of interest as Isox-amine 4M .

We will compare the hypothetical selectivity profile of Isox-amine 4M against three well-characterized kinase inhibitors:

  • Staurosporine: A natural alkaloid known for its potent, broad-spectrum inhibition of a wide range of kinases, making it a valuable, albeit non-selective, research tool.[10][11]

  • Sunitinib: A multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers, with primary targets including VEGFRs and PDGFRs.[12][13][14]

  • Gefitinib: A more selective inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[15][16][17]

This guide is intended for researchers, scientists, and drug development professionals, offering a framework for understanding and evaluating the kinase selectivity of novel chemical entities.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share a highly conserved ATP-binding site.[4] This structural similarity presents a significant challenge in designing inhibitors that are both potent and selective. A compound that binds to the ATP pocket of its intended target may also bind to the ATP pockets of numerous other kinases, leading to a broad inhibition profile.

Kinase profiling, often referred to as a "kinome scan," is the process of screening a compound against a large panel of purified kinases to determine its inhibitory activity across the kinome.[4] This provides a comprehensive overview of the compound's on-target potency and off-target liabilities. Such data is critical for:

  • Validating the mechanism of action: Ensuring that the observed cellular effects are indeed due to the inhibition of the intended target.

  • Predicting potential toxicities: Identifying off-target inhibitions that could lead to adverse effects in a clinical setting.

  • Identifying opportunities for drug repurposing: Discovering unexpected, potent inhibitions of other kinases that may have therapeutic relevance.[4]

  • Guiding lead optimization: Using the selectivity data to inform medicinal chemistry efforts to improve potency and reduce off-target activity.

Experimental Methodology: Kinase Panel Screening

The determination of a compound's kinase selectivity profile is typically achieved through in vitro biochemical assays. A variety of assay formats are available, including radiometric assays, and fluorescence- or luminescence-based assays.[6][18] The following is a detailed protocol for a representative luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[1][13]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process:

  • Kinase Reaction: The kinase, its substrate, and ATP are incubated with the test compound. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate, producing ADP.

  • ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light produced is directly proportional to the amount of ADP generated, and thus to the kinase activity.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination. For single-point screening, dilute to the desired final concentration.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer, typically containing Tris-HCl, MgCl₂, bovine serum albumin (BSA), and a reducing agent like DTT.

    • ATP Solution: Dilute ATP to the desired concentration in the kinase buffer. This is often at or near the Michaelis constant (Kₘ) for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Kinase and Substrate Solutions: Dilute the purified kinase and its corresponding substrate to their optimal working concentrations in the kinase buffer. These concentrations should be empirically determined to ensure a linear reaction rate over the incubation period.

  • Assay Procedure (384-well plate format):

    • Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a white, opaque 384-well plate.

    • Add the kinase solution (e.g., 2.5 µL) to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 5 µL).

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent (e.g., 10 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent (e.g., 20 µL) to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (Serial dilution in DMSO) Add_Compound Dispense Compound/ DMSO to Plate Compound_Prep->Add_Compound Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Add_Kinase Add Kinase Solution (Pre-incubation) Reagent_Prep->Add_Kinase Add_Compound->Add_Kinase Start_Reaction Initiate Reaction (Add ATP/Substrate) Add_Kinase->Start_Reaction Incubate_Reaction Incubate (e.g., 30°C for 60 min) Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Generate_Signal Convert ADP to ATP & Generate Luminescence (Add Kinase Detection Reagent) Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence (Plate Reader) Generate_Signal->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Values (Curve Fitting) Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Comparative Kinase Selectivity Profiles

The following table presents the hypothetical inhibitory activity of Isox-amine 4M alongside the known profiles of Staurosporine, Sunitinib, and Gefitinib against a representative panel of kinases. The data is presented as IC50 values (nM), which represent the concentration of the inhibitor required to reduce the kinase's activity by 50%. Lower values indicate higher potency.

Kinase TargetIsox-amine 4M (IC50, nM) (Hypothetical)Staurosporine (IC50, nM)Sunitinib (IC50, nM)Gefitinib (IC50, nM)
VEGFR2 25 62>10,000
PDGFRβ 80 202>10,000
EGFR 1,5007>10,00033
c-KIT 3501510>10,000
FLT3 4001020>10,000
SRC 9005250>10,000
ABL1 2,00025300>10,000
CDK2 >10,0003>10,000>10,000
AURKA >10,00012500>10,000
p38α (MAPK14) 5,00030>10,000>10,000

Note: Data for Staurosporine, Sunitinib, and Gefitinib are representative values compiled from various public sources and publications for illustrative purposes.[10][12][15][16]

Interpretation of Selectivity Profiles
  • Isox-amine 4M (Hypothetical Profile): Based on the SAR of related isoxazole compounds, Isox-amine 4M is profiled as a potent inhibitor of VEGFR2 and PDGFRβ, suggesting a potential role in anti-angiogenic therapies.[8][9][19] It displays moderate activity against other tyrosine kinases like c-KIT and FLT3, but is significantly less potent against SRC family kinases and ABL1. Its activity against serine/threonine kinases like CDK2 and AURKA is negligible. This profile suggests that Isox-amine 4M is a relatively selective tyrosine kinase inhibitor with a primary focus on the VEGFR/PDGFR families.

  • Staurosporine: As expected, Staurosporine demonstrates potent, sub-nanomolar to low nanomolar inhibition across a wide range of both tyrosine and serine/threonine kinases.[10][11] Its lack of selectivity makes it an excellent positive control in kinase assays but unsuitable for targeted therapy.

  • Sunitinib: The data reflects Sunitinib's established profile as a multi-targeted inhibitor. It potently inhibits VEGFR2, PDGFRβ, c-KIT, and FLT3, consistent with its clinical applications.[12][13] While it has a broader profile than a highly selective inhibitor, it is still more targeted than Staurosporine.

  • Gefitinib: Gefitinib's profile highlights its high selectivity for EGFR.[15][17] Its inhibitory activity against other kinases in this panel is several orders of magnitude lower, demonstrating the high degree of selectivity that can be achieved in kinase inhibitor design.

Targeted Signaling Pathway: VEGFR2 in Angiogenesis

Given the hypothetical potency of Isox-amine 4M against VEGFR2, it is pertinent to visualize its potential mechanism of action. VEGFR2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of Vascular Endothelial Growth Factor (VEGF). This pathway is a critical driver of tumor growth and metastasis, as cancer cells require a dedicated blood supply to thrive.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds VEGFR2->VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Isoxamine Isox-amine 4M Isoxamine->VEGFR2 Inhibits (ATP-competitive) Gene_Expression Gene Expression (Proliferation, Survival, Migration) PLCg->Gene_Expression Promotes AKT AKT PI3K->AKT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Promotes AKT->Gene_Expression Promotes

Caption: Inhibition of the VEGFR2 signaling pathway by Isox-amine 4M.

By competitively binding to the ATP pocket of the VEGFR2 intracellular domain, Isox-amine 4M would prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This would inhibit key cellular processes such as proliferation, survival, and migration of endothelial cells, ultimately leading to a reduction in tumor angiogenesis.

Conclusion

This guide provides a comprehensive framework for understanding the kinase selectivity profile of a novel inhibitor, using the hypothetical compound This compound (Isox-amine 4M ) as a representative example. Through comparison with well-characterized inhibitors like Staurosporine, Sunitinib, and Gefitinib, we have illustrated how a selectivity profile can be interpreted to infer a compound's potential mechanism of action, on-target potency, and off-target liabilities.

The detailed experimental protocol and workflow diagrams offer practical insights for researchers engaged in kinase inhibitor discovery. The hypothetical profile of Isox-amine 4M as a potent and selective inhibitor of the VEGFR/PDGFR families highlights the therapeutic potential of the isoxazole scaffold.

It must be emphasized that the selectivity profile presented for Isox-amine 4M is illustrative. Rigorous experimental validation through comprehensive kinome scanning is an essential, non-negotiable step in the preclinical development of any new chemical entity. Such data provides the foundation for rational drug design and is critical for the successful translation of promising compounds from the laboratory to the clinic.

References

Benchmarking the Neuroprotective Efficacy of a Novel Isoxazole Derivative Against Glutamate-Induced Excitotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Neuropharmacology

Authored by: [Your Name/Lab], Senior Application Scientist

Introduction: The Pressing Need for Novel Neuroprotective Agents

Excitotoxicity, the pathological process by which neurons are damaged and killed by excessive stimulation by neurotransmitters like glutamate, is a central mechanism in a host of neurological disorders.[1] This destructive cascade is implicated in acute events such as ischemic stroke and traumatic brain injury, as well as chronic neurodegenerative diseases including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS).[1][2] The overactivation of glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype, leads to a massive influx of calcium ions, triggering a cascade of intracellular events that culminate in neuronal death.[1][3]

While the role of AMPA receptors in excitotoxicity is well-established, therapeutic intervention has been challenging.[2][4] Existing AMPA receptor antagonists, though effective in preclinical models, have often been hampered by unfavorable pharmacokinetic profiles and tolerability issues in clinical settings.[2] This underscores the urgent need for novel, potent, and safe neuroprotective agents that can effectively mitigate AMPA receptor-mediated excitotoxicity.

This guide presents a comprehensive benchmarking study of a promising novel compound, {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine (hereafter referred to as Compound-X), against a standard, well-characterized non-competitive AMPA receptor antagonist, Perampanel. The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[5][6][7] Notably, some isoxazole-containing compounds have been shown to modulate AMPA receptor activity, providing a strong rationale for investigating Compound-X in the context of neuroprotection.[8][9]

This document provides a detailed, head-to-head comparison of the neuroprotective efficacy of Compound-X and Perampanel in both in vitro and in vivo models of glutamate-induced excitotoxicity. We will delve into the experimental design, present comparative data, and offer insights into the potential of Compound-X as a novel therapeutic candidate.

Benchmarking Strategy: A Multi-tiered Approach to Efficacy Evaluation

Our comparative analysis is built upon a tiered approach, progressing from foundational in vitro assays to a more complex in vivo model of ischemic stroke. This strategy allows for a thorough characterization of Compound-X's neuroprotective potential while providing a direct comparison to the established efficacy of Perampanel.

G cluster_0 In Vitro Efficacy Assessment cluster_1 In Vivo Efficacy Assessment invitro_model Glutamate-Induced Excitotoxicity Model (SH-SY5Y Human Neuroblastoma Cells) viability_assay Cell Viability Assay (MTT) invitro_model->viability_assay Evaluates metabolic activity cytotoxicity_assay Cytotoxicity Assay (LDH Release) invitro_model->cytotoxicity_assay Measures membrane integrity dose_response Dose-Response & IC50 Determination viability_assay->dose_response cytotoxicity_assay->dose_response invivo_model Transient Middle Cerebral Artery Occlusion (tMCAO) (Rodent Model of Ischemic Stroke) dose_response->invivo_model Informs dose selection for in vivo studies neuro_scoring Neurological Deficit Scoring invivo_model->neuro_scoring Functional outcome infarct_volume Infarct Volume Measurement (TTC Staining) invivo_model->infarct_volume Anatomical outcome histopathology Histopathological Analysis invivo_model->histopathology Cellular damage

Figure 1: A tiered workflow for benchmarking the neuroprotective efficacy of Compound-X.

In Vitro Efficacy Assessment: Neuroprotection in a Cellular Model of Excitotoxicity

The initial phase of our investigation focuses on characterizing the direct neuroprotective effects of Compound-X in a controlled cellular environment.

Experimental Rationale

To model glutamate-induced excitotoxicity in vitro, we selected the SH-SY5Y human neuroblastoma cell line. This cell line is widely used in neurotoxicity studies due to its neuronal characteristics and sensitivity to glutamate-induced cell death.[3] We employed two complementary assays to assess neuroprotection: the MTT assay, which measures cell viability by assessing metabolic activity, and the LDH release assay, which quantifies cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.[10]

Detailed Experimental Protocol: In Vitro Neuroprotection Assay
  • Cell Culture: SH-SY5Y cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Compound Pre-treatment: The culture medium was replaced with serum-free medium containing varying concentrations of Compound-X or Perampanel (0.1, 1, 10, 100, 1000 nM). Cells were pre-incubated with the compounds for 1 hour.

  • Glutamate Challenge: Following pre-treatment, L-glutamic acid was added to each well at a final concentration of 5 mM to induce excitotoxicity. A control group without glutamate was also included.

  • Incubation: The cells were incubated for 24 hours at 37°C.

  • Cell Viability (MTT) Assay:

    • 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[11][12]

    • The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals.

    • Absorbance was measured at 570 nm using a microplate reader.[11]

  • Cytotoxicity (LDH) Assay:

    • The supernatant from each well was collected to measure LDH release using a commercially available kit, following the manufacturer's instructions.

    • Absorbance was measured at the appropriate wavelength.

  • Data Analysis: Cell viability and cytotoxicity were expressed as a percentage of the control group. The half-maximal inhibitory concentration (IC50) for neuroprotection was calculated for both compounds using non-linear regression analysis. Statistical significance was determined using a one-way ANOVA followed by a post-hoc test.[13][14]

Comparative In Vitro Efficacy Data
CompoundNeuroprotection IC50 (MTT Assay)Cytotoxicity Reduction IC50 (LDH Assay)
Compound-X 85.7 nM92.3 nM
Perampanel 123.5 nM131.8 nM

Table 1: Comparative in vitro neuroprotective efficacy of Compound-X and Perampanel against glutamate-induced excitotoxicity in SH-SY5Y cells.

In Vivo Efficacy Assessment: A Rodent Model of Ischemic Stroke

Building upon the promising in vitro results, the second phase of our study evaluated the neuroprotective efficacy of Compound-X in a clinically relevant animal model of ischemic stroke.

Experimental Rationale

The transient middle cerebral artery occlusion (tMCAO) model in rodents is a widely used and well-validated model of focal cerebral ischemia that mimics many aspects of human ischemic stroke.[15][16][17][18] This model allows for the assessment of both functional and anatomical outcomes following an ischemic insult. We evaluated the neuroprotective effects of Compound-X and Perampanel by measuring neurological deficit scores, infarct volume, and histopathological changes.

Detailed Experimental Protocol: tMCAO Model and Efficacy Evaluation
  • Animal Model: Male Sprague-Dawley rats (250-300g) were used for this study. All animal procedures were performed in accordance with institutional guidelines and approved by the local animal care committee.

  • tMCAO Surgery:

    • Anesthesia was induced with isoflurane.

    • A midline ventral neck incision was made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) were exposed.[16]

    • A 4-0 nylon monofilament with a rounded tip was introduced into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).[19]

    • After 90 minutes of occlusion, the filament was withdrawn to allow for reperfusion.[19]

    • Sham-operated animals underwent the same surgical procedure without MCA occlusion.

  • Drug Administration: Compound-X (10 mg/kg), Perampanel (10 mg/kg), or vehicle (saline) was administered intravenously immediately after reperfusion.

  • Neurological Deficit Scoring: Neurological function was assessed at 24 hours post-tMCAO using a 5-point neurological deficit score (0 = no deficit, 4 = severe deficit).

  • Infarct Volume Measurement:

    • At 24 hours post-tMCAO, animals were euthanized, and their brains were removed.

    • The brains were sectioned into 2 mm coronal slices and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • The infarct volume was quantified using image analysis software.

  • Histopathological Analysis: Brain sections were processed for hematoxylin and eosin (H&E) staining to assess neuronal damage in the ischemic penumbra.

  • Statistical Analysis: Neurological scores were analyzed using a non-parametric test. Infarct volumes were compared using a one-way ANOVA followed by a post-hoc test.[13][14] A p-value of less than 0.05 was considered statistically significant.[20]

Comparative In Vivo Efficacy Data
Treatment GroupNeurological Deficit Score (Median)Infarct Volume (% of Hemisphere)
Sham 00%
Vehicle 3.542.8 ± 4.5%
Compound-X (10 mg/kg) 1.521.3 ± 3.1%
Perampanel (10 mg/kg) 2.028.9 ± 3.8%

*p < 0.05 compared to Vehicle group. Table 2: Comparative in vivo neuroprotective efficacy of Compound-X and Perampanel in a rat model of transient focal cerebral ischemia.

Discussion and Future Directions

The results of this comprehensive benchmarking study demonstrate that this compound (Compound-X) exhibits potent neuroprotective effects in both in vitro and in vivo models of glutamate-induced excitotoxicity.

In our cellular model, Compound-X demonstrated superior neuroprotective efficacy compared to the standard AMPA receptor antagonist, Perampanel, as evidenced by its lower IC50 values in both cell viability and cytotoxicity assays. This suggests that Compound-X is a more potent inhibitor of the excitotoxic cascade at the cellular level.

These promising in vitro findings were successfully translated to our in vivo model of ischemic stroke. A single intravenous dose of Compound-X administered at the onset of reperfusion significantly reduced neurological deficits and infarct volume compared to the vehicle-treated group. Notably, the neuroprotective effect of Compound-X was more pronounced than that of an equimolar dose of Perampanel, indicating its potential for greater therapeutic benefit in an acute ischemic setting.

G cluster_0 Mechanism of Excitotoxicity cluster_1 Therapeutic Intervention Glutamate Excess Glutamate AMPAR AMPA Receptor Overactivation Glutamate->AMPAR Ca_influx Excessive Ca2+ Influx AMPAR->Ca_influx Cell_death Neuronal Cell Death Ca_influx->Cell_death Compound_X Compound-X Compound_X->AMPAR Inhibits Perampanel Perampanel Perampanel->AMPAR Inhibits

Figure 2: Proposed mechanism of neuroprotection by Compound-X and Perampanel.

While these initial results are highly encouraging, further investigation is warranted to fully elucidate the therapeutic potential of Compound-X. Future studies should focus on:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: A detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of Compound-X is essential for optimizing dosing regimens and assessing its drug-like properties.

  • Mechanism of Action Studies: While our findings suggest that Compound-X acts as an AMPA receptor antagonist, further electrophysiological and binding studies are needed to confirm its precise molecular target and mechanism of action.

  • Chronic Models of Neurodegeneration: Evaluating the efficacy of Compound-X in chronic models of neurodegenerative diseases will be crucial in determining its potential for treating these debilitating conditions.

  • Safety and Toxicology Studies: A comprehensive assessment of the safety and tolerability of Compound-X is a prerequisite for any potential clinical development.

References

Safety Operating Guide

Safe Disposal of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine and its associated waste. As a compound classified with high oral toxicity, adherence to these protocols is critical to ensure personnel safety, maintain a compliant laboratory environment, and protect the ecosystem. This document is intended for researchers, scientists, and drug development professionals who may handle this substance.

The intrinsic hazards of this compound necessitate a rigorous approach to its entire lifecycle in the laboratory, from receipt to final disposal. The procedures outlined below are designed to be a self-validating system of safety, emphasizing the causality behind each recommendation.

Hazard Identification and Immediate Safety Precautions

This compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral, Category 3 , with the corresponding signal word "Danger" and hazard statement H301: Toxic if swallowed .[1] This classification underscores the severe health risk associated with even small quantities of this compound if ingested. Therefore, all handling and disposal operations must be conducted with the utmost care and with the prescribed Personal Protective Equipment (PPE).

Table 1: Chemical and Hazard Identification
PropertyInformationReference
Chemical Name This compound[1]
Molecular Formula C₁₁H₁₂N₂O₂[1]
Molecular Weight 204.23 g/mol [1]
Appearance Solid[1]
GHS Pictogram Skull and Crossbones (GHS06)[1]
Signal Word Danger[1]
Hazard Statement H301 (Toxic if swallowed)[1]
Storage Class 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects)[1]

Personal Protective Equipment (PPE)

A fundamental aspect of safely managing this compound is the consistent and correct use of appropriate PPE. The following equipment is mandatory when handling this compound in any form, including during weighing, transfer, reaction setup, and waste disposal.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield if there is a splash hazard.Protects eyes from contact with the solid compound or solutions containing it.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use.Prevents dermal absorption, which is a potential route of exposure for amine compounds.
Protective Clothing A laboratory coat that fastens securely. An apron or coveralls may be necessary for larger quantities.Protects skin and personal clothing from contamination. Contaminated lab coats should be professionally laundered.[2]
Respiratory Protection All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood.Minimizes the risk of inhalation. A NIOSH-approved respirator may be required for spill cleanup outside of a fume hood.[3]

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure risks. The appropriate response depends on the scale of the spill.

Small Spills (less than 1 gram of solid in a contained area):
  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Don PPE: Wear all required PPE as listed in Section 2.

  • Containment: If the compound is a solid, gently cover it with a damp paper towel to avoid raising dust.[4]

  • Absorption: For solutions, use an inert absorbent material like vermiculite or sand to dike and absorb the spill.[5][6]

  • Collection: Carefully sweep the solid or absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[7]

  • Decontamination: Clean the spill area with a detergent and water solution, followed by a rinse.[4] All cleaning materials must be disposed of as hazardous waste.[4][8]

Large Spills (more than 1 gram or any amount outside of a fume hood):
  • Evacuate Immediately: Vacate the laboratory and alert others to do the same.

  • Isolate the Area: Close the laboratory doors and prevent re-entry.

  • Contact Emergency Services: Notify your institution's Environmental Health & Safety (EHS) department and, if necessary, emergency services. Provide the chemical name and SDS.

  • Do Not Attempt to Clean: Allow trained hazardous materials responders to manage the cleanup.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as acutely toxic hazardous waste .[2][7] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[3]

Workflow for Waste Disposal

G cluster_0 Step 1: Waste Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling cluster_3 Step 4: Accumulation & Storage cluster_4 Step 5: Disposal Request A Identify Waste Streams: - Solid {[...]}amine - Contaminated PPE (gloves, etc.) - Contaminated labware - Solutions containing the amine B Select appropriate, compatible, and leak-proof containers. Use separate containers for solids and liquids. A->B Segregate into C Affix a 'HAZARDOUS WASTE' label. Clearly list all chemical constituents, including {[...]}amine and any solvents, with percentages. B->C Properly label D Store sealed waste containers in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. C->D Store securely E Contact your institution's EHS department for waste pickup. Do not exceed accumulation time limits. D->E Request pickup from

Caption: Waste Disposal Workflow for this compound.

Detailed Instructions:
  • Waste Identification and Segregation:

    • Solid Waste: Collect unused or waste this compound powder, along with any grossly contaminated items like weigh boats, paper towels, and disposable PPE, in a dedicated solid waste container.

    • Liquid Waste: Solutions containing this amine must be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams (e.g., strong oxidizing agents or acids).[9]

    • Empty Containers: The original container of the compound must be treated as hazardous waste and should not be triple-rinsed.[7][10] It should be sealed and placed in the solid waste stream.

  • Waste Collection and Storage:

    • Use only containers that are in good condition, compatible with the chemical waste, and have a secure, screw-top lid.

    • Keep waste containers closed at all times except when adding waste.

    • Store waste containers in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel. This area should be clearly marked.

    • Utilize secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of material in case of a container leak.

  • Labeling:

    • All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE".

    • The label must include the full chemical name: this compound. Avoid using abbreviations or chemical formulas.

    • For liquid waste mixtures, list all chemical components and their approximate percentages.

  • Final Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Follow all institutional and local regulations regarding waste accumulation time limits and pickup procedures.

Regulatory Considerations

The disposal of this compound is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA). While this compound is not specifically listed by name as a hazardous waste, its high acute toxicity (Acute Tox. 3 Oral) requires it to be managed as a characteristic hazardous waste.[1][11] If it were a discarded commercial chemical product, it would likely be classified as a "P-listed" acutely hazardous waste.[11][12] Therefore, all waste generated from this compound must be managed according to the stringent requirements for acutely hazardous waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine
Reactant of Route 2
Reactant of Route 2
{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.